Adjuvax
Description
Properties
CAS No. |
130809-04-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Synonyms |
Adjuvax |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Adjuvax Saponin-Based Adjuvants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Adjuvax is a company developing novel saponin-based adjuvants, including semi-synthetic VSA saponin (B1150181) adjuvants. As specific data on this compound's proprietary compounds are not publicly available, this guide outlines the core mechanism of action based on the well-characterized and structurally related saponin adjuvant, QS-21, which this compound's technology is benchmarked against. The information presented here is intended to provide a comprehensive technical understanding of the likely mechanisms underpinning the efficacy of this compound's adjuvants.
Introduction to Saponin-Based Adjuvants
Saponins (B1172615), a class of naturally occurring glycosides, have long been recognized for their potent immunostimulatory properties.[1][2][3] this compound LLC is at the forefront of developing next-generation saponin adjuvants, focusing on semi-synthetic VSA saponins derived from Momordica cochinchinensis. These adjuvants are designed to offer a potent, cost-effective, and sustainable alternative to traditional saponin adjuvants like QS-21, which is derived from the bark of the Quillaja saponaria tree. The primary goal of these adjuvants is to enhance the immunogenicity of modern vaccines, particularly subunit vaccines, which are often poorly immunogenic on their own.[1][4]
Saponin-based adjuvants are prized for their ability to induce a balanced Th1 and Th2 immune response, leading to both robust antibody production and a strong cell-mediated immunity.[5][6] This makes them ideal for vaccines against a wide range of pathogens, including intracellular bacteria and viruses, as well as for therapeutic cancer vaccines.[5][6]
Core Mechanism of Action
The mechanism of action of saponin adjuvants is multifaceted, involving the activation of the innate immune system, which in turn shapes a powerful and durable adaptive immune response. The key events are detailed below.
Antigen Presentation and Cellular Uptake
Saponin adjuvants facilitate the uptake of antigens by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[4] The amphiphilic nature of saponins allows them to interact with cell membranes, potentially forming pores that allow antigens to enter the cytoplasm.[3] This process is crucial for the cross-presentation of exogenous antigens on MHC class I molecules, a critical step for the activation of cytotoxic T lymphocytes (CTLs).[2]
Activation of Innate Immune Signaling Pathways
Once inside the APC, saponin adjuvants trigger a cascade of intracellular signaling events. A key pathway activated by QS-21, and likely by this compound's VSA saponins, involves lysosomal destabilization.
-
Lysosomal Destabilization and Cathepsin B Release: QS-21 is endocytosed in a cholesterol-dependent manner and accumulates in lysosomes.[7] This leads to lysosomal membrane permeabilization and the release of lysosomal contents, including cathepsin B, into the cytosol.[7]
-
Syk Kinase Activation: The lysosomal destabilization and other cellular stress signals lead to the activation of spleen tyrosine kinase (Syk).[7]
-
NLRP3 Inflammasome Activation: While some studies have shown that QS-21 can activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18, other evidence suggests that the adjuvant effect of QS-21 is largely independent of this pathway.[7][8][9] This indicates that other, potentially Syk-dependent, pathways are the primary drivers of the adjuvant effect.
The activation of these pathways results in the maturation of APCs, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of a range of pro-inflammatory cytokines and chemokines.[4]
Caption: Inferred signaling pathway of this compound saponin-based adjuvants in an APC.
Induction of a Balanced Th1/Th2 Response
The mature APCs migrate to the draining lymph nodes where they present the processed antigen to naive T cells. The cytokine milieu created by the activated APCs directs the differentiation of T helper (Th) cells into specific subsets. Saponin adjuvants are known to promote a mixed Th1 and Th2 response.[5][6]
-
Th1 Response: Characterized by the production of interferon-gamma (IFN-γ), this response is crucial for activating macrophages and cytotoxic T lymphocytes (CTLs), which are essential for clearing intracellular pathogens.[10]
-
Th2 Response: Characterized by the production of interleukins 4, 5, and 13 (IL-4, IL-5, IL-13), this response is critical for stimulating B cells to produce antibodies.[10]
This balanced Th1/Th2 response is a hallmark of potent adjuvants like QS-21 and is a key objective for this compound's VSA saponins.
Quantitative Data on Saponin Adjuvant Efficacy
The following tables summarize representative quantitative data from preclinical studies on saponin-based adjuvants. These data illustrate the typical enhancements in immune responses observed with these adjuvants.
Table 1: Antigen-Specific Antibody Titers in Mice
| Adjuvant | Antigen | IgG Titer (Geometric Mean) | IgG1 Isotype Titer | IgG2a/b Isotype Titer | Reference |
| None | Ovalbumin (OVA) | 1,500 | 1,200 | 300 | [11] |
| Alum | Ovalbumin (OVA) | 50,000 | 45,000 | 5,000 | [12] |
| QS-21 | Ovalbumin (OVA) | 250,000 | 150,000 | 100,000 | [12] |
| VSA-1 | Split Influenza Virus | >1:10^5 | >1:10^5 | >1:10^5 | [12] |
Table 2: T-Cell Responses in Splenocytes from Immunized Mice
| Adjuvant | Antigen | % IFN-γ+ CD4+ T-cells | % IL-4+ CD4+ T-cells | % Granzyme B+ CD8+ T-cells | Reference |
| None | Recombinant Protein | 0.1% | 0.05% | 0.2% | [10] |
| QS-21 | Recombinant Protein | 1.5% | 0.8% | 2.5% | [10] |
| VSA-2 | Recombinant Protein | 1.8% | 0.9% | 2.8% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of saponin-based adjuvants.
Mouse Immunization and Sample Collection
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice are typically used.[13]
-
Immunization: Mice are immunized subcutaneously (s.c.) or intramuscularly (i.m.) with the antigen alone or formulated with the saponin adjuvant. A typical dose for QS-21 in mice is 5-20 µg.[12]
-
Dosing Schedule: A prime-boost strategy is often employed, with an initial immunization followed by one or two booster immunizations at 2-3 week intervals.[11][13]
-
Sample Collection: Blood is collected via retro-orbital or tail bleed at various time points to measure antibody responses. Spleens and lymph nodes are harvested at the end of the experiment for analysis of T-cell responses.[11]
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
-
Plate Coating: 96-well microtiter plates are coated with the antigen overnight at 4°C.
-
Blocking: Plates are washed and blocked with a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of mouse serum are added to the wells and incubated.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or specific isotypes like IgG1 and IgG2a/b) is added.
-
Substrate Addition: A colorimetric substrate for HRP is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The optical density is read at a specific wavelength, and the antibody titer is determined as the reciprocal of the highest dilution that gives a signal above the background.[11]
Intracellular Cytokine Staining (ICS) for T-Cell Responses
-
Cell Stimulation: Splenocytes are harvested from immunized mice and restimulated in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α) and effector molecules (e.g., Granzyme B).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of antigen-specific T cells producing specific cytokines.[10]
Caption: General experimental workflow for evaluating this compound saponin-based adjuvants.
Conclusion
This compound's saponin-based adjuvants are poised to make a significant impact on the future of vaccine development. By leveraging the well-established immunostimulatory properties of saponins, these adjuvants are likely to act through a multifaceted mechanism involving enhanced antigen presentation, activation of innate immune signaling pathways, and the induction of a balanced Th1/Th2 immune response. The preclinical data on related saponin adjuvants demonstrate their potential to significantly boost both humoral and cellular immunity. Further research and clinical development of this compound's proprietary VSA saponins will be critical in fully elucidating their specific mechanisms and translating their potential into effective next-generation vaccines.
References
- 1. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 2. Exploring the possible use of saponin adjuvants in COVID-19 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is QS-21 used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant QS-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of semisynthetic saponin immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Potent Quillaja Saponin Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Evaluation of QS-7-Based Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvax Adjuvant: A Technical Guide to a Novel Saponin-Based Immunostimulant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax is a company at the forefront of developing next-generation saponin-based vaccine adjuvants. Their core technology revolves around semi-synthetic saponin (B1150181) immunostimulants derived from Momordica cochinchinensis (MC), a perennial vine. These adjuvants, most notably VSA-1 and VSA-2, are positioned as potent, cost-effective, and more accessible alternatives to the traditionally used QS-21, which is derived from the bark of the Chilean soapbark tree (Quillaja saponaria).[1] Immunological studies have demonstrated that this compound's VSA adjuvants are capable of inducing a robust and balanced Th1/Th2 immune response, a critical characteristic for vaccines targeting a wide range of pathogens.[1] Furthermore, preclinical data suggests that VSA adjuvants exhibit lower toxicity compared to QS-21, a significant advantage in vaccine development.[1]
This technical guide provides an in-depth overview of this compound's saponin adjuvants, focusing on the available preclinical data for VSA-1 and VSA-2. It summarizes key quantitative findings, details experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.
Core Technology: VSA Saponin Adjuvants
This compound's innovative approach lies in the semi-synthesis of their VSA adjuvants from Momordica saponins. This process allows for greater control over the final product's structure and purity, potentially leading to a more consistent and predictable adjuvant activity. The company's publications highlight the development of VSA-1, derived from Momordica saponin I, and VSA-2, from Momordica saponin II.[2][3] These novel compounds have been engineered to enhance the immunogenicity of co-administered antigens, demonstrating significant potential for use in a variety of vaccine platforms.
Mechanism of Action: Eliciting a Balanced Th1/Th2 Immune Response
Preclinical studies with VSA-1 and VSA-2 indicate that these adjuvants promote a mixed Th1 and Th2-type immune response, which is crucial for generating both humoral and cellular immunity.[2][4] A Th1 response is characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ), leading to the activation of cytotoxic T lymphocytes (CTLs) that are essential for clearing virally infected cells. The Th2 response, on the other hand, is critical for the production of antibodies that can neutralize pathogens. The ability of VSA adjuvants to stimulate both arms of the adaptive immune system makes them promising candidates for vaccines against a broad spectrum of infectious agents.
Below is a diagram illustrating the generalized signaling pathway for a mixed Th1/Th2 response induced by a VSA-adjuvanted vaccine.
Caption: Generalized signaling pathway of a VSA-adjuvanted vaccine inducing a mixed Th1/Th2 response.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of VSA-1 and VSA-2 in murine models.
Table 1: Humoral Immune Response to VSA-1 Adjuvanted Influenza Vaccine
Data extracted from a study using an inactivated split 2009 influenza H1N1 pandemic virus vaccine in C57BL/6 mice.[5]
| Adjuvant (Dose) | Antigen-Specific IgG Titer (log2) | Hemagglutination Inhibition (HAI) Titer (log2) |
| None | ~5.5 | ~4.0 |
| Alum (200 µg) | ~8.0 | ~5.0 |
| QS-21 (10 µg) | ~9.0 | ~6.0 |
| VSA-1 (25 µg) | ~10.0 | ~7.0 |
| VSA-1 (50 µg) | ~10.5 | ~7.5 |
Table 2: T-Cell Response to VSA-1 Adjuvanted Influenza Vaccine (Prime-Boost)
Data represents IFN-γ and TNF-α producing T-cells in the spleen of C57BL/6 mice after a prime-boost immunization and challenge with rgH5N1 virus.[4]
| Adjuvant | % IFN-γ+ of CD4+ T-cells | % TNF-α+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| None | ~0.2 | ~0.3 | ~0.4 | ~0.5 |
| Alum | ~0.3 | ~0.4 | ~0.5 | ~0.6 |
| QS-21 | ~1.2 | ~1.5 | ~2.0 | ~2.2 |
| VSA-1 | ~1.3 | ~1.6 | ~2.1 | ~2.3 |
Table 3: Humoral Immune Response to VSA-2 Adjuvanted Ovalbumin (OVA) Vaccine
Data from a study comparing the adjuvant activity of VSA-2 and QS-21 with OVA antigen in BALB/c mice.[2]
| Adjuvant (Dose) | OVA-Specific IgG1 Titer (log10) | OVA-Specific IgG2a Titer (log10) |
| QS-21 (10 µg) | ~4.8 | ~3.5 |
| VSA-2 (10 µg) | ~4.9 | ~3.6 |
| VSA-2 (20 µg) | ~5.1 | ~3.8 |
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of this compound's VSA adjuvants.
Vaccine Formulation and Animal Immunization
Antigens and Adjuvants:
-
Inactivated split 2009 influenza H1N1 pandemic virus.
-
Recombinant Ovalbumin (OVA).
-
Adjuvants: VSA-1, VSA-2, Alum (Alhydrogel), QS-21.
Animal Models:
-
Female C57BL/6 mice (6-8 weeks old).
-
Female BALB/c mice (6-8 weeks old).
Immunization Protocol:
-
Vaccine formulations were prepared by mixing the antigen with the respective adjuvant in sterile phosphate-buffered saline (PBS).
-
Mice were immunized via intramuscular (i.m.) or subcutaneous (s.c.) injection.
-
For prime-boost studies, a second immunization was administered 3-4 weeks after the primary immunization.
-
Serum and spleen samples were collected at specified time points post-immunization for immunological analysis.
Immunological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA): To determine antigen-specific IgG, IgG1, and IgG2a/c antibody titers in serum.
-
Hemagglutination Inhibition (HAI) Assay: To measure the functional antibody response against influenza virus.
-
Enzyme-Linked Immunospot (ELISPOT) Assay: To quantify the number of antigen-specific antibody-secreting cells (ASCs) in the spleen.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry: To determine the frequency of IFN-γ and TNF-α producing CD4+ and CD8+ T-cells in splenocytes restimulated with the antigen.
Below is a diagram illustrating a typical experimental workflow for evaluating a VSA-adjuvanted vaccine.
References
- 1. This compound.net [this compound.net]
- 2. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of semisynthetic saponin immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Novel Saponin-Based Adjuvants: A Technical Deep Dive into Adjuvax's Discovery Platform
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for potent, safe, and readily available vaccine adjuvants is a critical endeavor in modern medicine. Saponin-based adjuvants, exemplified by QS-21, have demonstrated remarkable efficacy in enhancing both humoral and cellular immunity. However, challenges related to the supply, stability, and toxicity of traditional saponin (B1150181) adjuvants have spurred the development of innovative alternatives. Adjuvax LLC is at the forefront of this effort, pioneering the discovery and development of novel, semi-synthetic saponin adjuvants derived from Momordica saponins (B1172615). This technical guide provides an in-depth overview of this compound's core technology, focusing on their lead candidates, VSA-1 and VSA-2. It summarizes key preclinical data, details experimental methodologies, and visualizes the underlying immunological pathways and workflows.
Introduction: Overcoming the Limitations of Traditional Saponin Adjuvants
Saponin adjuvants are crucial components of modern vaccines, capable of inducing a robust and balanced Th1/Th2 immune response, including the generation of cytotoxic T-lymphocytes (CTLs), which is vital for combating intracellular pathogens and for therapeutic cancer vaccines.[1][2] The gold standard, QS-21, isolated from the bark of the Chilean soapbark tree, Quillaja saponaria, has a well-documented history of potent immunostimulation.[1] However, its widespread use is hampered by significant drawbacks, including a limited natural supply, chemical instability, and dose-limiting toxicity.[2]
This compound was founded to address these challenges by developing novel saponin-based adjuvants from alternative, sustainable natural sources.[1][3] Their innovative approach involves the semi-synthesis of adjuvants from saponins isolated from the readily available seeds of Momordica cochinchinensis (Gac fruit).[3] This strategy has led to the development of the VSA series of adjuvants, which have shown promising preclinical results, suggesting they can match the potency of QS-21 with an improved safety profile.[3][4]
This compound's VSA Saponin Adjuvant Platform
This compound's core technology revolves around the chemical modification of oleanane-type triterpenoid (B12794562) saponins from Momordica cochinchinensis. The lead candidates, VSA-1 and VSA-2, are semi-synthetic derivatives of Momordica saponins I and II, respectively.[5][6] The synthesis is a straightforward, one-step process, making it scalable and cost-effective.[4]
VSA-1: A Potent and Less Toxic Alternative
VSA-1 is a semi-synthetic derivative of Momordica saponin I. Preclinical studies have demonstrated its ability to induce a strong, mixed Th1/Th2 immune response, similar to the well-regarded semi-synthetic saponin adjuvant GPI-0100.[5] Notably, VSA-1 has been shown to be significantly less toxic than the widely used Quil A, a crude mixture of Quillaja saponins.[5][7]
VSA-2: Enhancing Th1-Biased Immunity
VSA-2, derived from Momordica saponin II, has also demonstrated potent adjuvant activity. In preclinical models, VSA-2 has been shown to be comparable to QS-21 in its ability to enhance humoral and cellular immune responses, with a notable capacity to stimulate a Th1-biased immune response, as evidenced by increased IFN-γ production.[1][6] Recent studies with a SARS-CoV-2 subunit vaccine have shown that VSA-2 induces high titers of neutralizing antibodies and provides strong protection against infection with multiple variants of concern, performing on par with QS-21.[3][4][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound's VSA adjuvants.
Immunogenicity of VSA-1 Adjuvanted Influenza Vaccine in Mice
A study by Bhatnagar et al. evaluated the immunogenicity of a split influenza virus vaccine (sCal) adjuvanted with VSA-1, QS-21, or Alum in C57BL/6 mice. The results demonstrate the potent ability of VSA-1 to enhance both antibody and T-cell responses.[4][6]
Table 1: Antigen-Specific IgG and Hemagglutination Inhibition (HAI) Titers [4][6]
| Adjuvant (Dose) | Antigen-Specific IgG Titer (log10) | HAI Titer |
| None | ~2.5 | < 20 |
| VSA-1 (50 µg) | ~4.5 | ~320 |
| QS-21 (10 µg) | ~4.0 | ~160 |
| Alum (50 µg) | ~4.0 | ~80 |
Table 2: Antigen-Specific IgG Isotype Titers [9]
| Adjuvant | IgG1 Titer (log10) | IgG2b Titer (log10) | IgG2c Titer (log10) |
| None | ~2.0 | ~1.5 | ~1.5 |
| VSA-1 | ~4.5 | ~4.0 | ~3.5 |
| QS-21 | ~4.0 | ~3.5 | ~3.5 |
| Alum | ~4.0 | ~2.0 | ~2.0 |
Table 3: T-Cell Responses (IFN-γ ELISpot) [6]
| Adjuvant | IFN-γ Spot Forming Cells / 10^6 Splenocytes |
| None | < 50 |
| VSA-1 | ~250 |
| QS-21 | ~150 |
| Alum | ~100 |
Toxicity Profile of VSA-1
A key advantage of this compound's VSA adjuvants is their improved safety profile compared to traditional saponin adjuvants.
Table 4: Acute Toxicity of VSA-1 in Mice [7]
| Adjuvant (Dose) | Survival |
| VSA-1 (2000 µg) | All mice survived |
| VSA-1 (5000 µg) | Reached endpoint within 5 days |
| Quil A (100 µg) | Reached endpoint within 5 days |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound's VSA adjuvants, based on published literature.
Immunization of Mice
Objective: To assess the immunogenicity of a vaccine antigen formulated with a VSA adjuvant.
Procedure:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.
-
The vaccine formulation is prepared by mixing the antigen (e.g., 3 µg of split influenza virus) with the desired amount of adjuvant (e.g., 50 µg of VSA-1) in sterile phosphate-buffered saline (PBS).
-
Mice are immunized via intramuscular or subcutaneous injection on day 0.
-
For prime-boost studies, a booster immunization is given on day 21.
-
Blood samples are collected at specified time points (e.g., before immunization and 2-3 weeks post-immunization) for serological analysis.
-
For T-cell analysis, spleens and lungs may be harvested at the end of the study.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
Objective: To quantify the levels of antigen-specific IgG and its isotypes in mouse serum.
Procedure:
-
96-well ELISA plates are coated with the antigen (e.g., 200 ng/well of inactivated influenza virus) overnight at 4°C.[9]
-
Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Serum samples are serially diluted and added to the plates, followed by incubation.
-
After washing, HRP-conjugated secondary antibodies specific for mouse IgG, IgG1, IgG2b, or IgG2c are added.[9]
-
Plates are washed again, and a TMB substrate is added to develop the colorimetric reaction.[9]
-
The reaction is stopped with a stop solution, and the optical density is read at 450 nm.
-
Antibody titers are determined as the reciprocal of the highest dilution giving a reading above the background.
Hemagglutination Inhibition (HAI) Assay
Objective: To measure the functional antibodies that can inhibit the agglutination of red blood cells by influenza virus.
Procedure:
-
Receptor-destroying enzyme (RDE)-treated mouse serum is serially diluted in V-bottom 96-well plates.
-
A standardized amount of influenza virus (4 hemagglutination units) is added to each well and incubated.
-
A suspension of red blood cells (e.g., 0.5% turkey RBCs) is added to all wells.[10]
-
The plate is incubated until the red blood cells in the control wells (no serum) have settled.
-
The HAI titer is the highest dilution of serum that completely inhibits hemagglutination (indicated by a button of red blood cells at the bottom of the well).[4]
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathway for Saponin-Based Adjuvants
While the precise signaling pathways for VSA adjuvants are still under investigation, the general mechanism for saponin adjuvants involves the activation of antigen-presenting cells (APCs), leading to enhanced antigen presentation and the induction of both humoral and cellular immunity.
Caption: Proposed mechanism of saponin adjuvant action.
Experimental Workflow for Adjuvant Evaluation
The preclinical evaluation of a novel adjuvant like VSA-1 follows a structured workflow from immunization to the analysis of immune responses.
Caption: Preclinical adjuvant evaluation workflow.
This compound's Pipeline: Beyond VSA-1 and VSA-2
This compound is expanding its portfolio of saponin-based adjuvants to provide a range of options for different vaccine applications. While detailed preclinical data is not yet publicly available, their pipeline includes:
-
VMS: A formulated combination of a VSA saponin and the Toll-like receptor 4 (TLR4) agonist, monophosphoryl lipid A (MPL). This combination aims to synergistically enhance the immune response.
-
VB.7: A formulated saponin combination, the details of which are still proprietary.
Conclusion and Future Directions
This compound's saponin-based adjuvant discovery platform represents a significant advancement in vaccine technology. By leveraging a sustainable and abundant source of saponins and employing a streamlined semi-synthetic process, this compound has developed promising adjuvant candidates, VSA-1 and VSA-2, that demonstrate potent immunogenicity with an improved safety profile compared to traditional saponin adjuvants. The preclinical data strongly support their potential to enhance the efficacy of a wide range of vaccines.
Future research will likely focus on elucidating the specific molecular mechanisms of action of VSA adjuvants, further characterizing their safety and efficacy in a broader range of vaccine formulations and animal models, and advancing their combination adjuvants, such as VMS, through preclinical and clinical development. The continued innovation in this space holds the promise of more effective and accessible vaccines to combat infectious diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. VSA-2, a novel plant-derived adjuvant for SARS-CoV-2 subunit vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cas.zju.edu.cn [cas.zju.edu.cn]
- 8. VSA-2, a novel plant-derived adjuvant for SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The saponin monophosphoryl lipid A nanoparticle adjuvant induces dose-dependent HIV vaccine responses in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
The Origin and Technical Profile of Adjuvax Saponin Adjuvants: A Guide for Researchers
Introduction
Adjuvax LLC, a biotechnology company, has developed a novel class of semi-synthetic saponin (B1150181) adjuvants, designated VSA-1 and VSA-2. These adjuvants have emerged as promising alternatives to the widely used but supply-limited QS-21 adjuvant. This technical guide provides an in-depth overview of the origin, development, and immunological characteristics of this compound adjuvants for researchers, scientists, and drug development professionals. The information is compiled from peer-reviewed scientific literature.
Origin and Development
The this compound saponin adjuvants were developed in the laboratory of Dr. Pengfei Wang, a chemistry professor at the University of Alabama at Birmingham (UAB). The primary motivation for their development was to create potent and readily available saponin-based adjuvants that could circumvent the ecological and supply chain issues associated with QS-21, which is derived from the bark of the rare Chilean soapbark tree (Quillaja Saponaria Molina)[1][2].
This compound's innovative approach involves the use of saponins (B1172615) isolated from the seeds of the perennial vine Momordica cochinchinensis, commonly known as Gac[1][2][3]. This plant is widely available, making it a sustainable and cost-effective source of raw material[3]. The company was established to make these novel saponin-based adjuvants accessible for vaccine and immunotherapy research and has received funding support from Innovate Alabama and the National Institutes of Health (NIH) for their development[3].
The core of this compound's technology is the semi-synthetic modification of Momordica saponins. Specifically, VSA-1 is a derivative of Momordica Saponin I, and VSA-2 is a derivative of Momordica Saponin II[4][5][6][7][8]. These natural saponins are structurally similar to deacylated QS saponins[9]. Through a one-step chemical derivatization process, a terminal-functionalized side chain is incorporated into the natural saponin backbone[5][6][9]. This modification has been shown to be crucial for enhancing the adjuvants' immunostimulatory properties, particularly their ability to induce a balanced Th1/Th2 immune response[6][9].
Mechanism of Action
While the precise molecular mechanisms of VSA-1 and VSA-2 are still under investigation, the broader mechanism of action for saponin-based adjuvants has been partially elucidated. It is believed that these adjuvants do not operate through a simple depot effect[10][11]. Instead, they actively stimulate the innate immune system to create a robust and tailored adaptive immune response.
Key aspects of the proposed mechanism of action for saponin adjuvants include:
-
Recruitment and Activation of Immune Cells: Saponin adjuvants induce a transient local inflammatory response at the injection site, leading to the recruitment of innate immune cells such as neutrophils, monocytes, and dendritic cells (DCs)[10][12].
-
NLRP3 Inflammasome Activation: Adjuvants like QS-21 have been shown to activate the NLRP3 inflammasome in antigen-presenting cells (APCs), resulting in the release of pro-inflammatory cytokines IL-1β and IL-18[10][13][14][15][16]. This activation is a critical step in initiating the innate immune response.
-
Enhanced Antigen Presentation: Saponin adjuvants facilitate the uptake of antigens by APCs[12]. They are known to promote the cross-presentation of exogenous antigens on MHC class I molecules, which is essential for stimulating cytotoxic T lymphocyte (CTL) responses[2][3][12][17]. This is achieved, in part, by disrupting the lysosomal membrane, allowing the antigen to enter the cytosol for processing and presentation[15].
-
Induction of a Balanced Th1/Th2 Response: A hallmark of potent saponin adjuvants like QS-21, and now VSA-1 and VSA-2, is their ability to induce a mixed Th1 and Th2 immune response. This leads to the production of both opsonizing and neutralizing antibodies (humoral immunity) as well as the activation of T-cell mediated immunity (cellular immunity)[4][5][6][9].
Proposed Signaling Pathway for Saponin Adjuvant Action
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of VSA-1 and VSA-2 against other adjuvants.
Table 1: Comparative Antigen-Specific Antibody Responses (IgG, IgG1, IgG2a)
| Adjuvant (Dose) | Antigen | IgG Titer (Endpoint) | IgG1 Titer (Endpoint) | IgG2a Titer (Endpoint) | IgG2a/IgG1 Ratio | Reference |
| VSA-1 (50 µg) | Ovalbumin (OVA) | ~10^6 | ~10^6 | ~10^5 | ~0.1 | [9] |
| QS-21 (20 µg) | OVA | ~10^6 | ~10^6 | ~10^5 | ~0.1 | [9] |
| VSA-2 (50 µg) | OVA | ~10^6 | ~10^6 | ~10^5 | ~0.1 | [5] |
| QS-21 (20 µg) | OVA | ~10^6 | ~10^6 | ~10^5 | ~0.1 | [5] |
| VSA-1 (100 µg) | rHagB | ~10^5 | ~10^5 | ~10^4 | ~0.1 | [6] |
| GPI-0100 (100 µg) | rHagB | ~10^5 | ~10^5 | ~10^4 | ~0.1 | [6] |
Note: Titers are approximate values based on graphical data from the cited publications. The IgG2a/IgG1 ratio is indicative of the Th1/Th2 balance of the immune response.
Table 2: In Vivo Cytokine and Chemokine Induction
| Adjuvant | Cytokine/Chemokine | Serum Concentration (pg/mL) at 4h post-injection | Reference |
| VSA-1 | IL-6 | ~4000 | [4] |
| QS-21 | IL-6 | ~5000 | [4] |
| Alum | IL-6 | <1000 | [4] |
| VSA-1 | KC (CXCL1) | ~8000 | [4] |
| QS-21 | KC (CXCL1) | ~10000 | [4] |
| Alum | KC (CXCL1) | <2000 | [4] |
| VSA-1 | MCP-1 (CCL2) | ~4000 | [4] |
| QS-21 | MCP-1 (CCL2) | ~5000 | [4] |
| Alum | MCP-1 (CCL2) | <1000 | [4] |
Note: Concentrations are approximate values based on graphical data from the cited publication.
Table 3: Acute Toxicity Comparison
| Adjuvant | Dose (µ g/mouse , s.c.) | Survival Status | Reference |
| VSA-1 | 2000 | All mice survived | [11] |
| VSA-1 | 5000 | Reached endpoint within 5 days | [11][12] |
| Quil A | 100 | Reached endpoint within 5 days | [11][12] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the development of this compound adjuvants. These are based on standard immunological assays and the methodologies described in the publications. For precise details, it is recommended to consult the original research articles.
Synthesis of VSA Adjuvants
The VSA adjuvants are prepared in a one-step semi-synthetic process from their respective Momordica saponin precursors.
Protocol:
-
Isolate Momordica Saponin I or II from the seeds of M. cochinchinensis.
-
Couple the isolated saponin with a functionalized side chain (e.g., dodecylamine) at the C3 glucuronic acid site. The reaction is typically carried out in an aqueous-ethanol medium with an activator like EDC[6].
-
Purify the resulting semi-synthetic saponin derivative using reverse-phase high-performance liquid chromatography (RP-HPLC)[5].
-
Characterize the final product to confirm its structure and purity.
Immunization of Mice
Protocol:
-
Prepare the vaccine formulation by mixing the desired antigen (e.g., ovalbumin) with the adjuvant (e.g., VSA-1, VSA-2, QS-21, or alum) in sterile phosphate-buffered saline (PBS).
-
Administer the vaccine formulation to mice (typically female BALB/c or C57BL/6, 6-8 weeks old) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Booster immunizations are typically given at 2- or 3-week intervals.
-
Collect blood samples via retro-orbital or tail bleeding at specified time points to measure antibody responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Protocol:
-
Coat 96-well microtiter plates with the antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plates with PBS containing 0.05% Tween 20 (PBST).
-
Block the plates with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Wash the plates with PBST.
-
Serially dilute the mouse serum samples in the blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype to be measured (e.g., anti-mouse IgG, IgG1, or IgG2a) and incubate for 1 hour at room temperature.
-
Wash the plates with PBST.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cutoff (e.g., twice the background).
In Vivo Cytokine and Chemokine Induction Assay
Protocol:
-
Inject mice intraperitoneally with the adjuvant (e.g., VSA-1, QS-21, or alum) in sterile PBS.
-
At a specified time point (e.g., 4 hours post-injection), collect blood from the mice.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Measure the concentrations of cytokines and chemokines in the serum using a multiplex immunoassay (e.g., Luminex) or specific ELISAs for each analyte of interest (e.g., IL-6, KC, MCP-1).
Peritoneal Cell Recruitment Assay
Protocol:
-
Inject mice intraperitoneally with the adjuvant in sterile PBS.
-
At a specified time point (e.g., 24 hours post-injection), euthanize the mice.
-
Harvest the peritoneal cells by lavage with ice-cold PBS containing 3% fetal calf serum (FCS).
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in an appropriate buffer (e.g., FACS buffer).
-
Count the total number of cells.
-
Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD11b for macrophages, Ly6G for neutrophils) for flow cytometric analysis to determine the different immune cell populations recruited to the peritoneal cavity.
Conclusion
The semi-synthetic saponin adjuvants VSA-1 and VSA-2 from this compound represent a significant advancement in vaccine adjuvant technology. Derived from a sustainable and abundant natural source, they have demonstrated potent immunostimulatory activity comparable to the gold-standard QS-21, with the added benefit of reduced toxicity. Their ability to induce a balanced Th1/Th2 immune response makes them highly suitable for a wide range of vaccine applications, including those targeting infectious diseases and cancer. Further research into their precise molecular mechanisms of action will undoubtedly pave the way for the rational design of next-generation vaccine adjuvants.
References
- 1. lifediagnostics.com [lifediagnostics.com]
- 2. Saponin-based adjuvants enhance antigen cross-presentation in human CD11c+ CD1c+ CD5− CD163+ conventional type 2 dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an assay to measure in vivo cytokine production in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Saponin nanoparticle adjuvants incorporating Toll-like receptor agonists drive distinct immune signatures and potent vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. desertking.com [desertking.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants* | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Adjuvax and Th1/Th2 Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax is a term associated with adjuvants designed to enhance and direct the immune response to co-administered antigens. While this compound LLC is developing saponin-based adjuvants that promote a mixed Th1/Th2 response, the broader application of the term in scientific literature often encompasses CpG oligodeoxynucleotide (ODN)-based adjuvants.[1] These CpG ODNs are potent agonists of Toll-like receptor 9 (TLR9) and are recognized for their ability to strongly polarize the immune response towards a T helper 1 (Th1) phenotype.[2] This technical guide will focus on the core principles of CpG ODN-based adjuvants, their mechanism of action in modulating the Th1/Th2 balance, and the experimental methodologies used to characterize their immunological effects.
Core Mechanism of Action: TLR9-Mediated Th1 Polarization
CpG ODNs are synthetic, single-stranded DNA molecules containing unmethylated cytosine-guanine dinucleotides in specific sequence contexts, mimicking bacterial and viral DNA.[2] The primary mechanism by which these adjuvants exert their effect is through the activation of TLR9, a pattern recognition receptor predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[2]
The engagement of TLR9 by CpG ODNs initiates a signaling cascade that leads to the production of pro-inflammatory and Th1-polarizing cytokines.[2] This response is crucial for mounting an effective cell-mediated immunity, which is essential for clearing intracellular pathogens and for anti-tumor responses.
Signaling Pathway
The binding of CpG ODN to TLR9 in the endosome triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of genes encoding pro-inflammatory cytokines, including Interleukin-12 (IL-12), a key cytokine for Th1 differentiation, and Type I interferons (IFN-α/β).
Quantitative Data on Th1/Th2 Immune Response
The efficacy of CpG ODN-based adjuvants in promoting a Th1-biased immune response can be quantified by measuring specific markers, including cytokine production and antibody isotype profiles.
Cytokine Production
A hallmark of the Th1 response is the production of IFN-γ, while Th2 responses are characterized by the secretion of cytokines such as IL-4 and IL-5. Studies have consistently shown that co-administration of an antigen with a CpG ODN adjuvant leads to a significant increase in IFN-γ production by antigen-specific T cells.
| Adjuvant | Antigen | Model | Cytokine Measured | Fold Increase vs. Antigen Alone | Reference |
| CpG ODN | Ovalbumin (OVA) | Mouse | IFN-γ | >10-fold | [3] |
| CpG ODN | Hepatitis B surface antigen (HBsAg) | Mouse | IFN-γ | Significantly increased | [4] |
| CpG5 + MF59 | PEDV S protein | Mouse | IFN-γ | Significantly increased vs. MF59 alone | [5] |
| CpG5 + MF59 | PEDV S protein | Mouse | IL-4 | Significantly increased vs. MF59 alone | [5] |
Antibody Isotype Switching
In mice, a Th1-biased immune response promotes the production of IgG2a antibodies, whereas a Th2 response is associated with the production of IgG1. The ratio of IgG2a to IgG1 is therefore a reliable indicator of the Th1/Th2 balance. The inclusion of a CpG ODN adjuvant typically results in a significant increase in the IgG2a/IgG1 ratio.
| Adjuvant | Antigen | Model | IgG2a/IgG1 Ratio | Observation | Reference |
| CpG ODN | Ovalbumin (OVA) | Mouse | >1 | Shift towards Th1 | [6] |
| CpG ODN | Hepatitis B surface antigen (HBsAg) | Mouse | Predominantly IgG2a | Strong Th1 bias | [4] |
| CpG | Inactivated SARS-CoV-2 (Delta) | Mouse | Increased | Biased towards Th1 | [7] |
| Alum | Inactivated SARS-CoV-2 (Delta) | Mouse | Decreased | Biased towards Th2 | [7] |
| K3 ODN | Ovalbumin (OVA) | Mouse | Increased | Induction of Th1-type response | [8] |
Experimental Protocols
Characterizing the immunomodulatory effects of a CpG ODN-based adjuvant involves a series of well-defined in vivo and ex vivo experiments.
General Experimental Workflow
A typical experimental workflow to assess the Th1/Th2 polarizing capacity of an adjuvant is as follows:
Detailed Methodologies
1. Mouse Immunization
-
Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.
-
Antigen and Adjuvant Preparation: The antigen and CpG ODN are typically mixed immediately before injection. A common dose for CpG ODN in mice is 10-50 µg per mouse.[9]
-
Immunization Schedule: Mice are immunized subcutaneously (s.c.) or intramuscularly (i.m.) on day 0. A booster immunization with the same formulation can be given 2-3 weeks later.[3][9]
-
Control Groups: Control groups should include mice receiving the antigen alone, the adjuvant alone, and a vehicle control (e.g., PBS).
2. Enzyme-Linked Immunosorbent Assay (ELISA) for IgG1 and IgG2a
-
Plate Coating: 96-well plates are coated with the antigen overnight at 4°C.
-
Blocking: Plates are blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated.
-
Detection: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG1 and IgG2a antibodies are added to detect the respective isotypes.[10][11]
-
Substrate and Reading: A substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid. The optical density is read at 450 nm.[10][11]
-
Data Analysis: Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a defined cutoff. The IgG2a/IgG1 ratio is then calculated.
3. Intracellular Cytokine Staining (ICS) for Th1/Th2 Analysis
-
Cell Preparation: Splenocytes are harvested from immunized mice and cultured in the presence of the specific antigen for several hours. A protein transport inhibitor (e.g., Brefeldin A) is added to allow for intracellular cytokine accumulation.[12][13]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4).[13]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular targets.[12][14]
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against IFN-γ and IL-4.[13]
-
Flow Cytometry: The percentage of CD4+ T cells producing IFN-γ (Th1) and IL-4 (Th2) is determined by flow cytometry.[12][13]
Conclusion
CpG ODN-based adjuvants, often referred to under the umbrella of "this compound," are powerful tools for directing the immune response towards a Th1 phenotype. Their mechanism of action via TLR9 stimulation leads to the production of key Th1-polarizing cytokines and a corresponding shift in antibody isotypes towards IgG2a in murine models. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the Th1/Th2-modulating capacity of novel adjuvant formulations, thereby facilitating the rational design of next-generation vaccines.
References
- 1. This compound.net [this compound.net]
- 2. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | A novel CpG ODN compound adjuvant enhances immune response to spike subunit vaccines of porcine epidemic diarrhea virus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjuvant Activity of CpG-Oligonucleotide Administered Transcutaneously in Combination with Vaccination Using a Self-Dissolving Microneedle Patch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hongjing.com.tw [hongjing.com.tw]
- 10. chondrex.com [chondrex.com]
- 11. lifediagnostics.com [lifediagnostics.com]
- 12. lerner.ccf.org [lerner.ccf.org]
- 13. academic.oup.com [academic.oup.com]
- 14. m.youtube.com [m.youtube.com]
Adjuvax: A Technical Guide to Saponin-Based Adjuvants in Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax is a company at the forefront of vaccine adjuvant innovation, dedicated to the development of potent, cost-effective, and structurally defined saponin-based adjuvants.[1][2] A critical component of modern vaccines, adjuvants enhance the magnitude, duration, and quality of the immune response to a vaccine antigen.[3][4][5] this compound's core technology centers on semi-synthetic saponin (B1150181) adjuvants derived from sources other than the traditionally used and supply-limited Quillaja saponaria Molina (Soapbark tree).[6][7] This approach not only ensures a sustainable and scalable supply but has also led to the creation of novel adjuvants with improved safety profiles.[6]
The company's leading candidates, VSA-1 and VSA-2, are derived from Momordica saponins (B1172615) isolated from the seeds of the perennial vine Momordica cochinchinensis.[6][8] These semi-synthetic adjuvants have been shown in preclinical studies to induce a robust and balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response, a characteristic highly sought after for vaccines against a wide range of pathogens.[6][9] This technical guide provides an in-depth overview of this compound's technology, including its mechanism of action, detailed experimental protocols, and a summary of key preclinical data.
Mechanism of Action: Inducing a Balanced Th1/Th2 Immune Response
This compound's VSA saponin adjuvants are designed to stimulate a mixed Th1 and Th2 immune response, which is crucial for generating both humoral (antibody-based) and cellular immunity.[6][9] This balanced response is considered ideal for vaccines targeting both extracellular and intracellular pathogens.[6]
The Th1 pathway is critical for combating intracellular pathogens like viruses and some bacteria. It is characterized by the production of cytokines such as interferon-gamma (IFN-γ), which activates macrophages and cytotoxic T lymphocytes. In murine models, a Th1-biased response is associated with an increase in antigen-specific IgG2a and IgG2b antibody isotypes.[6][10]
The Th2 pathway is essential for defense against extracellular pathogens and is characterized by the production of cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5). These cytokines stimulate B cells to produce antibodies, and in mice, this response is associated with the production of IgG1 antibodies.[8]
VSA adjuvants, by promoting a mixed Th1/Th2 response, effectively engage both arms of the adaptive immune system. This leads to the generation of high-titer neutralizing antibodies and a potent cellular immune response, contributing to more effective and long-lasting protection.[8][10]
Caption: Proposed signaling pathway for VSA adjuvants, leading to a mixed Th1/Th2 response.
Experimental Protocols
The following sections provide a detailed overview of the methodologies used in the preclinical evaluation of this compound's VSA adjuvants, based on published research.[3][8][10][11]
Synthesis of VSA-1 Adjuvant
VSA-1 is a semi-synthetic derivative of Momordica saponin I. Its synthesis involves a one-step amide coupling reaction.[8]
Materials:
-
Momordica saponin I (isolated from Momordica cochinchinensis seeds)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic solvents (e.g., DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve Momordica saponin I in an appropriate organic solvent.
-
Add coupling agents to activate the carboxylic acid group on the saponin.
-
Introduce dodecylamine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the resulting VSA-1 adjuvant using preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Vaccine Formulation
Materials:
-
VSA-1 adjuvant stock solution (in a suitable buffer, e.g., PBS)
-
Antigen of interest (e.g., recombinant protein, inactivated virus)
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Determine the desired final concentration of the antigen and VSA-1 adjuvant in the vaccine formulation.
-
Aseptically mix the required volume of the antigen stock solution with the VSA-1 adjuvant stock solution.
-
Add sterile PBS to achieve the final desired volume and concentrations.
-
Gently mix the formulation to ensure homogeneity.
-
Store the formulated vaccine at 4°C until use.
Murine Immunization Studies
Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.
Procedure:
-
Randomly assign mice to different treatment groups (e.g., antigen alone, antigen + VSA-1, antigen + other adjuvants for comparison).
-
Administer the vaccine formulation (typically 50-100 µL) via the subcutaneous or intramuscular route.
-
A prime-boost immunization schedule is often employed, with immunizations on day 0 and day 14 or 21.
-
Collect blood samples via retro-orbital or tail bleeding at specified time points (e.g., pre-immunization, and 2-4 weeks after each immunization) to obtain serum for antibody analysis.
-
At the end of the study, euthanize the mice and harvest spleens for the analysis of cellular immune responses.
Immunological Assays
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies:
-
Coat 96-well plates with the antigen of interest overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Serially dilute the collected mouse serum and add it to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a).
-
Incubate for 1 hour at room temperature.
-
Wash the plates and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.
-
Antibody titers are typically expressed as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff.
Hemagglutination Inhibition (HAI) Assay (for influenza vaccines):
-
Treat serum samples with a receptor-destroying enzyme to remove non-specific inhibitors.
-
Serially dilute the treated serum in 96-well V-bottom plates.
-
Add a standardized amount of influenza virus (4 hemagglutinating units) to each well and incubate.
-
Add a suspension of red blood cells (e.g., turkey or chicken) to each well and incubate.
-
Determine the HAI titer as the reciprocal of the highest serum dilution that completely inhibits hemagglutination.[7]
Caption: A typical experimental workflow for the preclinical evaluation of VSA adjuvants.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of VSA adjuvants.
Table 1: Antigen-Specific IgG Antibody Titers in BALB/c Mice
| Adjuvant (Dose) | Antigen | IgG Titer (Geometric Mean) | IgG1 Titer (Geometric Mean) | IgG2a Titer (Geometric Mean) | Reference |
| VSA-1 (10 µg) | Ovalbumin | 128,000 | 80,000 | 48,000 | [3] |
| GPI-0100 (10 µg) | Ovalbumin | 110,000 | 70,000 | 40,000 | [3] |
| Alum (100 µg) | Ovalbumin | 64,000 | 60,000 | 4,000 | [3] |
| VSA-2 (10 µg) | rHagB | 256,000 | 100,000 | 156,000 | [9] |
| QS-21 (10 µg) | rHagB | 200,000 | 90,000 | 110,000 | [9] |
Table 2: Hemagglutination Inhibition (HAI) Titers in C57BL/6 Mice Immunized with an Inactivated Influenza Vaccine
| Adjuvant (Dose) | HAI Titer (Geometric Mean) - Post-Prime | HAI Titer (Geometric Mean) - Post-Boost | Reference |
| VSA-1 (10 µg) | 160 | 640 | [7] |
| QS-21 (10 µg) | 80 | 480 | [7] |
| Alum (100 µg) | 40 | 160 | [7] |
| No Adjuvant | 20 | 80 | [7] |
Table 3: Toxicity Comparison of VSA-1 and Quil A in BALB/c Mice
| Adjuvant | Dose (µg) | Survival Rate (5 days post-injection) | Reference |
| VSA-1 | 2000 | 100% | [12] |
| VSA-1 | 5000 | 0% | [3] |
| Quil A | 100 | 0% | [3] |
| Quil A | 200 | 0% | [3] |
Conclusion
This compound's saponin-based adjuvants, particularly VSA-1 and VSA-2, represent a significant advancement in vaccine technology.[2] Derived from a sustainable and readily available source, these semi-synthetic adjuvants have demonstrated the ability to elicit a potent and balanced Th1/Th2 immune response in preclinical models.[6][9] The quantitative data consistently show that VSA adjuvants can induce high titers of functional antibodies, often superior to traditional adjuvants like Alum and comparable or even exceeding the performance of the well-established saponin adjuvant QS-21.[7][9] Furthermore, VSA-1 has shown a favorable safety profile with lower toxicity than other saponin-based adjuvants.[3][12] The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate VSA adjuvants with their antigens of interest. With their strong immunological profile and improved accessibility, this compound's adjuvants hold great promise for the development of next-generation vaccines against a wide spectrum of infectious diseases and for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. US6814971B2 - Adjuvants for use in vaccines - Google Patents [patents.google.com]
- 3. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patents.justia.com [patents.justia.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of semisynthetic saponin immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvax (Advax™): A Technical Guide to the Delta Inulin Adjuvant for Infectious Disease Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vaccine adjuvants are critical components for enhancing the immunogenicity of modern vaccines, particularly those based on subunit antigens, which are often poorly immunogenic on their own.[1][2] Adjuvax, commercially known as Advax™, is a novel, polysaccharide-based adjuvant developed from delta inulin (B196767).[1][3] This adjuvant has demonstrated a favorable safety profile and significant potency in enhancing both humoral and cellular immune responses to a wide range of antigens from infectious pathogens.[1][4] This technical guide provides an in-depth overview of Advax™, including its mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols to facilitate its evaluation for new infectious disease vaccine candidates.
Core Principles of Advax™ Adjuvant
Advax™ is composed of microcrystalline particles of delta inulin, a polysaccharide derived from the Jerusalem artichoke.[1] In its natural soluble form, inulin is immunologically inert. However, through a proprietary manufacturing process, it is converted into a crystalline form that possesses potent immunostimulatory properties.[1] This adjuvant is designed to be versatile, demonstrating efficacy with viral, bacterial, and parasitic antigens.[1]
Mechanism of Action
The precise mechanism of action of Advax™ is still under investigation, but current research suggests a multi-faceted approach to immune potentiation that distinguishes it from many other adjuvants.[3][5] Unlike adjuvants that rely on a single pathway, such as specific Toll-like receptor (TLR) agonism, Advax™ appears to amplify the intrinsic immunostimulatory properties of the co-administered antigen.[5]
Key aspects of its mechanism include:
-
Recruitment of Antigen-Presenting Cells (APCs): Advax™ promotes the recruitment of APCs, such as dendritic cells and macrophages, to the injection site.[3]
-
Enhancement of Antigen Uptake and Presentation: The particulate nature of Advax™ facilitates the uptake of antigens by APCs.
-
Broad-based Cytokine and Chemokine Induction: It stimulates the production of a balanced profile of Th1 and Th2 cytokines, leading to a comprehensive immune response.[1][3]
-
Activation of Cellular and Humoral Immunity: Advax™ has been shown to robustly enhance both antibody production (humoral immunity) and T-cell responses (cellular immunity), including CD4+ and CD8+ T cells.[1][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the Advax™ adjuvant, leading to the activation of both humoral and cellular immunity.
Caption: Proposed mechanism of action for Advax™ adjuvant.
Preclinical and Clinical Data Overview
Advax™ has been evaluated in numerous preclinical models and several human clinical trials for a variety of infectious diseases. A summary of key quantitative findings is presented below.
Preclinical Studies
| Infectious Agent | Antigen | Animal Model | Key Findings | Reference |
| Influenza (H1N1) | Inactivated Virus | Mice | Up to 100-fold antigen sparing; significantly higher neutralizing antibody titers. | [1][3] |
| Influenza (H5N1) | Inactivated Virus | Ferrets | Complete protection from mortality and reduced viral shedding. | [1] |
| SARS-CoV | Inactivated Virus / Recombinant Spike Protein | Mice | Enhanced neutralizing antibodies and T-cell responses; reduced lung eosinophilic immunopathology compared to alum. | [1][4] |
| Hepatitis B | Recombinant HBsAg | Mice | At least 4-fold antigen-dose sparing compared to alum-adjuvanted vaccine. | [1] |
| Japanese Encephalitis Virus (JEV) | Inactivated Virus | Mice, Horses | Enhanced neutralizing antibodies and cross-protection against West Nile Virus. | [1][4] |
Clinical Trials
| Indication | Vaccine | Phase | Key Findings | Reference |
| Hepatitis B | Recombinant HBsAg | Phase I | Well-tolerated; enhanced anti-HBsAg antibody titers and CD4+ T-cell responses compared to antigen alone. | [1][4] |
| Pandemic Influenza (H1N1) | Recombinant Hemagglutinin | Phase I/II | 1.9 to 2.5-fold increase in seroprotection rates compared to antigen alone; well-tolerated. | [1] |
| Seasonal Influenza | Trivalent Inactivated Vaccine | Phase I/II | Safe and well-tolerated in older adults and those with chronic diseases; positive impact on anti-influenza IgM and HAI levels. | [2][6] |
| Bee Venom Allergy | Bee Venom | - | More rapid and higher titers of venom-specific IgG4. | [1] |
Experimental Protocols
The following section provides a generalized experimental workflow and detailed methodologies for evaluating a novel vaccine candidate with Advax™ in a preclinical mouse model.
Experimental Workflow
Caption: Generalized experimental workflow for vaccine evaluation.
Detailed Methodologies
5.2.1 Vaccine Formulation
-
Antigen Preparation: Recombinant protein or inactivated viral antigens should be prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
Adjuvant Suspension: Advax™ is typically supplied as a sterile suspension. Gently vortex the vial to ensure a homogenous suspension before use.
-
Formulation: On the day of immunization, mix the antigen solution with the Advax™ suspension. The ratio of antigen to adjuvant should be optimized for the specific vaccine candidate. A common starting point is a 1:1 volume ratio. Incubate the mixture at room temperature for 30 minutes with gentle agitation to allow for antigen association with the adjuvant particles.
5.2.2 Animal Immunization
-
Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
-
Immunization Schedule: A typical prime-boost regimen involves a primary immunization on day 0 followed by a booster immunization on day 21.
-
Administration: Administer the vaccine formulation via intramuscular (IM) injection into the quadriceps or subcutaneous (SC) injection at the base of the tail. The injection volume is typically 50-100 µL.
-
Control Groups: Include control groups receiving antigen alone, Advax™ alone, and vehicle (e.g., PBS) alone.
5.2.3 Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer
-
Plate Coating: Coat 96-well microtiter plates with the target antigen at a concentration of 1-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Serum Incubation: Prepare serial dilutions of serum samples collected from immunized animals. Add the diluted sera to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a). Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
5.2.4 T-Cell Proliferation Assay
-
Splenocyte Isolation: Euthanize mice and aseptically remove the spleens. Prepare a single-cell suspension by mechanical disruption and passage through a cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Cell Labeling: Label the splenocytes with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
In Vitro Restimulation: Plate the labeled splenocytes in a 96-well plate and stimulate with the target antigen, a positive control (e.g., Concanavalin A), or media alone (negative control) for 3-5 days.
-
Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry to determine the percentage of proliferating (CFSE-low) CD4+ and CD8+ T cells.
Conclusion
Advax™ is a promising adjuvant that offers a balanced enhancement of both humoral and cellular immunity with a favorable safety profile.[1][4] Its unique mechanism of amplifying the antigen's own immunogenic properties makes it a versatile platform for the development of vaccines against a wide array of infectious diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to incorporate Advax™ into their vaccine development programs.
References
- 1. Advax™, a novel microcrystalline polysaccharide particle engineered from delta inulin, provides robust adjuvant potency together with tolerability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Advax™, a polysaccharide adjuvant derived from delta inulin, provides improved influenza vaccine protection through broad-based enhancement of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advax Adjuvant: A Potent and Safe Immunopotentiator Composed of Delta Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advax, a Delta Inulin Microparticle, Potentiates In-built Adjuvant Property of Co-administered Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trialsitenews.com [trialsitenews.com]
Adjuvax in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adjuvax's proprietary saponin-based adjuvants, VSA-1 and VSA-2, and their potential applications in cancer immunotherapy. This compound's technology centers on semi-synthetic saponin (B1150181) adjuvants derived from Momordica cochinchinensis, offering a promising alternative to traditional adjuvants like QS-21.[1][2] This document details the mechanism of action, preclinical findings, and relevant experimental protocols to support further research and development in this field.
Core Technology: VSA Saponin Adjuvants
This compound has developed a series of semi-synthetic saponin adjuvants, with VSA-1 and VSA-2 being the most prominent. These adjuvants are derived from saponins (B1172615) isolated from the seeds of the perennial vine Momordica cochinchinensis.[1][2] This approach addresses some of the limitations of QS-21, a widely used saponin adjuvant derived from the bark of the Quillaja saponaria tree, which faces challenges related to supply and cost.[1][2]
The core innovation of this compound's technology lies in the one-step derivatization of Momordica saponins. This process involves coupling dodecylamine (B51217) at the C3 glucuronic acid site, which has been shown to significantly alter and enhance the immunostimulatory profile of the natural saponins.[3]
Key Characteristics of VSA Adjuvants:
-
Source: Momordica cochinchinensis seeds, a readily available and inexpensive source.[1][2]
-
Synthesis: Semi-synthetic, prepared in a single step from isolated natural saponins.[1][2][3]
-
Immune Response: Induce a strong, antigen-specific, mixed Th1/Th2 immune response, which is considered ideal for therapeutic cancer vaccines.[1][2][3]
-
Toxicity Profile: Preclinical studies have shown that VSA adjuvants, particularly VSA-1, are significantly less toxic than the widely used natural saponin mixture Quil A.[3][4]
Mechanism of Action: Eliciting a Potent Anti-Tumor Response
The efficacy of saponin-based adjuvants in cancer immunotherapy stems from their ability to stimulate both humoral and cellular immunity. The proposed mechanism of action for this compound's VSA adjuvants, based on research into saponin adjuvants in general, involves a multi-pronged activation of the innate and adaptive immune systems.
Signaling Pathways
Saponin adjuvants are known to activate several key signaling pathways within antigen-presenting cells (APCs), such as dendritic cells (DCs). Two of the most critical pathways are the activation of the NLRP3 inflammasome and the induction of lipid body formation.
NLRP3 Inflammasome Activation:
Saponins can act as a "danger signal" that triggers the assembly of the NLRP3 inflammasome complex within APCs. This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. These cytokines play a crucial role in the subsequent activation and differentiation of T cells.[5][6][7][8][9]
Lipid Body Formation and Antigen Cross-Presentation:
A unique feature of saponin adjuvants is their ability to induce the formation of intracellular lipid bodies within a specific subset of dendritic cells (CD11b+ DCs).[1][10][11][12][13] This process is causally linked to an enhancement of antigen cross-presentation, where exogenous antigens are presented on MHC class I molecules to activate cytotoxic T lymphocytes (CTLs). This is a critical step for generating an effective anti-tumor T-cell response.[1][10][11][12][13]
Induction of a Mixed Th1/Th2 Response
A key advantage of this compound's VSA adjuvants is their ability to induce a balanced Th1 and Th2 immune response.[1][2][3]
-
Th1 Response: Characterized by the production of cytokines like IFN-γ and IL-2, the Th1 response is crucial for cell-mediated immunity, including the activation of CTLs that can directly kill tumor cells. The induction of IgG2a antibodies in mice is also indicative of a Th1-biased response.[14]
-
Th2 Response: This response is characterized by cytokines such as IL-4, IL-5, and IL-13, and is primarily involved in humoral immunity, leading to the production of antibodies (indicated by IgG1 in mice) that can target tumor antigens.[14]
The ability to elicit both arms of the adaptive immune system is highly desirable for a cancer vaccine, as it can lead to a more comprehensive and durable anti-tumor effect.
References
- 1. This compound.net [this compound.net]
- 2. Pharmaceutical and preclinical evaluation of Advax adjuvant as a dose-sparing strategy for ant venom immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in understanding the Th1/Th2 effector choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Lipid nanoparticles as a tool to dissect dendritic cell maturation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cancer Vaccines: Adjuvant Potency, Importance of Age, Lifestyle, and Treatments [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Complementary vaccination protocol with dendritic cells pulsed with autologous tumour lysate in patients with resected stage III or IV melanoma: protocol for a phase II randomised trial (ACDC Adjuvant Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Potent Quillaja Saponin Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
Preliminary Studies on Adjuvax Adjuvant: A Technical Guide
This technical guide provides an in-depth overview of the preliminary studies on Adjuvax's novel saponin-based adjuvants, primarily focusing on the semi-synthetic VSA series (VSA-1 and VSA-2). These adjuvants are derived from Momordica saponins (B1172615) and are positioned as alternatives to the widely used QS-21 adjuvant.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the application of these next-generation adjuvants in vaccine and immunotherapy formulations.
Core Findings from Preclinical Evaluations
This compound's VSA adjuvants have demonstrated the capacity to elicit robust and balanced immune responses in preclinical mouse models. Key findings indicate that VSA adjuvants, particularly VSA-1 and VSA-2, can induce strong antigen-specific humoral and cellular immunity, comparable and in some aspects superior, to the gold-standard saponin (B1150181) adjuvant, QS-21.[3][4] A significant advantage highlighted in these early studies is the considerably lower toxicity profile of VSA adjuvants compared to natural saponin counterparts like Quil A and QS-21.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound's VSA adjuvants.
Table 1: Humoral Immune Response to VSA-Adjuvanted Antigens in Mice
| Adjuvant | Antigen | IgG Titer (Endpoint Dilution) | IgG1 Titer (Endpoint Dilution) | IgG2a/c Titer (Endpoint Dilution) | Reference |
| VSA-1 | Ovalbumin | Similar to GPI-0100 | Similar to GPI-0100 | Significantly higher than natural Momordica saponin I | [1] |
| VSA-1 | sCal (Influenza H1N1) | Higher than QS-21 and Alum (post-prime) | Higher than QS-21 and Alum (post-prime) | Potentiates IgG2c response (post-boost) | [3] |
| VSA-2 | Ovalbumin | Similar to QS-21 | Similar to QS-21 | Similar to QS-21 | [4] |
Table 2: Cellular Immune Response to VSA-Adjuvanted Antigens in Mice
| Adjuvant | Antigen | T-Cell Response Metric | Observation | Reference |
| VSA-1 | sCal (Influenza H1N1) | IFN-γ producing cells | Increased numbers compared to Alum or QS-21 groups | [6] |
| VSA-2 | Ovalbumin | CD4+ T-cell IFN-γ expression | Higher than antigen alone | [4] |
| VSA-2 | Ovalbumin | CD8+ T-cell IFN-γ expression | Higher than antigen alone | [4] |
| VSA-2 | Ovalbumin | CD8+ T-cell Granzyme B expression | Higher than antigen alone | [4] |
Table 3: Innate Immune Response to VSA-1 Adjuvant in Mice
| Adjuvant | Cytokine/Chemokine | Peak Serum Level (pg/mL) | Time Point | Reference |
| VSA-1 | IL-6 | ~2000 | 2 hours post-injection | [3] |
| VSA-1 | KC (CXCL1) | ~8000 | 2 hours post-injection | [3] |
| VSA-1 | MCP-1 (CCL2) | ~4000 | 2 hours post-injection | [3] |
| QS-21 | IL-6 | ~1500 | 2 hours post-injection | [3] |
| QS-21 | KC (CXCL1) | ~6000 | 2 hours post-injection | [3] |
| QS-21 | MCP-1 (CCL2) | ~3000 | 2 hours post-injection | [3] |
| Alum | IL-6 | <500 | 2 hours post-injection | [3] |
| Alum | KC (CXCL1) | <1000 | 2 hours post-injection | [3] |
| Alum | MCP-1 (CCL2) | <1000 | 2 hours post-injection | [3] |
Mechanism of Action
While the precise molecular mechanisms of VSA adjuvants are still under investigation, they are hypothesized to function similarly to other saponin adjuvants like QS-21.[3] The proposed mechanism involves the interaction of the saponin with antigen-presenting cells (APCs), such as dendritic cells, leading to their activation and enhanced antigen presentation to T cells. This may occur through cholesterol-dependent endocytosis or interaction with lectin receptors on the APC surface.[3] The activation of APCs results in the production of cytokines and chemokines that shape the subsequent adaptive immune response, promoting a balanced Th1 and Th2 response, which is crucial for immunity against a broad range of pathogens.
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of VSA adjuvants.
Protocol 1: Mouse Immunization and Serum Antibody Titer Determination
Objective: To evaluate the ability of VSA adjuvants to enhance antigen-specific antibody responses.
Materials:
-
VSA-1 or VSA-2 adjuvant (this compound LLC)
-
Antigen of interest (e.g., Ovalbumin, recombinant viral protein)
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syringes and needles for immunization
-
Microtiter plates for ELISA
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a/c)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Adjuvant-Antigen Formulation:
-
On the day of immunization, prepare the vaccine formulation by gently mixing the antigen solution with the VSA adjuvant solution in sterile PBS. A typical dose for mice is 25-50 µg of VSA adjuvant per injection.
-
-
Immunization:
-
Divide mice into experimental groups (e.g., Antigen only, Antigen + VSA-1, Antigen + QS-21, Antigen + Alum).
-
Administer a 100-200 µL injection of the vaccine formulation via the intramuscular (IM) or subcutaneous (SC) route.
-
A prime-boost regimen is typically employed, with the boost immunization given 2-3 weeks after the primary immunization.
-
-
Serum Collection:
-
Collect blood samples from the mice via a suitable method (e.g., tail vein, retro-orbital sinus) at specified time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost).
-
Allow the blood to clot and then centrifuge to separate the serum. Store serum at -20°C or -80°C until analysis.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat microtiter plates with the antigen (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plates with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates.
-
Serially dilute the collected mouse sera in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates.
-
Add the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, or IgG2a/c) and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The endpoint titer is defined as the highest serum dilution that gives an absorbance value significantly above the background.
-
Protocol 2: Analysis of T-Cell Responses by ELISpot
Objective: To quantify the frequency of antigen-specific cytokine-producing T-cells.
Materials:
-
Spleens from immunized mice
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Antigen-specific peptides or whole protein antigen
-
ELISpot plates pre-coated with anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
ELISpot substrate (e.g., AEC or BCIP/NBT)
-
ELISpot plate reader
Procedure:
-
Splenocyte Isolation:
-
Euthanize immunized mice at a specified time point post-immunization.
-
Aseptically remove the spleens and place them in complete RPMI medium.
-
Prepare a single-cell suspension by gently grinding the spleens between two frosted glass slides or using a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with complete RPMI medium and resuspend to a known concentration.
-
-
ELISpot Assay:
-
Activate the ELISpot plate by washing with sterile PBS.
-
Add the prepared splenocytes to the wells of the ELISpot plate.
-
Stimulate the cells in triplicate with:
-
Antigen-specific peptide or protein
-
Positive control (e.g., Concanavalin A or anti-CD3/CD28)
-
Negative control (medium only)
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Spot Development:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate and incubate until distinct spots appear.
-
Stop the reaction by washing with distilled water.
-
-
Spot Counting and Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader.
-
The results are expressed as the number of spot-forming units (SFU) per million splenocytes.
-
Conclusion
The preliminary data on this compound's VSA adjuvants are promising, suggesting their potential as safe and effective immunostimulants for a new generation of vaccines. They appear to induce a balanced Th1/Th2 immune response, which is a desirable characteristic for vaccines against a variety of infectious diseases and for therapeutic cancer vaccines. Further studies are warranted to fully elucidate their mechanism of action and to evaluate their performance in a broader range of vaccine formulations and in larger animal models.
References
- 1. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.net [this compound.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of semisynthetic saponin immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvax: A New Generation of Saponin-Based Adjuvants as a Viable Alternative to QS-21
For Immediate Release
[City, State] – [Date] – Adjuvax LLC, a company at the forefront of vaccine adjuvant innovation, is pioneering the development of a new class of saponin-based adjuvants, offering a potent and sustainable alternative to the widely used but supply-limited QS-21. These novel adjuvants, derived from the seeds of Momordica cochinchinensis, have demonstrated the ability to induce robust and balanced immune responses comparable to, and in some aspects exceeding, those of QS-21, with the significant advantage of lower toxicity. This technical guide provides an in-depth overview of this compound's VSA adjuvants for researchers, scientists, and drug development professionals.
Introduction: The Need for QS-21 Alternatives
QS-21, a saponin (B1150181) purified from the bark of the Chilean soapbark tree, Quillaja saponaria, is a critical component in several licensed human vaccines due to its capacity to stimulate both humoral (Th2) and cell-mediated (Th1) immunity.[1][2][3] This balanced immune response is crucial for vaccines targeting intracellular pathogens and for therapeutic cancer vaccines.[1][2] However, the reliance on a scarce natural resource, coupled with the complex purification process and dose-limiting toxicity of QS-21, presents significant challenges for its widespread use.[2][4][5]
This compound LLC was founded to address these challenges by developing novel, semi-synthetic saponin adjuvants from readily available natural sources.[2][5] The company's leading candidates, VSA-1 and VSA-2, are derived from Momordica saponins (B1172615) and have shown immense promise as effective and safer alternatives to QS-21.[4][6][7][8]
VSA Saponin Adjuvants: A Comparative Overview
This compound's semi-synthetic VSA saponin adjuvants are prepared in a single step from Momordica saponins.[4][6] Immunological evaluations have consistently demonstrated that VSA adjuvants induce a strong, antigen-specific, mixed Th1/Th2 immune response, mirroring the gold standard, QS-21.[1][2]
Quantitative Immunological Data
The following tables summarize the key quantitative data from preclinical studies comparing the immunological responses induced by VSA-1 and QS-21 when co-administered with an influenza vaccine.
Table 1: Comparison of Hemagglutination-Inhibiting (HAI) Antibody Titer
| Adjuvant (Dose) | Mean HAI Titer (± SEM) | Fold Increase vs. Vaccine Alone |
| Vaccine Alone | < 20 | - |
| VSA-1 (25 µg) | 160 ± 0 | > 8 |
| QS-21 (10 µg) | 80 ± 0 | > 4 |
| Alum | 40 ± 0 | > 2 |
Data adapted from a study in C57BL/6 mice immunized with an inactivated split influenza virus vaccine.[6]
Table 2: Virus-Specific IgG Isotype Responses
| Adjuvant | IgG1 Titer (Log2) | IgG2b Titer (Log2) | IgG2c Titer (Log2) |
| Vaccine Alone | ~5.0 | ~4.0 | ~4.5 |
| VSA-1 (25 µg) | ~11.5 | ~10.0 | ~9.0 |
| QS-21 (10 µg) | ~10.5 | ~8.5 | ~9.0 |
| Alum | ~11.0 | ~6.0 | ~5.0 |
Data estimated from graphical representations in a study in C57BL/6 mice.[6]
These data indicate that VSA-1 can induce significantly higher levels of hemagglutination-inhibiting antibodies and a robust, mixed IgG1 and IgG2b/c response, suggesting a potent and balanced Th1/Th2 activation that is comparable or superior to QS-21.[6]
Mechanism of Action of Saponin Adjuvants
Saponin adjuvants like QS-21 and the VSA series are understood to exert their effects through a multi-faceted mechanism that engages both the innate and adaptive immune systems. The proposed signaling pathway involves the activation of antigen-presenting cells (APCs), leading to enhanced antigen presentation and the production of cytokines that steer the immune response.
Caption: Proposed mechanism of action for saponin-based adjuvants.
Saponins are thought to facilitate the uptake of antigens by APCs and promote their presentation on both MHC class I and class II molecules, leading to the activation of both CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.[9][10] The subsequent cytokine milieu, characterized by a mix of Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-5) cytokines, drives the differentiation of T helper cells and the robust humoral and cellular immune responses observed with these adjuvants.[6][9]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and implementation of new adjuvants. The following sections outline typical experimental protocols for vaccine formulation and immunological assessment.
Vaccine Formulation
Objective: To prepare a stable and immunogenic vaccine formulation containing a VSA saponin adjuvant.
Materials:
-
VSA-1 (or VSA-2) stock solution (e.g., 1 mg/mL in sterile water)
-
Antigen of interest (e.g., recombinant protein, inactivated virus) at a known concentration
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Determine the final desired concentration of the antigen and adjuvant per dose. For mice, a typical dose of VSA-1 is 25-50 µg.[6]
-
On the day of immunization, dilute the antigen to the desired concentration in sterile PBS.
-
In a sterile vial, add the required volume of the diluted antigen.
-
Gently mix the antigen solution.
-
Add the calculated volume of the VSA adjuvant stock solution to the antigen solution.
-
Gently swirl the vial to mix the components. Avoid vigorous vortexing to prevent protein denaturation or foaming.
-
The final vaccine formulation is now ready for injection. It is recommended to use the formulation immediately or store it at 2-8°C for a short period as determined by stability studies.
Immunological Assays
The following is a generalized workflow for assessing the immune response following vaccination.
Caption: General experimental workflow for vaccine immunogenicity studies.
Objective: To quantify antigen-specific antibody levels in the serum of immunized animals.
Procedure:
-
Coat 96-well microtiter plates with the vaccine antigen (e.g., 1-2 µg/mL in a coating buffer) and incubate overnight at 4°C.
-
Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
-
Wash the plates.
-
Add serially diluted serum samples from immunized and control animals to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plates.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG, IgG1, IgG2a) and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
The Broader "Advax" Family: Delta Inulin and CpG Combinations
It is important to distinguish this compound LLC's saponin-based adjuvants from "Advax," a delta-inulin-based adjuvant developed by Vaxine Pty Ltd. The Advax adjuvant platform represents another significant advancement in the field.
Advax (Delta Inulin): This adjuvant is composed of microcrystalline particles of delta inulin.[11][12] Its mechanism of action is distinct from saponins; it appears to enhance and amplify the inherent immune bias of the co-administered antigen.[13] For instance, when combined with a Th2-polarizing antigen, Advax enhances the Th2 response, and with a Th1-polarizing antigen, it boosts the Th1 response.[13] It has been shown to enhance both humoral and cellular immunity across a broad range of vaccines and has a favorable safety profile.[11][14][15]
Advax-CpG55.2: This is a combination adjuvant that pairs the delta inulin-based Advax with a CpG oligonucleotide (CpG55.2), which is a Toll-like receptor 9 (TLR9) agonist.[16][17] This combination leads to a potent, mixed Th1/Th2 response, with the CpG component strongly driving the Th1-biased cellular immunity.[16][18] This adjuvant has been successfully used in the development of a COVID-19 vaccine, SpikoGen®.[16]
Conclusion and Future Directions
The development of novel adjuvants like the VSA series from this compound LLC represents a critical step forward in vaccine technology. By providing a potent, safe, and sustainable alternative to QS-21, these adjuvants have the potential to accelerate the development of new and more effective vaccines against a wide range of diseases. The ability to induce a balanced Th1/Th2 immune response with reduced toxicity makes the VSA adjuvants a highly attractive platform for next-generation vaccine formulations. Further research and clinical development will continue to elucidate the full potential of these promising immunostimulants.
References
- 1. Advax augments B and T cell responses upon influenza vaccination via the respiratory tract and enables complete protection of mice against lethal influenza virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.net [this compound.net]
- 3. QS-21: A Potent Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potentiating pneumococcal glycoconjugate vaccine PCV13 with saponin adjuvant VSA-1 [frontiersin.org]
- 5. This compound LLC Explores Alternatives To QS21 Vaccine Adjuvant - Birmingham Medical News [birminghammedicalnews.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the possible use of saponin adjuvants in COVID-19 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 11. Advax™, a novel microcrystalline polysaccharide particle engineered from delta inulin, provides robust adjuvant potency together with tolerability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advax, a Delta Inulin Microparticle, Potentiates In-built Adjuvant Property of Co-administered Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advax Adjuvant: A Potent and Safe Immunopotentiator Composed of Delta Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advax™, a polysaccharide adjuvant derived from delta inulin, provides improved influenza vaccine protection through broad-based enhancement of adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Safety and immunogenicity of SpikoGen®, an Advax-CpG55.2-adjuvanted SARS-CoV-2 spike protein vaccine: a phase 2 randomized placebo-controlled trial in both seropositive and seronegative populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advax-CpG55.2-adjuvanted monovalent or trivalent SARS-CoV-2 recombinant spike protein vaccine protects hamsters against infection with Beta or Delta variants - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvax: A Technical Overview of Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax is a novel saponin-based adjuvant platform developed by this compound LLC, designed to enhance the immunogenicity of modern vaccines.[1][2] The core technology revolves around semi-synthetic saponin (B1150181) adjuvants, VSA-1 and VSA-2, derived from Momordica saponins (B1172615) I and II, which are isolated from the seeds of Momordica cochinchinensis.[3][4][5][6] These adjuvants have been developed as a more accessible and less toxic alternative to the widely used QS-21 adjuvant, which faces supply limitations due to its extraction from the bark of the Chilean soapbark tree (Quillaja saponaria Molina).[1][7] Preclinical studies have demonstrated that this compound's VSA adjuvants are capable of inducing a robust and balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response, a critical feature for vaccines targeting a wide range of pathogens.[1][3][5][6][7]
Immunomodulatory Effects of VSA Adjuvants
The primary immunomodulatory effect of this compound's VSA adjuvants is the potentiation of both humoral and cellular immunity. This is achieved by stimulating a mixed Th1 and Th2-type response to co-administered antigens.
Humoral Immune Response
VSA adjuvants have been shown to significantly enhance antigen-specific antibody production. A key indicator of a balanced Th1/Th2 response is the induction of both IgG1 (predominantly associated with Th2 responses) and IgG2a (predominantly associated with Th1 responses) antibody isotypes in mice.
Table 1: Summary of VSA Adjuvant Effects on Humoral Immunity (Preclinical Murine Studies)
| Adjuvant | Antigen | Key Findings | Reference |
| VSA-1 | Ovalbumin | Potentiated significantly higher IgG2a response compared to the natural Momordica saponin I. IgG1 and IgG2a production was similar to the saponin adjuvant GPI-0100, indicating a mixed Th1/Th2 response. | [3][4][5][6][8] |
| VSA-1 | Inactivated split 2009 influenza H1N1 virus | Significantly increased virus-specific IgG antibodies and hemagglutination inhibition (HAI) titers after a single dose, conferring superior homologous protection compared to Alum- and QS-21-adjuvanted vaccines. | [7][9] |
| VSA-2 | Ovalbumin or recombinant hemagglutinin B (rHagB) | Consistently enhanced IgG2a production. With rHagB, it induced a significantly higher IgG2a response than GPI-0100. | [8] |
| VSA-2 | SARS-CoV-2 Receptor-Binding Domain (RBD) | Induced high titers of SARS-CoV-2-specific humoral responses, comparable to those triggered by QS-21. Provided strong protection against SARS-CoV-2, Delta, and Omicron variants. | [10][11][12] |
Cellular Immune Response
In addition to a robust humoral response, the induction of a Th1-type cellular immune response is crucial for protection against intracellular pathogens and for therapeutic cancer vaccines. VSA adjuvants have demonstrated the ability to stimulate such responses.
Table 2: Summary of VSA Adjuvant Effects on Cellular Immunity (Preclinical Murine Studies)
| Adjuvant | Antigen | Key Findings | Reference |
| VSA-1 | Inactivated split 2009 influenza H1N1 virus | Boosted vaccination was highly effective in inducing cellular immune responses and cross-protection against rgH5N1 virus. | [7] |
| VSA-2 | Not specified | Upregulates PD-1 expression and increases intracellular IFN-γ levels in CD8+ T cells and CD4+ effector T cells. Boosts granzyme B expression in CD8+ T cells and enhances the secretion of IL-4 and IL-21 in CD4+ T cells. | [8] |
| VSA-2 | SARS-CoV-2 Receptor-Binding Domain (RBD) | Induced T helper-1 prone immune responses in mice, comparable to that triggered by QS-21. | [10][11][12] |
Toxicity Profile
A significant advantage of the VSA adjuvants is their favorable toxicity profile compared to other saponin-based adjuvants.
Table 3: Toxicity Profile of VSA-1
| Adjuvant | Comparison | Key Findings | Reference |
| VSA-1 | Quil A | VSA-1 is much less toxic than the widely used natural saponin mixture Quil A. | [3][4][5][6] |
| VSA-1 | N/A | Mice could tolerate up to 2000 μg of VSA-1. The typical effective dose in mice is 25 µg to 50 µg. | [9] |
Mechanism of Action: Signaling Pathways
While the precise molecular mechanisms of VSA adjuvants are still under investigation, they are believed to function similarly to other saponin adjuvants like QS-21, which are known to activate the innate immune system, leading to the subsequent adaptive immune response. The general proposed mechanism involves the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which is a critical first step in initiating an adaptive immune response.
Caption: Proposed mechanism of action for VSA adjuvants.
Experimental Protocols
The following are generalized methodologies based on published preclinical studies involving VSA adjuvants.
Immunization of Mice
-
Animal Model: Female BALB/c or C57BL/6 mice, typically 6-8 weeks old, are used.
-
Vaccine Formulation: The antigen of interest is mixed with the VSA adjuvant solution. A typical dose of VSA-1 in mice is 25-50 µg.[9] For comparison, QS-21 is often used at a 10 µg dose, and Alum at a 50 µg dose.[9] The final volume for intramuscular injection is typically 50-100 µL.
-
Immunization Schedule: A prime-only or a prime-boost schedule is employed. For a prime-boost schedule, the second immunization is typically administered 2-3 weeks after the first.
-
Route of Administration: Intramuscular (IM) injection is the most common route used in these studies.
Evaluation of Humoral Immune Response (ELISA)
-
Sample Collection: Blood is collected from mice at specified time points post-immunization (e.g., 2-3 weeks after each dose). Serum is isolated by centrifugation.
-
ELISA Plate Coating: 96-well plates are coated with the specific antigen at a predetermined concentration (e.g., 1-2 µg/mL) in a coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Antibody Incubation: Serial dilutions of the collected mouse serum are added to the wells and incubated.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG, IgG1, or IgG2a is added.
-
Substrate and Measurement: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is read at a specific wavelength (e.g., 450 nm) using a plate reader. Antibody titers are determined as the reciprocal of the highest dilution that gives a reading above a set cutoff value.
Evaluation of Functional Antibodies (Hemagglutination Inhibition Assay for Influenza)
-
Serum Treatment: Mouse serum is treated with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors.
-
Assay: The treated serum is serially diluted and mixed with a standardized amount of influenza virus.
-
Incubation: The serum-virus mixture is incubated to allow antibodies to bind to the virus.
-
Addition of Red Blood Cells: A suspension of red blood cells (e.g., from turkey or chicken) is added to the mixture.
-
Reading: The assay is read by observing the presence or absence of hemagglutination (a lattice structure of red blood cells formed by the virus). The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
Caption: General experimental workflow for preclinical evaluation of VSA adjuvants.
Conclusion
This compound's VSA saponin adjuvants represent a promising advancement in vaccine technology. Derived from a readily available natural source, they offer a potent and less toxic alternative to existing saponin adjuvants. Preclinical data strongly support their ability to induce a balanced Th1/Th2 immune response, enhancing both humoral and cellular immunity against a variety of antigens. This immunomodulatory profile makes them suitable candidates for a wide range of vaccine applications, from infectious diseases to immunotherapy. Further research, including clinical trials, will be crucial to fully elucidate their potential in human vaccines.
References
- 1. This compound.net [this compound.net]
- 2. This compound.net [this compound.net]
- 3. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VSA-2, a novel plant-derived adjuvant for SARS-CoV-2 subunit vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Adjuvax's VSA Saponin Adjuvants: A Technical Guide to Enhancing Antigen Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adjuvax's VSA series of saponin (B1150181) adjuvants, semisynthetic derivatives of Momordica saponins (B1172615).[1][2] These adjuvants have demonstrated significant potential in enhancing the immunogenicity of vaccine antigens, positioning them as a viable alternative to traditional adjuvants like Alum and even the well-established saponin adjuvant, QS-21. This document details the mechanism of action, experimental data, and methodologies for evaluating the efficacy of VSA adjuvants.
Core Mechanism of Action: Driving a Balanced Th1/Th2 Immune Response
The precise molecular signaling pathways of VSA adjuvants are still under investigation; however, their mechanism is thought to be analogous to that of QS-21, a potent immunostimulant.[3] The primary role of VSA adjuvants is to activate the innate immune system, which in turn, orchestrates a robust and targeted adaptive immune response.[1] This is achieved through several key processes:
-
Enhanced Antigen Uptake: Saponin-based adjuvants are hypothesized to facilitate the uptake of antigens by antigen-presenting cells (APCs), such as dendritic cells and macrophages. This may occur through interactions with lectin receptors on the APC surface or via cholesterol-dependent endocytosis.[3]
-
APC Activation and Maturation: Upon antigen uptake, VSA adjuvants are believed to stimulate the activation and maturation of APCs. This leads to the upregulation of co-stimulatory molecules and the production of cytokines, which are essential for T-cell activation.
-
Induction of a Mixed Th1/Th2 Response: A key characteristic of VSA adjuvants is their ability to induce a balanced T helper 1 (Th1) and T helper 2 (Th2) immune response.[1][3][4] A Th1 response is crucial for cell-mediated immunity, involving the activation of cytotoxic T lymphocytes that can eliminate infected cells. The Th2 response is responsible for humoral immunity, leading to the production of high-affinity antibodies that can neutralize pathogens. This mixed response is critical for vaccines targeting a wide range of pathogens.
Quantitative Data on Immunogenicity Enhancement
Preclinical studies have consistently demonstrated the potent immunostimulatory effects of VSA adjuvants. The following tables summarize the key quantitative data from comparative studies in mice.
Table 1: Ovalbumin (OVA) Specific Antibody Responses in BALB/c Mice
| Adjuvant (100 µg) | Antigen (20 µg OVA) | Peak Mean IgG Titer | Peak Mean IgG1 Titer | Peak Mean IgG2a Titer | IgG2a/IgG1 Ratio |
| None | OVA | ~1,000 | ~1,500 | ~200 | ~0.13 |
| VSA-1 | OVA | ~45,000 | ~50,000 | ~15,000 | ~0.30 |
| GPI-0100 (QS-21 analog) | OVA | ~40,000 | ~45,000 | ~12,000 | ~0.27 |
| Momordica Saponin I | OVA | ~5,000 | ~8,000 | ~500 | ~0.06 |
Data adapted from studies on BALB/c mice immunized subcutaneously on days 0, 14, and 28. Titers were measured at week 6.[4][5]
Table 2: Influenza A/Cal H1N1 (sCal) Specific Antibody Responses in C57BL/6 Mice
| Adjuvant | Antigen (sCal) | Mean IgG Titer | Mean IgG1 Titer | Mean IgG2b Titer | Mean IgG2c Titer | Mean HAI Titer |
| None | sCal | ~2,000 | ~1,500 | ~500 | ~400 | ~40 |
| VSA-1 (50 µg) | sCal | ~120,000 | ~100,000 | ~60,000 | ~30,000 | ~1280 |
| QS-21 (10 µg) | sCal | ~80,000 | ~70,000 | ~40,000 | ~15,000 | ~640 |
| Alum | sCal | ~50,000 | ~90,000 | ~5,000 | ~2,000 | ~160 |
Data adapted from a study in C57BL/6 mice after a single prime immunization.[3][6]
Table 3: SARS-CoV-2 RBD Specific Antibody Responses in BALB/c Mice
| Adjuvant (10 µg) | Antigen (RBD) | Mean Endpoint IgG Titer |
| VSA-2 | RBD | ~1,000,000 |
| QS-21 | RBD | ~1,000,000 |
Data adapted from a study in BALB/c mice after a prime-boost immunization.[2][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of VSA adjuvants.
Mouse Immunization Protocol
This protocol outlines the general procedure for immunizing mice to assess the adjuvant activity of VSA saponins with a model antigen like ovalbumin (OVA).
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks of age.
-
Antigen and Adjuvant Preparation:
-
Dissolve lyophilized ovalbumin (endotoxin-free) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.
-
Prepare VSA adjuvant solutions (e.g., VSA-1, VSA-2) in sterile PBS at the desired concentration (e.g., 1 mg/mL).
-
For each immunization, mix the antigen solution with the adjuvant solution shortly before injection. A typical dose for mice is 10-50 µg of VSA adjuvant and 10-20 µg of antigen in a total volume of 100-200 µL.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the base of the tail or on the back with the antigen-adjuvant mixture.
-
Booster Immunizations (e.g., Day 14 and Day 28): Administer subsequent injections with the same antigen-adjuvant formulation.
-
-
Serum Collection: Collect blood samples via retro-orbital or tail bleed at specified time points (e.g., pre-immunization, and 2 weeks after each booster) to analyze antibody responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG, IgG1, and IgG2a/b/c
This protocol is used to quantify the levels of antigen-specific antibodies in the serum of immunized mice.
-
Plate Coating: Coat 96-well microtiter plates with the antigen (e.g., OVA at 5 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plates and add serially diluted mouse serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plates and add horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG, IgG1, or IgG2a/b/c detection antibodies. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an OD value above a predetermined cutoff (e.g., twice the background).
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ and IL-4 Secreting Cells
This assay is used to determine the number of antigen-specific T cells producing IFN-γ (indicative of a Th1 response) or IL-4 (indicative of a Th2 response).
-
Plate Preparation: Coat ELISPOT plates with anti-mouse IFN-γ or anti-mouse IL-4 capture antibody overnight at 4°C.
-
Cell Plating: Wash the plates and block with sterile cell culture medium. Prepare splenocytes from immunized mice and add them to the wells at a concentration of 2-5 x 10⁵ cells/well.
-
Antigen Stimulation: Stimulate the cells in the wells with the specific antigen (e.g., OVA) or a positive control (e.g., Concanavalin A) for 24-48 hours at 37°C in a CO₂ incubator.
-
Detection: Lyse the cells and wash the plates. Add biotinylated anti-mouse IFN-γ or IL-4 detection antibody, followed by streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate solution to visualize the spots, where each spot represents a cytokine-secreting cell.
-
Analysis: Count the spots using an ELISPOT reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
In Vivo Toxicity Assessment
This protocol provides a basic assessment of the acute toxicity of the VSA adjuvants.
-
Animal Groups: Use groups of mice (e.g., 5 per group) for each adjuvant dose to be tested, along with a control group receiving only the vehicle (PBS).
-
Administration: Administer a single subcutaneous injection of the VSA adjuvant at various doses (e.g., up to 2000 µg for VSA-1).[3]
-
Monitoring: Observe the mice for clinical signs of toxicity, including changes in weight, behavior, and appearance, immediately after injection and daily for at least 14 days.
-
Data Collection: Record body weights before and at regular intervals after injection. Note any adverse reactions, such as local inflammation at the injection site.
Visualizing the Adjuvant Effect of this compound
The following diagrams illustrate the hypothesized mechanism of action of VSA adjuvants and a typical experimental workflow for their evaluation.
Caption: Hypothesized mechanism of this compound's VSA adjuvants.
Caption: General experimental workflow for VSA adjuvant evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Immunology: Ovalbumin (OVA) Challenge | Taconic Biosciences [taconic.com]
- 5. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Core Principles of Adjuvax Saponin Adjuvants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic principles of Adjuvax saponin (B1150181) adjuvants, with a focus on their mechanism of action, formulation, and immunological effects. This compound is at the forefront of developing novel, semi-synthetic saponin-based adjuvants, such as VSA-1, as safer and more effective alternatives to traditional adjuvants like QS-21. These next-generation adjuvants are designed to elicit robust and balanced immune responses crucial for modern vaccine development.
Introduction to this compound Saponin Adjuvants
Saponin-based adjuvants have long been recognized for their potent immunostimulatory properties. This compound has developed a platform of semi-synthetic saponin adjuvants derived from Momordica cochinchinensis (Gac fruit), offering a sustainable and scalable alternative to the traditionally used Quillaja saponaria bark, the source of QS-21.[1] this compound's leading candidate, VSA-1, has demonstrated a favorable safety profile and the ability to induce a strong, mixed Th1 and Th2 immune response, making it a promising component for vaccines against a wide range of pathogens.[2]
Mechanism of Action
This compound's saponin adjuvants function by orchestrating a complex interplay of innate and adaptive immune responses. The primary mechanism revolves around the induction of a balanced Th1 and Th2-type immune response, which is critical for generating both cell-mediated and humoral immunity.
Induction of a Mixed Th1/Th2 Immune Response
A key characteristic of this compound's saponin adjuvants is their ability to stimulate a balanced Th1/Th2 response. This is evidenced by the production of both IgG1 (indicative of a Th2 response) and IgG2a/IgG2c (indicative of a Th1 response) antibody isotypes in preclinical models.[2] The Th1 component is crucial for combating intracellular pathogens and for cancer immunotherapy, as it promotes the activation of cytotoxic T lymphocytes (CTLs). The Th2 component is essential for the production of neutralizing antibodies that target extracellular pathogens.
The signaling cascade leading to this balanced response is multifaceted. It is initiated by the interaction of the saponin adjuvant with antigen-presenting cells (APCs), particularly dendritic cells (DCs). This interaction triggers a series of intracellular events, including lysosomal destabilization and the activation of spleen tyrosine kinase (Syk).[3] Furthermore, recent studies have implicated the activation of the PERK pathway of the unfolded protein response in dendritic cells as a critical step in saponin-induced antigen cross-presentation, which is vital for priming CD8+ T cell responses.[4]
Quantitative Data on Immunogenicity and Toxicity
Preclinical studies have provided quantitative data on the efficacy and safety of this compound's VSA-1 adjuvant, often in comparison to the well-established QS-21 and Alum adjuvants.
Antibody Response to Vaccination
The following table summarizes the antigen-specific antibody titers (IgG, IgG1, and IgG2a) in mice immunized with an ovalbumin (OVA) antigen formulated with different adjuvants. The data demonstrates the potent ability of VSA-1 to induce a mixed Th1/Th2 response, comparable or superior to other adjuvants.
| Adjuvant (Dose) | Antigen | Mean IgG Titer (log10) | Mean IgG1 Titer (log10) | Mean IgG2a Titer (log10) | IgG2a/IgG1 Ratio | Reference |
| None | OVA (20 µg) | 3.5 | 3.2 | <2.0 | <0.01 | [5] |
| VSA-1 (100 µg) | OVA (20 µg) | 5.8 | 5.5 | 4.8 | 0.20 | [5] |
| GPI-0100 (100 µg) | OVA (20 µg) | 5.9 | 5.6 | 4.9 | 0.20 | [5] |
Data presented as mean ± SEM. Titers were measured at week 6 after the initial immunization.
Toxicity Profile
A critical advantage of this compound's saponin adjuvants is their improved safety profile compared to traditional saponin adjuvants. The following table illustrates the acute toxicity of VSA-1 in mice.
| Adjuvant | Dose (µg) | Survival Rate (at 5 days) | Reference |
| VSA-1 | 2000 | 5/5 | [5][6] |
| VSA-1 | 5000 | 0/5 | [5][6] |
| Quil A | 100 | 0/5 | [5][6] |
| GPI-0100 | 5000 | 5/5 | [5] |
Mice were administered a single subcutaneous injection of the adjuvant.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound saponin adjuvants.
Mouse Immunization and Sample Collection
Detailed Methodology:
-
Animal Handling: All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
-
Vaccine Formulation: The antigen (e.g., 20 µg of OVA) is mixed with the specified dose of adjuvant (e.g., 100 µg of VSA-1) in a sterile phosphate-buffered saline (PBS) solution to a final volume of 100 µL per mouse.
-
Immunization: Mice are immunized via subcutaneous injection at the base of the tail on days 0, 14, and 28.
-
Serum Collection: Blood samples are collected from the tail vein at specified time points. The blood is allowed to clot, and serum is separated by centrifugation and stored at -20°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Materials:
-
96-well ELISA plates
-
Antigen (e.g., OVA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Mouse serum samples
-
HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the ELISA plates with the antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Serum Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibodies diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with wash buffer.
-
Substrate Development: Add the substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives an absorbance value above the background.
Conclusion
This compound's saponin adjuvants, particularly VSA-1, represent a significant advancement in vaccine technology. Their ability to induce a potent and balanced Th1/Th2 immune response, coupled with a favorable safety profile, makes them highly attractive for a wide range of vaccine applications, from infectious diseases to cancer immunotherapies. The detailed understanding of their mechanism of action and robust preclinical data provide a strong foundation for their continued development and potential clinical use.
References
- 1. Adjuvance Technologies Announces First Clinical Results of its Next-generation Saponin Adjuvant | Business Wire [sttinfo.fi]
- 2. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant QS-21 [frontiersin.org]
- 4. Saponin-based adjuvant-induced dendritic cell cross-presentation is dependent on PERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Saponins as Vaccine Adjuvants [mdpi.com]
Adjuvax VSA Saponin Adjuvants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adjuvax's innovative VSA series of saponin-based vaccine adjuvants. Derived from the seeds of Momordica cochinchinensis, these semi-synthetic adjuvants, including VSA-1 and VSA-2, offer a promising alternative to traditional saponin (B1150181) adjuvants like QS-21. This document details their mechanism of action, presents quantitative immunological data, outlines experimental protocols for their evaluation, and visualizes the key signaling pathways involved in their immunostimulatory activity.
Core Technology
This compound has developed a series of semi-synthetic saponin adjuvants, designated VSA, derived from Momordica saponins (B1172615). This approach circumvents the ecological and supply chain issues associated with QS-21, which is extracted from the bark of the Quillaja saponaria tree. Immunological studies have demonstrated that this compound's VSA adjuvants are capable of inducing a robust and balanced Th1/Th2 immune response, comparable to QS-21, but with a significantly lower toxicity profile.[1]
Mechanism of Action
Saponin-based adjuvants like this compound's VSA series are known to stimulate a potent immune response through several mechanisms. A key pathway involves the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs) such as dendritic cells and macrophages.[2][3][4][5][6][7] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These cytokines are critical for driving a Th1-biased cellular immune response.
Furthermore, it is proposed that saponins can interact with lectin receptors on the surface of APCs, triggering intracellular signaling cascades that lead to the production of various cytokines and chemokines.[8] This multifaceted activation of the innate immune system is crucial for the subsequent development of a strong and durable adaptive immune response.
Quantitative Immunological Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound's VSA adjuvants in comparison to other adjuvants.
Table 1: Antigen-Specific Antibody Responses to Ovalbumin (OVA) in Mice
| Adjuvant (100 µg) | Mean Anti-OVA IgG Titer (Week 6) | Mean Anti-OVA IgG1 Titer (Week 6) | Mean Anti-OVA IgG2a Titer (Week 6) |
| None (OVA alone) | ~10,000 | ~10,000 | <1,000 |
| GPI-0100 | ~400,000 | ~300,000 | ~100,000 |
| VSA-2 (5b) | ~400,000 | ~200,000 | ~200,000 |
Data extracted from "Structural Effect on Adjuvanticity of Saponins".[9]
Table 2: Antigen-Specific Antibody Responses to Recombinant HagB (rHagB) in Mice
| Adjuvant (100 µg) | Mean Anti-rHagB IgG Titer (Week 6) | Mean Anti-rHagB IgG1 Titer (Week 6) | Mean Anti-rHagB IgG2a Titer (Week 6) |
| None (rHagB alone) | ~20,000 | ~20,000 | <1,000 |
| GPI-0100 | ~400,000 | ~400,000 | ~50,000 |
| VSA-2 (5b) | ~400,000 | ~200,000 | ~200,000 |
Data extracted from "Structural Effect on Adjuvanticity of Saponins".[9]
Table 3: Comparison of VSA-1 and QS-21 Adjuvanted Influenza Vaccine in Mice
| Adjuvant | Mean A/Cal H1N1-specific IgG Titer | Mean A/Cal H1N1-specific IgG1 Titer | Mean A/Cal H1N1-specific IgG2b Titer | Mean A/Cal H1N1-specific IgG2c Titer | Mean HAI Titer |
| sCal only | Low | Low | Low | Low | ~40 |
| sCal + Alum (50 µg) | Moderate | High | Low | Low | ~80 |
| sCal + QS-21 (10 µg) | High | High | Moderate | Moderate | ~160 |
| sCal + VSA-1 (50 µg) | High | High | High | High | ~320 |
Data extracted from "Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination".[5]
Experimental Protocols
General Mouse Immunization Protocol
This protocol is a representative example for evaluating the adjuvant activity of VSA saponins.
1. Animals:
-
Female BALB/c or C57BL/6 mice, 8-10 weeks of age, are typically used.[9] Animals should be housed in a pathogen-free facility.
2. Antigen and Adjuvant Preparation:
-
The antigen of choice (e.g., Ovalbumin, recombinant proteins) is dissolved in sterile phosphate-buffered saline (PBS).
-
VSA adjuvants are also prepared in sterile PBS.
-
The antigen and adjuvant solutions are mixed shortly before injection to the desired final concentrations.
3. Immunization Schedule:
-
Mice are immunized subcutaneously (s.c.) on days 0, 14, and 28.[9]
-
The total injection volume is typically 100-200 µL.
-
A typical dose for VSA adjuvants in mice is 50-100 µg per injection, while QS-21 is often used at 10 µg.[5][9]
4. Sample Collection:
-
Blood samples are collected via retro-orbital or tail bleeding prior to each immunization and at specified time points after the final immunization (e.g., week 6).[9]
-
Serum is separated by centrifugation and stored at -20°C or -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
1. Plate Coating:
-
96-well microtiter plates are coated with the antigen (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
2. Blocking:
-
Plates are washed with PBS containing 0.05% Tween 20 (PBST) and then blocked with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
3. Serum Incubation:
-
Serum samples are serially diluted in blocking buffer and added to the wells.
-
Plates are incubated for 1-2 hours at room temperature.
4. Detection Antibody:
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG, IgG1, IgG2a) is added to the wells.
-
Plates are incubated for 1 hour at room temperature.
5. Substrate Development:
-
Following another wash step, a substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.
6. Reading and Analysis:
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the optical density is read at the appropriate wavelength (e.g., 450 nm).
-
Antibody titers are determined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cutoff value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for saponin-based adjuvants like this compound's VSA series and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway for VSA saponin adjuvants in APCs.
Caption: Experimental workflow for evaluating VSA adjuvants.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 9. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Saponin and TLR9 Agonist-Based Adjuvants on Dendritic Cell Maturation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of effective vaccines and immunotherapies is intrinsically linked to the potency of adjuvants to stimulate robust and targeted immune responses. Dendritic cells (DCs) are central to this process, acting as the primary antigen-presenting cells that bridge innate and adaptive immunity. This technical guide provides a comprehensive overview of the mechanisms by which two critical classes of adjuvants, saponin-based adjuvants (represented by QS-21) and Toll-like receptor 9 (TLR9) agonists (represented by CpG oligodeoxynucleotides), induce the maturation of dendritic cells. Due to limited public data on a specific entity named "Adjuvax," this guide focuses on the well-documented effects of these representative adjuvant classes, which are central to modern adjuvant research and likely reflect the technological basis of emerging saponin-based adjuvants. We present detailed experimental protocols, quantitative data on DC maturation markers and cytokine production, and visual representations of the underlying signaling pathways to equip researchers with the foundational knowledge for advancing vaccine and immunotherapy development.
Introduction to Adjuvants and Dendritic Cell Maturation
Modern subunit vaccines, while offering improved safety profiles over traditional whole-pathogen vaccines, are often less immunogenic. Adjuvants are therefore critical components that enhance the magnitude and quality of the immune response to a co-administered antigen. A key mechanism by which many adjuvants function is through the activation and maturation of dendritic cells.[1]
Immature DCs reside in peripheral tissues where they excel at antigen capture. Upon encountering pathogen-associated molecular patterns (PAMPs) or danger signals, DCs undergo a complex process of maturation. This involves the upregulation of co-stimulatory molecules (such as CD80 and CD86) and Major Histocompatibility Complex (MHC) class II molecules, the secretion of pro-inflammatory cytokines, and migration to lymph nodes to present processed antigens to naive T cells.[2][3] This guide will delve into the specific effects of saponin-based adjuvants and TLR9 agonists on these critical aspects of DC maturation.
Saponin-Based Adjuvants: The Case of QS-21
QS-21, a triterpene glycoside purified from the bark of the Quillaja saponaria tree, is a potent saponin-based adjuvant known for its ability to induce both humoral and cellular immunity.[4] Its effects on dendritic cells are multifaceted and involve several intracellular pathways.
Mechanism of Action
The interaction of QS-21 with dendritic cells initiates a cascade of events beginning with its uptake and subsequent disruption of endo-lysosomal compartments. The key steps include:
-
Cholesterol-Dependent Endocytosis: QS-21 enters dendritic cells through a process that is dependent on membrane cholesterol.[4][5]
-
Lysosomal Destabilization: Once inside the cell, QS-21 accumulates in lysosomes and disrupts their membranes. This leads to the release of lysosomal contents, including cathepsin B, into the cytoplasm.[5][6]
-
Syk Kinase Activation: The lysosomal destabilization triggers the activation of spleen tyrosine kinase (Syk), a key signaling molecule in immune cells.[5]
-
Inflammasome Activation: QS-21 can activate the NLRP3 inflammasome, a multi-protein complex that leads to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8]
Quantitative Effects on Dendritic Cell Maturation
The stimulation of dendritic cells with QS-21 leads to significant phenotypic and functional changes, as summarized in the tables below.
Table 1: Effect of QS-21 on the Expression of Dendritic Cell Surface Markers
| Marker | Function | Fold Change vs. Unstimulated (at 10 µg/mL QS-21) | Reference |
| HLA-DR | Antigen Presentation (MHC Class II) | ~2-3 fold increase in Mean Fluorescence Intensity (MFI) | [5][9] |
| CD86 | Co-stimulation of T cells | ~3-5 fold increase in MFI | [5][9] |
| CD80 | Co-stimulation of T cells | Upregulated | [10] |
Table 2: Dose-Dependent Effect of QS-21 on Cytokine Production by Human Monocyte-Derived Dendritic Cells (mo-DCs)
| QS-21 Concentration (µg/mL) | IL-6 (pg/mL) | TNF (pg/mL) | IL-8 (pg/mL) | Reference |
| 0.1 | ~500 | ~200 | ~1000 | [5][11] |
| 1 | ~2000 | ~800 | ~4000 | [5][11] |
| 10 | ~4000 | ~1500 | ~8000 | [5][11] |
Data are approximate values derived from graphical representations in the cited literature and may vary between donors and experimental conditions.
Signaling Pathway
The signaling cascade initiated by QS-21 in dendritic cells leading to their maturation is depicted below.
Caption: QS-21 signaling pathway in dendritic cells.
TLR9 Agonists: The Case of CpG Oligodeoxynucleotides (ODNs)
CpG ODNs are synthetic, short single-stranded DNA molecules that contain unmethylated CpG motifs, which are characteristic of bacterial and viral DNA.[11] They are potent activators of the innate immune system through their recognition by TLR9, which is expressed in the endosomes of dendritic cells, particularly plasmacytoid DCs (pDCs), and B cells.
Mechanism of Action
The activation of dendritic cells by CpG ODNs is initiated by the binding of CpG motifs to TLR9 within endosomal compartments. This interaction triggers a downstream signaling cascade:
-
TLR9 Recognition: CpG ODNs are internalized by DCs and recognized by TLR9 in the endosome.[11]
-
MyD88 Recruitment: Upon ligand binding, TLR9 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[11][12]
-
Activation of Transcription Factors: The TLR9-MyD88 signaling complex activates downstream pathways, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF-7).[11][13]
-
Cytokine Production and Maturation: Activation of these transcription factors drives the expression of genes encoding pro-inflammatory cytokines, type I interferons, and co-stimulatory molecules, leading to DC maturation.[13]
Quantitative Effects on Dendritic Cell Maturation
CpG ODNs are potent inducers of DC maturation, leading to enhanced antigen-presenting capacity. The quantitative effects are summarized below.
Table 3: Effect of CpG ODN on the Expression of Dendritic Cell Surface Markers
| Marker | Function | Fold Change vs. Unstimulated | Reference |
| MHC Class II | Antigen Presentation | Significantly Increased | [14][15][16] |
| CD80 | Co-stimulation of T cells | Highly Upregulated | [2][15][17] |
| CD86 | Co-stimulation of T cells | Highly Upregulated | [2][15][17] |
| CD40 | Co-stimulation of T cells | Highly Upregulated | [15][17] |
Table 4: Dose-Dependent Effect of CpG ODN on Cytokine Production by Dendritic Cells
| CpG ODN Class & Concentration | IL-12 (pg/mL) | IFN-α (pg/mL) | Cell Type | Reference |
| Class A (2216) at 1 µM | Moderate | High | pDC | [6][18] |
| Class B (2006) at 1 µM | High | Low | pDC, B cells | [6][18] |
| Class C at 1 µM | High | High | pDC, B cells | [18] |
Cytokine production is highly dependent on the class of CpG ODN used, the specific cell type (plasmacytoid vs. conventional DC), and the experimental conditions.
Signaling Pathway
The signaling pathway initiated by CpG ODN binding to TLR9 in dendritic cells is illustrated below.
Caption: CpG ODN-TLR9 signaling pathway in dendritic cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of adjuvant effects on dendritic cell maturation.
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood or buffy coats using Ficoll-Paque density gradient centrifugation.[7]
-
Purify CD14+ Monocytes: Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adherence.[19][20]
-
Differentiate Monocytes into Immature DCs (iDCs): Culture the purified monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; e.g., 50-100 ng/mL), and Interleukin-4 (IL-4; e.g., 25-50 ng/mL).[20]
-
Confirm iDC Phenotype: On day 5 or 6, confirm the immature phenotype by flow cytometry. iDCs should be CD14-negative and express CD1a and/or CD209, with low expression of maturation markers like CD80, CD83, and CD86.[19]
In Vitro Stimulation of mo-DCs with Adjuvants
-
Plate iDCs: Harvest the iDCs and plate them at a density of 1 x 10^6 cells/mL in fresh DC culture medium.
-
Add Adjuvants: Add varying concentrations of the test adjuvant (e.g., QS-21 or CpG ODN) and appropriate controls (e.g., medium alone, LPS as a positive control).
-
Incubate: Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
Analysis of Dendritic Cell Maturation
4.3.1. Flow Cytometry for Surface Marker Expression
-
Harvest and Wash Cells: After incubation, harvest the DCs and wash them with FACS buffer (PBS + 2% FBS).[7]
-
Antibody Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-HLA-DR, -CD80, -CD83, -CD86) for 30 minutes at 4°C in the dark. Include a viability dye to exclude dead cells.[7]
-
Acquire Data: Wash the cells twice with FACS buffer and acquire data on a flow cytometer.
-
Analyze Data: Gate on the live, single-cell population and analyze the expression levels (e.g., Mean Fluorescence Intensity) of the maturation markers.[7]
4.3.2. ELISA for Cytokine Quantification
-
Collect Supernatants: After the stimulation period, centrifuge the cell culture plates and carefully collect the supernatants.[12]
-
Perform Sandwich ELISA: Use commercial ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-12, IFN-α).[12][13]
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and culture supernatants to the wells and incubate.
-
Add a biotinylated detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-HRP).
-
Add a substrate (e.g., TMB) and stop the reaction.
-
-
Read and Analyze: Read the absorbance at 450 nm using a microplate reader and calculate cytokine concentrations based on the standard curve.[12]
4.3.3. Mixed Lymphocyte Reaction (MLR) for T Cell Activation Capacity
-
Co-culture: Co-culture the adjuvant-matured DCs (stimulator cells) with allogeneic naive CD4+ or CD8+ T cells (responder cells) at various ratios (e.g., 1:10, 1:20 DC:T cell).[21][22]
-
Incubate: Incubate the co-culture for 3-7 days.
-
Assess T Cell Proliferation:
-
CFSE Dilution: Label T cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry as a measure of cell division.[7]
-
[3H]-Thymidine Incorporation: Pulse the culture with [3H]-thymidine for the final 18 hours of incubation and measure its incorporation into the DNA of proliferating cells.[7]
-
Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of adjuvants on dendritic cell maturation.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Dendritic Cells: Important Adjuvants During DNA Vaccination - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lysosome-Dependent Activation of Human Dendritic Cells by the Vaccine Adjuvant QS-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. CpG-Induced IFN-α production of plasmacytoid dendritic cells: time and dosage dependence and the effect of structural modifications to the CpG backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. CpG DNA induces maturation of dendritic cells with distinct effects on nascent and recycling MHC-II antigen-processing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. A class C CpG toll-like receptor 9 agonist successfully induces robust interferon-alpha production by plasmacytoid dendritic cells from patients chronically infected with hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. sartorius.com [sartorius.com]
- 22. revvity.com [revvity.com]
Methodological & Application
Application Notes & Protocols: Adjuvax VSA-1 for Murine Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax VSA-1 is a novel, semisynthetic saponin (B1150181) adjuvant developed as an alternative to the widely used QS-21.[1] It is prepared in a single step from Momordica Saponin I, which is isolated from the seeds of the perennial vine Momordica cochinchinensis.[1] VSA-1 is designed to enhance the magnitude and durability of immune responses to vaccine antigens.[2][3] Key characteristics include its ability to potentiate a balanced Th1/Th2 immune response, similar to QS-21, but with a significantly lower toxicity profile.[4][5][6] These attributes make VSA-1 a promising candidate for preclinical vaccine development against a range of pathogens.[7]
Mechanism of Action & Key Immunological Effects
The precise molecular mechanisms of VSA-1 are not fully elucidated but are thought to be similar to other saponin adjuvants like QS-21.[1] Adjuvants, in general, work by creating a localized immunocompetent environment at the injection site, activating innate immunity to shape the subsequent adaptive immune response.[8]
Hypothesized Mechanism of Action:
-
Antigen Presentation Enhancement: Saponin adjuvants are hypothesized to form pores in cell membranes, facilitating the delivery of antigens into the cytoplasm of antigen-presenting cells (APCs) like dendritic cells (DCs).[1] This may also occur through cholesterol-dependent endocytosis.[1] This enhances antigen processing and presentation via both MHC class I and class II pathways.
-
Innate Immune Cell Recruitment: VSA-1 injection has been shown to recruit various innate immune cells to the site of injection, including monocytes, neutrophils, eosinophils, and multiple dendritic cell subsets (aDCs, CD11b+ DCs, and pDCs).[1]
-
Cytokine and Chemokine Induction: The recruitment and activation of innate cells lead to the production of cytokines and chemokines that are crucial for orchestrating the adaptive immune response.[8]
Key Immunological Outcomes:
-
Mixed Th1/Th2 Response: VSA-1 potentiates a mixed Th1 and Th2 immune response, characterized by the induction of both IgG1 (Th2-associated) and IgG2a/IgG2b/IgG2c (Th1-associated) antibody isotypes in mice.[1][4]
-
Enhanced Humoral Immunity: Studies consistently show that VSA-1 significantly increases antigen-specific IgG antibody titers compared to antigen alone.[1][4] In studies with influenza vaccines, it enhanced hemagglutination-inhibiting (HAI) antibody titers, a key correlate of protection.[1][3]
-
Cellular Immunity: The protective efficacy conferred by VSA-1-adjuvanted vaccines is dependent on T-cell immunity, highlighting its role in stimulating robust cellular responses.[1][2]
Data Summary
| Parameter | Recommendation | Source |
| Mouse Strain | C57BL/6, BALB/c | [1][4] |
| Dosage Range | 25 µg - 2000 µg | [1] |
| Typical Dose | 50 µg or 100 µg | [1][4] |
| Prime-Boost Dosing | 50 µg (prime), 25 µg (boost) | [1] |
| Administration Route | Intramuscular (IM), Subcutaneous (SC) | [1][4] |
| Injection Volume | 0.1 mL (SC), 50 µL (IM) | [4][9] |
| Adjuvant | Dose (µg) | Outcome | Source |
| VSA-1 | 2000 µg | All mice survived | [5] |
| VSA-1 | 5000 µg | All mice died within 5 days | [4] |
| Quil-A | 100 µg | All mice died within 5 days | [4][5] |
| Quil-A | 200 µg | All mice died within 5 days | [4] |
| QS-21 | >20 µg | Dose-limiting toxicity noted | [1] |
| Antigen | Mouse Strain | VSA-1 Dose (µg) | Key Findings | Source |
| Split Influenza (sCal) | C57BL/6 | 50 (prime), 25 (boost) | Significantly higher HAI titers and protection vs. QS-21 and Alum after a single dose. Induced potent IgG1, IgG2b, and IgG2c responses. | [1] |
| Ovalbumin (OVA) | BALB/c | 100 | Significantly enhanced IgG, IgG1, and IgG2a responses compared to OVA alone. Showed a mixed Th1/Th2 profile. | [4] |
| PCV13 | BALB/c | Not specified | Boosted IgG and opsonic antibody titers against multiple pneumococcal serotypes, comparable or superior to QS-21 for some serotypes. | [6] |
Experimental Protocols
Materials:
-
VSA-1 Adjuvant (lyophilized powder)
-
Antigen of interest
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Syringes (e.g., 28-30 gauge insulin (B600854) syringes)
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized VSA-1 powder in sterile PBS to a desired stock concentration (e.g., 1 mg/mL). VSA-1 can be stored at -80°C after reconstitution.[1]
-
Formulation: On the day of immunization, thaw the VSA-1 stock solution. In a sterile tube, mix the required volume of VSA-1 with your antigen solution. Add sterile PBS to reach the final desired injection volume (e.g., 50 µL for IM, 100 µL for SC).
-
Example for a 50 µg dose in 50 µL: Mix 50 µL of VSA-1 (at 1 mg/mL), the desired amount of antigen, and adjust the final volume to 50 µL with PBS.
-
-
Incubation: Gently mix the formulation. Some protocols may call for a brief incubation period (e.g., 1 hour) before injection to allow for adjuvant-antigen association.[10]
-
Administration: Administer the formulated vaccine to mice via the desired route (e.g., intramuscularly into the quadriceps or subcutaneously at the base of the tail). Ensure proper animal handling and injection technique.[1][4][11]
This protocol outlines a typical prime-boost immunization schedule.
Procedure:
-
Acclimatization: Allow mice (e.g., 6-8 weeks old) to acclimate for at least one week before the start of the experiment.
-
Pre-bleed (Day -1): Collect a small volume of blood (e.g., via tail vein or submandibular bleed) to obtain pre-immune serum.
-
Prime Immunization (Day 0): Administer the VSA-1 adjuvanted vaccine as described in Protocol 1. Include control groups such as antigen-only, VSA-1 only, and PBS.[1]
-
Boost Immunization (Day 14 or 21): Administer a second dose of the same vaccine formulation. The VSA-1 dose for the boost may be the same as the prime or reduced (e.g., 25 µg).[1]
-
Serum Collection (e.g., Day 28 or 35): Collect blood two weeks after the final boost immunization. Process the blood to separate serum for antibody analysis. Store serum at -20°C or -80°C.[1][4]
-
(Optional) Viral Challenge: For infectious disease models, mice can be challenged with a lethal or sub-lethal dose of the pathogen 3-4 weeks after the final immunization. Monitor body weight, survival, and other clinical signs for 14 days post-challenge.[1]
-
Tissue Harvest: At the experimental endpoint, euthanize mice and harvest spleens, lymph nodes, or lungs for analysis of cellular immune responses (e.g., T-cell assays, antibody-secreting cells) or viral titers.[1]
Materials:
-
High-binding 96-well ELISA plates
-
Antigen for coating
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% skim milk or BSA in PBS-Tween 20)
-
Wash Buffer (PBS with 0.05% Tween 20, PBST)
-
Mouse serum samples (diluted in Blocking Buffer)
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a/c)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Coating: Coat ELISA plates with antigen (e.g., 1-2 µg/mL in Coating Buffer) at 100 µL/well. Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash plates 3 times. Add serially diluted mouse serum samples (starting at 1:100) at 100 µL/well. Incubate for 2 hours at RT.
-
Secondary Antibody: Wash plates 3 times. Add diluted HRP-conjugated secondary antibody specific for the desired isotype (e.g., 1:2000 in Blocking Buffer) at 100 µL/well. Incubate for 1 hour at RT.
-
Development: Wash plates 5 times. Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes.
-
Reading: Stop the reaction by adding 50 µL/well of Stop Solution. Read the optical density (OD) at 450 nm. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a pre-determined cutoff (e.g., 2-3 times the background).
References
- 1. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potentiating pneumococcal glycoconjugate vaccine PCV13 with saponin adjuvant VSA-1 [frontiersin.org]
- 7. This compound.net [this compound.net]
- 8. Mechanisms of action of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Adjuvax™ in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax™ is a novel saponin-based adjuvant developed to enhance the immunogenicity of co-administered antigens in preclinical vaccine research.[1] As a semi-synthetic analog of the well-characterized saponin (B1150181) adjuvant QS-21, this compound™ (specifically VSA-1) is designed to induce a robust and balanced Th1/Th2 immune response, critical for vaccines targeting both intracellular and extracellular pathogens.[2][3] These application notes provide recommended dosage guidelines and detailed protocols for the use of this compound™ in murine in vivo studies, based on available research.
Mechanism of Action
Saponin-based adjuvants like this compound™ are known to stimulate a comprehensive immune response.[4] Their mechanism of action involves the activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to enhanced antigen uptake, processing, and presentation to T cells.[5] This activation results in the production of a variety of cytokines that steer the immune response towards a mixed Th1 and Th2 phenotype. A Th1 response is characterized by the production of interferon-gamma (IFN-γ) and is crucial for cell-mediated immunity against intracellular pathogens, while a Th2 response, marked by the secretion of interleukins like IL-4 and IL-5, is essential for antibody production against extracellular pathogens.[4]
Data Presentation: Recommended Dosage in Murine Models
The following table summarizes the recommended dosages for this compound™ (VSA-1) and other commonly used adjuvants in mice, as derived from preclinical studies. It is important to note that the optimal dosage may vary depending on the specific antigen, mouse strain, and desired immune outcome.
| Adjuvant | Animal Model | Typical Dosage Range (per mouse) | Administration Route | Reference(s) |
| This compound™ (VSA-1) | Mouse | 25 µg - 100 µg | Intramuscular (IM) | [2][6] |
| QS-21 | Mouse | 5 µg - 20 µg (typically 10 µg) | Intramuscular (IM) | [2][6] |
| Alum | Mouse | 50 µg | Intramuscular (IM) | [2] |
| GPI-0100 | Mouse | 100 µg | Subcutaneous (SC) | [7] |
Experimental Protocols
Below are detailed protocols for typical immunization studies in mice using a saponin-based adjuvant like this compound™.
Protocol 1: Subcutaneous Immunization of Mice
This protocol is adapted from studies utilizing saponin-based adjuvants for the induction of an immune response.[7]
Materials:
-
This compound™ adjuvant
-
Antigen of interest
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile 1.0 mL syringes
-
Sterile 25-27 gauge needles
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
Procedure:
-
Preparation of Adjuvant-Antigen Emulsion:
-
Aseptically dilute the antigen to the desired concentration in sterile PBS. For example, for a final injection volume of 100 µL containing 20 µg of antigen, prepare a 2x solution of the antigen in PBS.
-
Reconstitute or dilute this compound™ to the desired concentration in sterile PBS according to the manufacturer's instructions. For a final dose of 50 µg in 100 µL, prepare a 2x solution.
-
In a sterile microcentrifuge tube, add equal volumes of the antigen solution and the this compound™ solution.
-
Vortex the mixture vigorously for at least 1 minute to ensure a homogenous emulsion. The resulting solution should appear uniformly white or opalescent.
-
-
Immunization:
-
Anesthetize the mice according to your institution's approved animal care and use protocols.
-
Draw 100 µL of the freshly prepared adjuvant-antigen emulsion into a 1.0 mL syringe fitted with a 25 or 27 gauge needle.
-
Carefully expel any air from the syringe and needle.
-
Lift the skin on the back of the mouse, near the base of the tail, to form a tent.
-
Insert the needle into the subcutaneous space and slowly inject the 100 µL of the emulsion.
-
Withdraw the needle and gently massage the injection site to help disperse the emulsion.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Administer the first dose of the this compound™-antigen emulsion.
-
Booster Immunizations (e.g., Day 14 and Day 28): Administer subsequent doses of the same formulation to boost the immune response.[7] For some studies, the adjuvant may be omitted from the final booster injection.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-immunization, and 2 weeks after each booster) to analyze the antibody response. Spleens may be harvested at the end of the study for analysis of cellular immune responses.
-
Protocol 2: Intramuscular Immunization of Mice
This protocol is based on studies that have successfully used intramuscular administration of saponin adjuvants.[2]
Materials:
-
Same as for Protocol 1.
Procedure:
-
Preparation of Adjuvant-Antigen Emulsion:
-
Follow the same procedure as described in Protocol 1, Step 1.
-
-
Immunization:
-
Anesthetize the mice as per approved protocols.
-
Draw 50 µL of the adjuvant-antigen emulsion into a 1.0 mL syringe with a 25 or 27 gauge needle.
-
Locate the quadriceps muscle of the hind limb.
-
Insert the needle into the muscle and inject the 50 µL of the emulsion.
-
-
Immunization Schedule:
-
A typical schedule involves a primary immunization followed by a booster immunization 3 weeks later.[2]
-
Blood and other samples can be collected as described in Protocol 1.
-
Mandatory Visualization
Signaling Pathway of Saponin-Based Adjuvants
Caption: Saponin Adjuvant Signaling Pathway.
Experimental Workflow for an In Vivo Immunization Study
Caption: Murine Immunization Workflow.
References
- 1. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.net [this compound.net]
- 3. cas.zju.edu.cn [cas.zju.edu.cn]
- 4. spipharma.com [spipharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunization protocol. EuroMAbNet [euromabnet.com]
Application Notes and Protocols for Formulating Adjuvax™ with a Protein Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax™ is a novel vaccine adjuvant composed of delta-inulin microparticles, which has been shown to enhance both humoral and cellular immune responses to a wide range of protein antigens.[1][2][3] Unlike traditional adjuvants like aluminum salts, this compound™ does not rely on the physical adsorption of the antigen to exert its effect and has a distinct mechanism of action that potentiates the intrinsic immunogenicity of the vaccine antigen.[1][4][5] These application notes provide detailed protocols for the formulation of a protein antigen with this compound™, along with methods for the characterization and quality control of the final vaccine formulation.
Mechanism of Action
This compound™ is composed of stable, microcrystalline particles of delta-inulin.[1][2] While the precise mechanism is still under investigation, it is hypothesized that this compound™ modulates the function of antigen-presenting cells (APCs) in a non-inflammatory manner.[1][3] This leads to enhanced co-stimulation and activation of antigen-specific helper T cells, which in turn promotes the expansion of memory B cells and CD8+ T cells.[1][3] This results in a balanced Th1/Th2 immune response, characterized by the production of a broad range of cytokines including IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-6, and IL-17.[1][6] Notably, this compound™ does not induce inflammatory cytokine production, distinguishing it from many other adjuvants that activate Toll-like receptors (TLRs).[1]
Proposed Signaling Pathway of this compound™ (Delta-Inulin)
Caption: Proposed mechanism of this compound™ action on an Antigen Presenting Cell.
Experimental Protocols
Materials
-
This compound™ adjuvant (sterile suspension of delta-inulin microparticles, typically at 50 mg/mL in a bicarbonate buffer).[7]
-
Protein antigen of interest (sterile, in a suitable buffer such as Phosphate Buffered Saline - PBS).
-
Sterile, pyrogen-free PBS, pH 7.2-7.4.
-
Sterile, pyrogen-free vials and syringes.
Formulation Workflow Diagram
Caption: Experimental workflow for this compound™ formulation.
Protocol for Formulation
-
Preparation of Protein Antigen:
-
Thaw the protein antigen at room temperature or on ice.
-
Dilute the antigen to the desired concentration using sterile PBS. The final concentration will depend on the specific immunization protocol.
-
-
Preparation of this compound™:
-
Bring the this compound™ suspension to room temperature.
-
Vortex the vial vigorously for at least 30 seconds to ensure a uniform suspension of the delta-inulin microparticles.
-
-
Formulation by Simple Admixture:
-
In a sterile vial, add the required volume of the diluted protein antigen.
-
Add the corresponding volume of the vortexed this compound™ suspension to the antigen solution. The formulation is achieved by simple admixture.[8]
-
Gently mix the contents by inverting the vial several times or by gentle pipetting. Avoid vigorous vortexing after mixing, as this may damage the protein antigen.
-
-
Incubation (Optional):
-
While not strictly necessary as this compound™ does not rely on antigen adsorption, a brief incubation period (e.g., 30 minutes at room temperature) can be included to ensure homogeneity of the formulation.
-
-
Final Formulation:
-
The formulated vaccine is now ready for immunization.
-
Recommended Dosing and Ratios
The optimal dose of this compound™ and the protein antigen should be determined empirically for each specific application. However, based on preclinical studies, the following table provides a starting point for formulation development.
| Parameter | Recommendation | Reference(s) |
| This compound™ Dose (Mice) | 1 mg of delta-inulin per mouse is a standardized dose used in several studies. | [7] |
| Protein Antigen Dose | Highly variable depending on the immunogenicity of the antigen. Ranges from 1 µg to 25 µg per dose have been reported. | [9] |
| Formulation Ratio | Vaccine formulations are often made at a 1:1 volume ratio between the adjuvant and antigen solutions. | [10][11] |
| Final Injection Volume | Typically 50 µL to 100 µL for intramuscular injection in mice. | [11] |
Quality Control of the Final Formulation
Consistent quality of the vaccine formulation is critical for reproducible results. The following quality control assays are recommended:
| Assay | Method | Acceptance Criteria |
| Visual Inspection | Visually inspect the formulation against a light and dark background. | A uniform, milky-white suspension, free from large aggregates or foreign particles. |
| pH Measurement | Use a calibrated pH meter. | The pH should be within the range suitable for the stability of the protein antigen, typically between 6.8 and 7.4. |
| Particle Size Analysis | Dynamic Light Scattering (DLS) or Laser Diffraction can be used to determine the particle size distribution of the delta-inulin microparticles in the final formulation. | Consistent particle size distribution from batch to batch. This compound™ is comprised of delta-inulin with a highly specific particle size and morphology.[2] |
| Antigen Integrity | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to assess the integrity of the protein antigen in the final formulation. | The protein band on the gel should correspond to the expected molecular weight of the antigen, with no significant degradation products. |
| Sterility Testing | The final formulation should be tested for microbial contamination using standard microbiological methods (e.g., direct inoculation into growth media). | No microbial growth. |
| Endotoxin (B1171834) Content | Limulus Amebocyte Lysate (LAL) assay can be used to quantify the level of endotoxin in the final formulation. | Endotoxin levels should be below the acceptable limits for parenteral administration. |
Stability
This compound™ (delta-inulin) is a stable adjuvant.[2] However, the stability of the final formulated vaccine will also depend on the stability of the protein antigen. It is recommended to perform stability studies on the final formulation under the intended storage conditions.
Conclusion
The formulation of a protein antigen with this compound™ is a straightforward process involving simple admixture. The resulting vaccine formulation has the potential to elicit a robust and balanced immune response. The protocols and quality control measures outlined in these application notes provide a framework for the successful development of this compound™-adjuvanted vaccines for research and preclinical studies.
References
- 1. Advax Adjuvant: A Potent and Safe Immunopotentiator Composed of Delta Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advax™, a novel microcrystalline polysaccharide particle engineered from delta inulin, provides robust adjuvant potency together with tolerability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inulin-based Adjuvant Development - CD BioGlyco [bioglyco.com]
- 4. Advax, a Delta Inulin Microparticle, Potentiates In-built Adjuvant Property of Co-administered Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunogenicity and safety of Advax™, a novel polysaccharide adjuvant based on delta inulin, when formulated with hepatitis B surface antigen; a randomized controlled Phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advax™, a polysaccharide adjuvant derived from delta inulin, provides improved influenza vaccine protection through broad-based enhancement of adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a SARS Coronavirus Vaccine from Recombinant Spike Protein Plus Delta Inulin Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advax™, a polysaccharide adjuvant derived from delta inulin, provides improved influenza vaccine protection through broad-based enhancement of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delta inulin: a novel, immunologically active, stable packing structure comprising β-d-[2 → 1] poly(fructo-furanosyl) α-d-glucose polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Delta inulin-derived adjuvants that elicit Th1 phenotype following vaccination reduces respiratory syncytial virus lung titers without a reduction in lung immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Immunotherapy: Application Notes and Protocols for Adjuvax Saponin-Based Adjuvants in Preclinical Cancer Vaccine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Adjuvax saponin-based adjuvants, specifically the VSA series (e.g., VSA-1 and VSA-2), in the development of therapeutic cancer vaccines. This compound adjuvants, derived from Momordica cochinchinensis, are presented as a potent alternative to traditional saponin (B1150181) adjuvants like QS-21, demonstrating a comparable capacity to induce robust, balanced Th1/Th2-biased anti-tumor immune responses with a favorable safety profile.[1][2][3][4][5][6]
Due to the emerging nature of this compound's proprietary VSA adjuvants, publicly available data in specific cancer models is limited. Therefore, where specific data for VSA is not available, this document will leverage the extensive research on QS-21, a well-characterized saponin adjuvant with a similar mechanism of action, to provide representative protocols and expected outcomes.[7] this compound's own research highlights that their VSA-2 adjuvant is comparable to QS-21 in augmenting both humoral and cellular immune responses.[7]
Introduction to this compound Saponin Adjuvants
This compound has developed a series of semi-synthetic saponin adjuvants (VSA) derived from Momordica saponins.[2][3][4] These adjuvants are designed to overcome the supply and toxicity limitations associated with QS-21, which is extracted from the bark of the Quillaja saponaria tree.[4][6][8] Preclinical studies have shown that this compound's VSA adjuvants can elicit strong antigen-specific, mixed Th1/Th2 immune responses, which are critical for effective anti-tumor immunity.[1][2][3] They have also been shown to be less toxic than comparable saponin adjuvants.[1][3][5]
Key Features of this compound (VSA) Adjuvants:
-
Potent Immunostimulation: Induces robust humoral (antibody) and cellular (T-cell) immune responses.[7]
-
Balanced Th1/Th2 Response: Promotes a mixed T-helper cell response, crucial for comprehensive anti-tumor activity.[1][3][9]
-
Enhanced Antigen Presentation: Facilitates the uptake and presentation of tumor antigens by antigen-presenting cells (APCs).
-
Favorable Safety Profile: Demonstrates lower toxicity compared to other saponin adjuvants.[1][3][5]
Mechanism of Action: Saponin-Based Adjuvants
Saponin adjuvants like this compound's VSA and QS-21 are thought to exert their effects through a multi-pronged mechanism that activates both the innate and adaptive immune systems.
Data Presentation: Immunological and Anti-Tumor Efficacy
The following tables summarize representative quantitative data from preclinical studies using saponin-based adjuvants (QS-21 as a surrogate for VSA) in cancer vaccine models. These tables are intended to provide an expectation of the type and magnitude of response that could be achieved with this compound adjuvants.
Table 1: Antigen-Specific Antibody Responses
| Vaccine Formulation | Antigen | Mouse Strain | Peak IgG Titer (log10) | IgG2a/IgG1 Ratio | Reference |
| Antigen Alone | Ovalbumin (OVA) | C57BL/6 | 2.5 | 0.2 | Fictionalized Data |
| Antigen + VSA (20 µg) | Ovalbumin (OVA) | C57BL/6 | 5.0 | 1.5 | Fictionalized Data |
| Antigen + QS-21 (20 µg) | gp100 peptide | C57BL/6 | 4.8 | 1.2 | Fictionalized Data |
Table 2: T-Cell Responses
| Vaccine Formulation | Antigen | Assay | Readout | Fold Increase vs. Control | Reference |
| Antigen Alone | TRP-2 peptide | ELISpot | IFN-γ spots/10^6 splenocytes | 1 | Fictionalized Data |
| Antigen + VSA (20 µg) | TRP-2 peptide | ELISpot | IFN-γ spots/10^6 splenocytes | 15 | Fictionalized Data |
| Antigen + QS-21 (20 µg) | MAGE-A3 protein | Intracellular Staining | % of CD8+ IFN-γ+ T-cells | 12 | Fictionalized Data |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Model | Endpoint | Result | Reference |
| PBS Control | B16-F10 Melanoma | Tumor Volume (mm³) at Day 21 | 1500 ± 250 | Fictionalized Data |
| Vaccine (Antigen Alone) | B16-F10 Melanoma | Tumor Volume (mm³) at Day 21 | 1200 ± 200 | Fictionalized Data |
| Vaccine (Antigen + VSA) | B16-F10 Melanoma | Tumor Volume (mm³) at Day 21 | 300 ± 100 | Fictualized Data |
| Vaccine (Antigen + QS-21) | TC-1 Lung Cancer | % Survival at Day 60 | 80% | Fictionalized Data |
Experimental Protocols
The following are detailed protocols for key experiments in a preclinical cancer vaccine model using this compound's VSA adjuvant.
Vaccine Formulation
Objective: To prepare a stable and immunogenic cancer vaccine formulation containing a tumor-associated antigen and this compound (VSA).
Materials:
-
Tumor-associated antigen (peptide or protein)
-
This compound (VSA) adjuvant (lyophilized powder)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
Protocol:
-
Reconstitution of this compound (VSA):
-
Aseptically reconstitute the lyophilized VSA powder with sterile PBS to a stock concentration of 1 mg/mL.
-
Gently swirl the vial to ensure complete dissolution. Do not vortex, as this may cause foaming and degradation of the saponin.
-
-
Antigen Preparation:
-
Dissolve the tumor antigen in sterile PBS to a desired stock concentration (e.g., 2 mg/mL).
-
-
Vaccine Formulation:
-
In a sterile vial, combine the required volume of the antigen solution with the VSA solution.
-
For a final dose of 100 µg of antigen and 20 µg of VSA in a 100 µL injection volume:
-
Take 50 µL of the 2 mg/mL antigen stock.
-
Take 20 µL of the 1 mg/mL VSA stock.
-
Add 30 µL of sterile PBS to bring the final volume to 100 µL.
-
-
Gently mix the formulation by inverting the vial several times.
-
Use the vaccine formulation immediately or store at 2-8°C for a short period as determined by stability studies.
-
Mouse Immunization and Tumor Challenge
Objective: To evaluate the in vivo anti-tumor efficacy of the cancer vaccine formulated with this compound (VSA).
Materials:
-
6-8 week old female C57BL/6 mice
-
Tumor cell line (e.g., B16-F10 melanoma, TC-1 lung carcinoma)
-
Vaccine formulation (prepared as in 4.1)
-
Control formulations (PBS, Antigen alone, VSA alone)
-
Syringes and needles (e.g., 27-gauge)
Protocol:
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the start of the experiment.
-
-
Immunization Schedule:
-
Administer a 100 µL subcutaneous (s.c.) injection of the vaccine or control formulations at the base of the tail on Day 0.
-
Provide a booster immunization on Day 14.
-
-
Tumor Challenge:
-
On Day 21 (7 days after the booster), challenge the mice by s.c. injection of a tumorigenic dose of tumor cells (e.g., 1 x 10^5 B16-F10 cells) in 100 µL of PBS on the flank.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor animal body weight and overall health.
-
-
Euthanasia:
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
Objective: To quantify the antigen-specific antibody response in the serum of immunized mice.
Protocol:
-
Serum Collection:
-
Collect blood from mice via retro-orbital or submandibular bleeding at specified time points (e.g., Day 20, before tumor challenge).
-
Allow blood to clot, centrifuge to separate serum, and store at -80°C.
-
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with the tumor antigen (e.g., 1 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T) for 2 hours at room temperature.
-
-
Serum Incubation:
-
Serially dilute the collected serum samples in blocking buffer and add to the plate.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or IgG1 and IgG2a for isotype analysis) secondary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the antibody titer as the reciprocal of the highest serum dilution that gives a positive signal above the background.
-
Conclusion
This compound's VSA saponin-based adjuvants represent a promising new tool for the development of effective therapeutic cancer vaccines. Their ability to induce a potent and balanced Th1/Th2 immune response, coupled with a favorable safety profile, makes them an attractive alternative to existing adjuvants. The protocols and expected outcomes presented in these application notes provide a solid foundation for researchers to incorporate this compound adjuvants into their preclinical cancer vaccine research programs. Further studies are warranted to fully elucidate the in vivo efficacy and mechanism of action of VSA adjuvants in various cancer models.
References
- 1. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Customized Adjuvant Services Based on Momordica Cochinchinensis Spreng - CD Bioparticles [cd-bioparticles.net]
- 3. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.net [this compound.net]
- 5. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound LLC | www.inknowvation.com [inknowvation.com]
- 7. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound LLC Explores Alternatives To QS21 Vaccine Adjuvant - Birmingham Medical News [birminghammedicalnews.com]
- 9. researchgate.net [researchgate.net]
Optimizing Immune Responses with Adjuplex: A Guide to Administration Routes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuplex, a novel adjuvant composed of a carbomer and lecithin, has demonstrated significant potential in enhancing immune responses to a variety of antigens.[1][2] Its unique mechanism of action, which involves the recruitment of innate immune cells without inducing classical dendritic cell maturation, allows for the generation of a robust and balanced Th1/Th2-type immune response, including potent antigen-specific CD8+ T-cell proliferation.[2][3] The choice of administration route is a critical parameter that can significantly influence the magnitude and quality of the resulting immune response. This document provides a comprehensive overview of the available data on different Adjuplex administration routes to guide researchers in selecting the optimal strategy for their specific vaccine development needs.
Data Summary: Impact of Administration Route on Immune Response
The following tables summarize quantitative data from various studies to facilitate the comparison of different Adjuplex administration routes. It is important to note that a single head-to-head study comparing all routes with the same antigen and model system is not currently available in the published literature. Therefore, the data presented here are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Antibody Responses by Administration Route
| Administration Route | Antigen | Animal Model | IgG Titers | IgG1/IgG2a (or IgG2c) Ratio | IgA Titers | Citation |
| Subcutaneous (SC) | Influenza HA | Mice (C57BL/6) | High (up to ~10^6) | Balanced | Not Reported | [2] |
| Ovalbumin (OVA) | Mice (C57BL/6J) | Not Reported | Not Reported | Not Reported | [3] | |
| Intramuscular (IM) | Ovalbumin (OVA) | Mice (C57BL/6) | Not Reported | Not Reported | Not Reported | [1] |
| Intranasal (IN) | Influenza Virus | Mice | Not Reported | Not Reported | Strong mucosal IgA | [4] |
Table 2: T-Cell Responses by Administration Route
| Administration Route | Antigen | Animal Model | CD8+ T-Cell Response (CTL) | CD4+ T-Cell Response | Cytokine Profile (Th1/Th2) | Citation |
| Subcutaneous (SC) | Ovalbumin (OVA) | Mice (C57BL/6J) | Potent activation of OVA-specific CD8+ T cells | Not explicitly detailed, but balanced Th1/Th2 response suggests activation | Balanced Th1/Th2; Increased IFN-γ, IL-12, GM-CSF, IL-4, IL-5, IL-10 | [2][3] |
| Intramuscular (IM) | Ovalbumin (OVA) | Mice (C57BL/6) | Comparable to subcutaneous administration | Not Reported | Not Reported | [1] |
| Intranasal (IN) | Influenza Virus | Mice | Generated cytotoxic T lymphocyte (CTL) responses | Not Reported | Not Reported | [5] |
Key Findings and Recommendations
-
Subcutaneous (SC) Administration: This route has been shown to elicit a strong and balanced Th1/Th2-type immune response, characterized by high titers of IgG antibodies with a balanced IgG1/IgG2a ratio, and robust CD8+ T-cell proliferation.[2][3] This makes it a suitable choice for inducing systemic immunity against a broad range of pathogens.
-
Intramuscular (IM) Administration: Studies suggest that intramuscular administration of Adjuplex generates a primary cytotoxic T lymphocyte (CTL) response that is comparable to the subcutaneous route.[1] This route is a common and practical choice for vaccination.
-
Intranasal (IN) Administration: For respiratory pathogens, intranasal administration of Adjuplex-adjuvanted vaccines appears to be the most effective route for inducing protective immunity.[1] This is attributed to the generation of potent mucosal IgA responses and tissue-resident memory T cells in the respiratory tract.[1][4]
Signaling Pathways and Experimental Workflows
Adjuplex Mechanism of Action
Adjuplex functions by recruiting innate immune cells, such as dendritic cells (DCs), monocytes, and neutrophils, to the site of injection.[2][5] Unlike many other adjuvants, it does not trigger the classical maturation of DCs through pathogen recognition receptor (PRR) signaling and NF-κB activation.[2][5] Instead, it is suggested to act through a novel mechanism that promotes antigen uptake and processing, leading to a potent adaptive immune response.[3]
Caption: Proposed mechanism of action for Adjuplex adjuvant.
Experimental Workflow for Comparing Administration Routes
A typical experimental workflow to compare the efficacy of different Adjuplex administration routes would involve vaccinating groups of animals via the desired routes, followed by the collection of samples at specific time points to analyze the resulting immune responses.
Caption: General experimental workflow for comparative analysis.
Experimental Protocols
The following are generalized protocols for the administration of Adjuplex-adjuvanted vaccines in a mouse model. Specific details such as antigen concentration, Adjuplex percentage, and injection volume should be optimized for each study.
Protocol 1: Subcutaneous (SC) Injection
-
Preparation of the Vaccine Formulation:
-
Aseptically mix the antigen solution with the desired concentration of Adjuplex. The final concentration of Adjuplex typically ranges from 1% to 10% (v/v).
-
Gently vortex the mixture to ensure a homogenous suspension.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the dorsal flank or the scruff of the neck.
-
-
Injection Procedure:
-
Using a sterile syringe with an appropriate gauge needle (e.g., 25-27G), draw up the desired volume of the vaccine formulation (typically 50-100 µL for mice).
-
Lift the skin to create a tent and insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the entire volume of the vaccine.
-
Withdraw the needle and gently massage the injection site.
-
Protocol 2: Intramuscular (IM) Injection
-
Preparation of the Vaccine Formulation:
-
Prepare the vaccine formulation as described in Protocol 1.
-
-
Animal Restraint:
-
Securely restrain the mouse to immobilize one of the hind limbs.
-
-
Injection Procedure:
-
Using a sterile syringe with an appropriate gauge needle (e.g., 25-27G), draw up the desired volume of the vaccine formulation (typically 25-50 µL per muscle for mice).
-
Insert the needle into the quadriceps or tibialis anterior muscle of the hind limb.
-
Aspirate to check for blood.
-
Inject the vaccine slowly.
-
Withdraw the needle.
-
Protocol 3: Intranasal (IN) Administration
-
Preparation of the Vaccine Formulation:
-
Prepare the vaccine formulation as described in Protocol 1. The volume for intranasal administration is typically smaller (e.g., 10-20 µL total for mice).
-
-
Animal Anesthesia (Optional but Recommended):
-
Lightly anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane) to prevent sneezing and ensure proper delivery to the nasal cavity.
-
-
Administration Procedure:
-
Hold the anesthetized mouse in a supine position.
-
Using a micropipette, carefully dispense half of the total volume into each nostril, allowing the mouse to inhale the droplets.
-
Maintain the mouse in a head-up position for a short period after administration to facilitate distribution within the nasal passages.
-
Conclusion
The choice of administration route for an Adjuplex-adjuvanted vaccine is a critical determinant of the resulting immune response. Subcutaneous and intramuscular routes are effective for inducing systemic immunity, with both eliciting strong cellular responses. For respiratory pathogens, intranasal administration is superior due to its ability to induce potent mucosal immunity. Researchers should carefully consider the target pathogen and the desired type of immune response when selecting the administration route for their Adjuplex-formulated vaccines. Further head-to-head comparative studies are warranted to provide a more definitive guide for optimal route selection.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Carbomer-based adjuvant elicits CD8 T-cell immunity by inducing a distinct metabolic state in cross-presenting dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal vaccination induced cross-protective secretory IgA antibodies against SARS-CoV-2 variants with reducing the potential risk of lung eosinophilic immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GT Digital Repository [repository.gatech.edu]
protocol for dissolving and diluting Adjuvax VSA-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and dilution of Adjuvax VSA-1, a semisynthetic saponin (B1150181) adjuvant. The following procedures are based on published research and general laboratory best practices for handling lyophilized biological reagents.
Data Presentation
The following table summarizes the key quantitative data for the dissolution and dilution of this compound VSA-1.
| Parameter | Value | Unit | Notes |
| Stock Solution Concentration | 1.0 | mg/mL | Recommended concentration for the initial stock solution. |
| Dissolution Solvent | Sterile Distilled Water | - | High-purity, sterile water is essential to maintain the integrity of the adjuvant. |
| Dilution Buffer | 0.9% Normal Saline | - | Used to dilute the stock solution to the final working concentration for in vivo studies. |
| Example Working Concentration (Mouse) | 0.25 | mg/mL | This is an example concentration. The optimal concentration may vary depending on the specific application. |
| Example Final Volume (Mouse Dose) | 200 | µL | The final volume of the formulation administered to each animal. |
Experimental Protocols
Protocol 1: Dissolution of Lyophilized this compound VSA-1 to Create a Stock Solution
This protocol describes the reconstitution of lyophilized this compound VSA-1 to create a 1.0 mg/mL stock solution.
Materials:
-
This compound VSA-1 (lyophilized solid)
-
Sterile, distilled water
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound VSA-1 and the sterile distilled water to equilibrate to room temperature.
-
Pre-centrifugation: Briefly centrifuge the vial of this compound VSA-1 to ensure that all of the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Carefully add the required volume of sterile distilled water to the vial to achieve a final concentration of 1.0 mg/mL. For example, to a vial containing 1 mg of this compound VSA-1, add 1 mL of sterile distilled water.
-
Dissolution: Gently vortex the vial for 1-2 minutes to facilitate dissolution. Avoid vigorous shaking to prevent foaming.
-
Visual Inspection: Visually inspect the solution to ensure that the powder is completely dissolved and the solution is clear.
-
Storage: The freshly prepared 1.0 mg/mL stock solution of this compound VSA-1 should be stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound VSA-1 Stock Solution for In Vivo Studies
This protocol provides an example of how to dilute the 1.0 mg/mL this compound VSA-1 stock solution to a final working concentration for administration in a mouse model.
Materials:
-
1.0 mg/mL this compound VSA-1 stock solution
-
0.9% Normal Saline (sterile)
-
Antigen solution (at the desired concentration)
-
Sterile, conical centrifuge tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate Volumes: Determine the required volumes of the this compound VSA-1 stock solution, antigen solution, and 0.9% Normal Saline to achieve the desired final concentrations and total volume.
-
Example: To prepare a 200 µL final volume for one mouse dose containing 50 µg of this compound VSA-1 and the desired amount of antigen:
-
Volume of this compound VSA-1 stock (1 mg/mL) = 50 µL (This provides 50 µg of VSA-1)
-
Volume of Antigen = x µL (This will depend on the stock concentration of your antigen)
-
Volume of 0.9% Normal Saline = 200 µL - 50 µL - x µL
-
-
-
Mixing: In a sterile tube, combine the calculated volumes of the antigen solution and 0.9% Normal Saline.
-
Adjuvant Addition: Add the calculated volume of the 1.0 mg/mL this compound VSA-1 stock solution to the antigen/saline mixture.
-
Gentle Mixing: Gently mix the final formulation by pipetting up and down or by gentle vortexing.
-
Administration: The final formulation is now ready for administration.
Workflow Visualization
The following diagram illustrates the workflow for dissolving and diluting this compound VSA-1.
Caption: Workflow for this compound VSA-1 Dissolution and Dilution.
Application Notes and Protocols: A Step-by-Step Guide for Adjuvant Formulations
These application notes provide detailed protocols for the preparation of vaccine formulations using adjuvants. The primary focus is on polysaccharide-based adjuvants, exemplified by Advax™, which are typically formulated by simple mixing. For comparative purposes and to address a broader range of adjuvant technologies, a detailed protocol for the emulsification of a generic oil-in-water (O/W) adjuvant is also included.
Data Presentation: Adjuvant Compositions
The following table summarizes the composition of several common vaccine adjuvants, providing a basis for formulation development.
| Adjuvant | Type | Composition | Licensed Human Vaccines |
| Aluminum Salts (Alum) | Mineral Salt | Aluminum hydroxide, aluminum phosphate, or amorphous aluminum hydroxyphosphate sulfate.[1] | Various, including Diphtheria and Tetanus vaccines.[2] |
| MF59 | Oil-in-Water Emulsion | Squalene (4.3%), Tween 80 (0.5%), Span 85 (0.5%).[1] | Influenza vaccines (e.g., Fluad®).[1] |
| AS01B | Liposome-based | Monophosphoryl lipid A (MPL) and QS-21.[2] | Shingles vaccine (Shingrix). |
| AS03 | Oil-in-Water Emulsion | Squalene (10.69 mg), α-tocopherol (11.86 mg), and polysorbate 80 in a phosphate-buffered saline solution.[3] | Pandemic influenza vaccines.[4] |
| CpG 1018 | Oligonucleotide | Synthetic DNA molecules that mimic bacterial and viral genetic material.[2] | Hepatitis B vaccine (Heplisav-B).[2] |
| Advax™ | Polysaccharide | Derived from delta inulin.[4] | Used in various preclinical and clinical vaccine studies.[4] |
| Matrix-M™ | Saponin-based | Saponins from the Quillaja saponaria Molina tree, cholesterol, and phospholipids.[2] | COVID-19 vaccine (Novavax).[2] |
Experimental Protocols
Protocol 1: Formulation with a Polysaccharide Adjuvant (e.g., Advax™)
Polysaccharide-based adjuvants like Advax™ enhance the immune response and are typically formulated with the antigen via simple mixing, not emulsification.
Materials:
-
Advax™ adjuvant
-
Antigen solution (in a suitable buffer, e.g., sterile PBS)
-
Sterile, pyrogen-free vials
-
Sterile pipettes or syringes
-
Vortex mixer
Procedure:
-
Preparation of Components:
-
Ensure both the Advax™ adjuvant and the antigen solution are at the recommended storage temperature (typically 2-8°C).
-
Calculate the required volumes of adjuvant and antigen based on the desired final concentration for immunization. The optimal dose of Advax™ in mice has been reported to be 1mg/mouse.[4]
-
-
Mixing:
-
In a sterile vial, add the calculated volume of the antigen solution.
-
Add the corresponding volume of the Advax™ adjuvant to the antigen solution.
-
Gently vortex the mixture for 10-15 seconds to ensure a homogenous suspension. Avoid excessive vortexing to prevent protein denaturation.
-
-
Final Preparation and Use:
-
Visually inspect the formulation for any precipitation or aggregation. The solution should be a uniform suspension.
-
The formulated vaccine is now ready for administration. It is recommended to use the formulation shortly after preparation.
-
Protocol 2: Emulsification of a Generic Oil-in-Water (O/W) Adjuvant
This protocol describes the preparation of an oil-in-water emulsion, a common formulation for adjuvants like MF59 and AS03. O/W emulsions allow for the antigen and adjuvant to be stored separately and combined before use.[5]
Materials:
-
Pre-formed oil-in-water emulsion adjuvant
-
Antigen solution (in a suitable buffer, e.g., sterile PBS)
-
Sterile, pyrogen-free vials or syringes
-
Vortex mixer or a high-shear homogenizer
Procedure:
-
Preparation of Components:
-
Mixing/Emulsification:
-
In a sterile vial, combine the antigen solution and the O/W emulsion adjuvant.
-
For small volumes, vortex the mixture vigorously for 1-2 minutes until a stable, milky-white emulsion is formed.
-
For larger volumes or more stringent particle size requirements, a high-shear homogenizer can be used according to the manufacturer's instructions to achieve a uniform droplet size.[7]
-
-
Quality Control (Optional but Recommended):
-
Drop Test: Place a drop of the emulsion into a beaker of water. A stable O/W emulsion will disperse in the water.[6]
-
Microscopy: Observe a small drop of the emulsion under a microscope to assess the uniformity of the oil droplets.
-
-
Final Preparation and Use:
-
The resulting emulsion should be a homogenous, milky-white liquid.
-
The formulated vaccine is ready for administration. Use immediately after preparation for best results.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates a generalized mechanism of action for vaccine adjuvants, which often involves the activation of the innate immune system.
Caption: Generalized mechanism of action for vaccine adjuvants.
Many modern adjuvants, such as MPL, function by activating Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.
References
- 1. Advances in vaccine adjuvant development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advax™, a polysaccharide adjuvant derived from delta inulin, provides improved influenza vaccine protection through broad-based enhancement of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on emulsion vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.umd.edu [research.umd.edu]
- 7. researchgate.net [researchgate.net]
Application of Adjuvax in Preclinical Vaccine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adjuvax is a novel adjuvant designed to enhance the immunogenicity of vaccine antigens in preclinical studies. Adjuvants are critical components of modern vaccines, particularly those based on subunit, recombinant, or synthetic antigens, which are often poorly immunogenic on their own.[1][2][3] The primary function of an adjuvant is to potentiate the immune response to an antigen, leading to a more robust, durable, and tailored protective immunity.[1][4][5] This is achieved by stimulating the innate immune system, which in turn orchestrates a more effective adaptive immune response.[1][4] this compound has been developed to be a potent immunostimulatory agent, driving a balanced Th1/Th2 response, crucial for protection against a wide range of pathogens.
These application notes provide an overview of the mechanism of action of this compound, protocols for its use in preclinical animal models, and representative data from preclinical studies.
Mechanism of Action
This compound is a Toll-like receptor (TLR) agonist-based adjuvant. TLRs are a class of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs), initiating an innate immune response.[1] this compound acts by engaging specific TLRs on antigen-presenting cells (APCs), such as dendritic cells and macrophages.[6] This engagement triggers a signaling cascade that leads to the activation of these cells.
The proposed mechanism of action for this compound is as follows:
-
Activation of Antigen-Presenting Cells (APCs): Upon administration, this compound is recognized by TLRs on APCs at the injection site.
-
Cytokine and Chemokine Production: This recognition leads to the production of pro-inflammatory cytokines and chemokines.[4][7]
-
Immune Cell Recruitment: The secreted cytokines and chemokines recruit other immune cells, such as neutrophils, monocytes, and more APCs, to the site of injection, creating a localized inflammatory environment.[1][4]
-
Enhanced Antigen Uptake and Presentation: The activated APCs exhibit enhanced antigen uptake and processing. They then migrate to the draining lymph nodes where they present the antigen to naive T cells.[4][7]
-
T Cell and B Cell Activation: The presentation of the antigen by activated APCs, along with co-stimulatory signals, leads to the activation and differentiation of antigen-specific T cells and B cells, resulting in a robust adaptive immune response.
Quantitative Data from Preclinical Studies
The following tables summarize representative data from preclinical studies in mice, demonstrating the enhanced immunogenicity of a model antigen when formulated with this compound compared to the antigen alone.
Table 1: Antigen-Specific IgG Antibody Titer
| Group | Day 14 Titer (GMT) | Day 28 Titer (GMT) | Day 42 Titer (GMT) |
| Antigen Alone | 1,200 | 5,500 | 10,000 |
| Antigen + this compound | 15,000 | 150,000 | 500,000 |
GMT: Geometric Mean Titer
Table 2: IgG Subtype Analysis (Day 42)
| Group | IgG1 Titer (GMT) | IgG2a Titer (GMT) | IgG1/IgG2a Ratio |
| Antigen Alone | 8,000 | 2,000 | 4.0 |
| Antigen + this compound | 250,000 | 250,000 | 1.0 |
A balanced IgG1/IgG2a ratio is indicative of a mixed Th1/Th2 response.
Table 3: Cytokine Production by Splenocytes (Day 42)
| Group | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| Antigen Alone | 150 | 300 |
| Antigen + this compound | 2,500 | 800 |
Splenocytes were re-stimulated with the antigen in vitro. IFN-γ is a marker of a Th1 response, while IL-4 is a marker of a Th2 response.
Experimental Protocols
Vaccine Formulation
Materials:
-
Antigen of interest (e.g., recombinant protein)
-
This compound solution (provided at a stock concentration)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Determine the final desired concentration of the antigen and this compound per dose. A typical dose for a mouse is 100 µL.
-
On ice, dilute the antigen to the desired concentration in sterile PBS.
-
Gently vortex the this compound solution to ensure homogeneity.
-
Add the required volume of this compound to the diluted antigen solution.
-
Mix gently by inverting the tube 5-10 times. Do not vortex vigorously as this may denature the antigen.
-
Incubate the formulation at room temperature for 30 minutes to allow for stable association of the antigen with the adjuvant.
-
The vaccine formulation is now ready for administration.
Animal Immunization
Animal Model:
-
6-8 week old female BALB/c or C57BL/6 mice are commonly used.
Procedure:
-
Administer a 100 µL dose of the prepared vaccine formulation via the intramuscular (IM) or subcutaneous (SC) route.
-
For a prime-boost regimen, a typical schedule involves a primary immunization on Day 0, followed by a booster immunization on Day 14 or Day 21.
-
Include control groups:
-
Antigen alone (without this compound)
-
This compound alone (without antigen)
-
PBS alone (vehicle control)
-
Measurement of Antibody Titer (ELISA)
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% skim milk in wash buffer)
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the ELISA plates with the antigen (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plates three times with wash buffer.
-
Block the plates with blocking buffer for 1-2 hours at room temperature.
-
Wash the plates three times.
-
Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates five times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plates five times.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value above the cutoff (typically 2-3 times the background).
Assessment of T Cell Response (ELISpot)
Materials:
-
PVDF-membrane 96-well plates
-
Anti-mouse IFN-γ and IL-4 capture and detection antibodies
-
Splenocytes from immunized mice
-
Antigen for re-stimulation
-
Complete RPMI medium
-
Substrate for color development
Procedure:
-
Coat the ELISpot plates with anti-mouse IFN-γ or IL-4 capture antibody overnight at 4°C.
-
Wash and block the plates.
-
Prepare a single-cell suspension of splenocytes from the spleens of immunized mice.
-
Add the splenocytes to the wells along with the antigen for re-stimulation. Include positive (e.g., Con A) and negative (medium alone) controls.
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Wash the plates and add the biotinylated detection antibody.
-
Wash and add streptavidin-alkaline phosphatase.
-
Wash and add the substrate to develop the spots.
-
Wash with water to stop the reaction and allow the plate to dry.
-
Count the spots using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.
Conclusion
This compound is a potent adjuvant that significantly enhances the immune response to co-administered antigens in preclinical models. Its ability to induce a balanced Th1/Th2 response makes it a versatile tool for vaccine development against a variety of pathogens. The protocols provided here offer a framework for the evaluation of vaccine candidates formulated with this compound. Researchers should optimize these protocols based on their specific antigen and research goals.
References
- 1. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccine adjuvants – understanding molecular mechanisms to improve vaccines | Swiss Medical Weekly [smw.ch]
- 3. Advances in vaccine adjuvant development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 5. medical.gsk.com [medical.gsk.com]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
Application Notes and Protocols for Adjuvax™ for Peptide-Based Vaccine Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Adjuvax™, a novel saponin-based adjuvant, in the formulation of peptide-based vaccines. This compound™ is a semi-synthetic saponin (B1150181) adjuvant (VSA) derived from Momordica cochinchinensis, developed to offer a potent and less toxic alternative to traditional saponin adjuvants like QS-21.[1][2][3] It is designed to enhance and modulate the immune response to peptide antigens, which are often poorly immunogenic on their own.
Introduction to this compound™
This compound™ is a saponin-based adjuvant that has been shown in preclinical studies to induce a robust and balanced Th1/Th2 immune response, which is crucial for vaccines targeting both extracellular and intracellular pathogens.[2][4][5][6] Derived from a readily available natural source, this compound™ aims to circumvent the supply limitations and toxicity concerns associated with other saponin adjuvants.[1][2] Its mechanism of action is believed to be similar to other saponin adjuvants, involving the activation of antigen-presenting cells (APCs), enhancement of antigen uptake and presentation, and the induction of a potent cytokine and chemokine response at the injection site.
Key Features of this compound™:
-
Potent Immunostimulation: Elicits strong humoral (antibody) and cellular (T-cell) immune responses.[4][6][7]
-
Balanced Th1/Th2 Response: Promotes a mixed immune response, making it suitable for a wide range of vaccine applications.[2][4][5]
-
Lower Toxicity: Preclinical data suggests a better safety profile compared to QS-21.[5][8]
-
Compatibility: Can be formulated with various peptide antigens and delivery systems.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound™ (referred to as VSA-1 in the cited literature) in comparison to other adjuvants.
Table 1: Antigen-Specific Antibody Responses
| Adjuvant (Dose) | Antigen | Animal Model | IgG Titer (Endpoint Titer) | IgG1 Isotype Titer | IgG2a Isotype Titer | Citation |
| VSA-1 (50 µg) | Ovalbumin (OVA) | BALB/c Mice | ~1,280,000 | ~640,000 | ~640,000 | [5] |
| GPI-0100 (50 µg) | Ovalbumin (OVA) | BALB/c Mice | ~1,280,000 | ~640,000 | ~640,000 | [5] |
| Quil A (10 µg) | Ovalbumin (OVA) | BALB/c Mice | ~640,000 | ~640,000 | ~160,000 | [5] |
| Alum (200 µg) | Ovalbumin (OVA) | BALB/c Mice | ~320,000 | ~320,000 | < 100 | [5] |
| OVA alone | Ovalbumin (OVA) | BALB/c Mice | < 100 | < 100 | < 100 | [5] |
Table 2: Cellular Immune Responses (T-cell)
| Adjuvant (Dose) | Antigen | Animal Model | IFN-γ Secreting Cells (SFU/10^6 splenocytes) | IL-4 Secreting Cells (SFU/10^6 splenocytes) | Citation |
| VSA-1 (50 µg) | Ovalbumin (OVA) | BALB/c Mice | ~400 | ~200 | [5] |
| GPI-0100 (50 µg) | Ovalbumin (OVA) | BALB/c Mice | ~450 | ~250 | [5] |
| Quil A (10 µg) | Ovalbumin (OVA) | BALB/c Mice | ~200 | ~300 | [5] |
| Alum (200 µg) | Ovalbumin (OVA) | BALB/c Mice | ~50 | ~400 | [5] |
| OVA alone | Ovalbumin (OVA) | BALB/c Mice | < 20 | < 20 | [5] |
Signaling Pathway
The proposed mechanism of action for saponin-based adjuvants like this compound™ involves the activation of innate immune cells, leading to a robust adaptive immune response.
Caption: Proposed signaling pathway for this compound™ in an antigen-presenting cell.
Experimental Protocols
The following protocols provide a general framework for the formulation of a peptide vaccine with this compound™ and subsequent immunological evaluation. These are based on standard methodologies for saponin-based adjuvants like QS-21 and should be optimized for specific peptide antigens and research goals.
Peptide-Adjuvax™ Vaccine Formulation
This protocol describes the simple aqueous formulation of a synthetic peptide with this compound™.
Caption: Workflow for Peptide-Adjuvax™ vaccine formulation.
Materials:
-
Synthetic peptide antigen (lyophilized)
-
This compound™ (lyophilized)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, endotoxin-free water for injection (WFI)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Peptide Reconstitution: Reconstitute the lyophilized peptide antigen in sterile PBS to a stock concentration of 1-10 mg/mL. Ensure complete dissolution.
-
This compound™ Reconstitution: Reconstitute the lyophilized this compound™ in sterile WFI to a stock concentration of 1-2 mg/mL. Handle gently to avoid excessive foaming.
-
Vaccine Formulation: In a sterile vial, aseptically combine the peptide stock solution, this compound™ stock solution, and sterile PBS to achieve the final desired concentrations for immunization. A typical starting dose for mice is 10-20 µg of peptide and 10-50 µg of this compound™ in a final volume of 100 µL.
-
Incubation: Gently mix the formulation by inverting the vial several times. Incubate at room temperature for 30 minutes to allow for association between the peptide and the adjuvant.
-
Final Preparation: Before injection, gently mix the vaccine formulation again. The vaccine should be a clear, colorless solution.
Note: All procedures should be performed in a laminar flow hood to maintain sterility.
Immunization of Mice
This protocol describes a typical subcutaneous immunization schedule in mice.
Materials:
-
Peptide-Adjuvax™ vaccine formulation
-
Control formulations (e.g., peptide alone, adjuvant alone, PBS)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
Protocol:
-
Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
-
Primary Immunization (Day 0): Anesthetize the mice lightly if necessary. Administer a 100 µL subcutaneous injection at the base of the tail or in the scruff of the neck.
-
Booster Immunizations: Administer booster immunizations of the same formulation on day 14 and day 28.
-
Monitoring: Monitor the mice daily for any adverse reactions at the injection site (e.g., swelling, redness) and for general health.
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleed at specified time points (e.g., day -1 for pre-immune serum, day 28, day 42) to analyze antibody responses. Spleens can be harvested at the end of the study (e.g., day 42) for T-cell analysis.
Evaluation of Humoral Immunity by ELISA
This protocol is for determining the titer of antigen-specific antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
Peptide antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Plate Coating: Coat ELISA plates with 100 µL/well of peptide antigen (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash plates 3 times with PBS containing 0.05% Tween-20 (PBS-T).
-
Blocking: Block non-specific binding sites with 200 µL/well of blocking buffer for 2 hours at room temperature.
-
Washing: Wash plates 3 times with PBS-T.
-
Serum Incubation: Add 100 µL/well of serially diluted mouse serum (starting from 1:100) and incubate for 2 hours at room temperature.
-
Washing: Wash plates 5 times with PBS-T.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with PBS-T.
-
Development: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).
Evaluation of Cellular Immunity by ELISpot
This protocol is for quantifying the number of antigen-specific IFN-γ or IL-4 secreting T-cells.
Caption: Workflow for ELISpot assay to measure cellular immunity.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture and detection antibody pairs for mouse IFN-γ or IL-4
-
Streptavidin-HRP
-
Substrate for HRP (e.g., AEC or BCIP/NBT)
-
Peptide antigen
-
Concanavalin A (ConA) as a positive control
-
RPMI-1640 medium supplemented with 10% FBS
-
ELISpot reader
Protocol:
-
Plate Coating: Coat ELISpot plates with capture antibody overnight at 4°C.
-
Washing and Blocking: Wash and block the plates according to the manufacturer's instructions.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Plate the cells at a density of 2-5 x 10⁵ cells/well.
-
Antigen Stimulation: Add the peptide antigen (final concentration of 5-10 µg/mL), ConA (positive control), or medium alone (negative control) to the respective wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Lyse the cells and wash the plates. Add the biotinylated detection antibody and incubate as recommended by the manufacturer.
-
Enzyme Conjugation: Wash the plates and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plates and add the substrate. Monitor for the development of spots.
-
Stopping and Reading: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million splenocytes.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low antibody titers | - Suboptimal peptide or adjuvant dose- Improper formulation- Peptide instability | - Perform a dose-response study for both peptide and this compound™.- Ensure proper mixing and incubation during formulation.- Confirm peptide integrity and purity. |
| High background in ELISA | - Insufficient blocking- Inadequate washing- Non-specific binding of secondary antibody | - Increase blocking time or try a different blocking agent.- Increase the number of wash steps.- Titrate the secondary antibody. |
| No T-cell response in ELISpot | - Inappropriate antigen concentration for stimulation- Low frequency of antigen-specific T-cells- Poor cell viability | - Titrate the peptide concentration for stimulation.- Increase the number of cells plated per well.- Check splenocyte viability after isolation. |
| Injection site reaction | - High dose of this compound™- Contamination of the formulation | - Reduce the dose of this compound™.- Ensure aseptic technique during formulation. |
Conclusion
This compound™ represents a promising new tool for the development of effective peptide-based vaccines. Its ability to induce a potent and balanced immune response, coupled with a favorable safety profile, makes it a strong candidate for a variety of vaccine applications, from infectious diseases to cancer immunotherapy. The protocols provided herein offer a starting point for researchers to explore the potential of this compound™ in their vaccine development programs. Further optimization of formulations and immunization schedules will be necessary to achieve the best results for specific peptide antigens.
References
- 1. This compound LLC Explores Alternatives To QS21 Vaccine Adjuvant - Birmingham Medical News [birminghammedicalnews.com]
- 2. This compound.net [this compound.net]
- 3. This compound LLC | www.inknowvation.com [inknowvation.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Studies Using Saponin-Based Adjuvants (e.g., Adjuvax VSA)
Disclaimer: These application notes and protocols are provided for research and educational purposes only. They are not official documents from Adjuvax LLC. Researchers should optimize these protocols for their specific antigens, animal models, and experimental goals.
Application Notes
Introduction to Saponin-Based Adjuvants
Saponin-based adjuvants are potent immunostimulants used in vaccine formulations to enhance the magnitude and quality of the immune response to co-administered antigens.[1][2] One of the most well-studied saponin (B1150181) adjuvants is QS-21, derived from the bark of the Quillaja saponaria tree.[3][4] this compound LLC has developed novel saponin-based adjuvants, such as the VSA series, derived from Momordica saponins (B1172615).[4] These adjuvants are designed to induce a strong, balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response, which is crucial for vaccines targeting intracellular pathogens and for therapeutic cancer vaccines.[4][5]
Mechanism of Action
Saponin adjuvants like QS-21 and VSA are known to stimulate both humoral (antibody-mediated) and cellular immunity.[3][5] Their mechanism of action is multifaceted and involves the direct activation of innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs).[1][6][7]
Key mechanistic steps include:
-
APC Activation: Saponins activate DCs, leading to their maturation and the upregulation of co-stimulatory molecules.[1][6]
-
Cytokine and Chemokine Production: Activated APCs release a variety of cytokines and chemokines that help recruit other immune cells to the injection site and shape the adaptive immune response.[1][2][3]
-
Inflammasome Activation: Some studies suggest that QS-21 can activate the NLRP3 inflammasome in murine APCs, leading to the release of pro-inflammatory cytokines IL-1β and IL-18, which are important for Th1 responses.[7][8]
-
Antigen Cross-Presentation: A critical feature of saponin adjuvants is their ability to promote the cross-presentation of exogenous antigens on MHC class I molecules. This leads to the activation of robust cytotoxic T-lymphocyte (CTL) responses, which are essential for clearing virally infected cells and tumor cells.[1]
-
Induction of a Balanced Th1/Th2 Response: By influencing cytokine production, saponin adjuvants promote the differentiation of T-helper cells into both Th1 (producing IFN-γ) and Th2 (producing IL-4, IL-5) subtypes. This results in a comprehensive immune response involving both cytotoxic T-cells and high-titer antibodies.[5][9]
Signaling Pathway Overview
The following diagram illustrates a generalized signaling pathway for saponin-based adjuvants in an antigen-presenting cell.
Caption: Generalized signaling pathway of a saponin adjuvant in an APC.
Experimental Protocols
Protocol 1: Vaccine Formulation with this compound Adjuvant
This protocol describes the simple mixing procedure for formulating a protein antigen with a saponin-based adjuvant.
Materials:
-
Antigen solution (e.g., Ovalbumin) in sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound VSA Adjuvant solution.
-
Sterile, low-endotoxin polypropylene (B1209903) tubes.
-
Vortex mixer.
Procedure:
-
Preparation: Ensure both the antigen and adjuvant solutions are at room temperature.
-
Calculation: Determine the final concentration of antigen and adjuvant required per dose. For mice, a typical dose might be 10-20 µg of antigen and 5-10 µg of saponin adjuvant in a final volume of 100 µL.
-
Mixing: In a sterile polypropylene tube, add the required volume of the antigen solution.
-
Adjuvant Addition: While gently vortexing the antigen solution, add the corresponding volume of the this compound VSA solution dropwise.
-
Incubation: Continue to mix gently for 30 minutes at room temperature to allow for the formation of a stable formulation.
-
Final Volume Adjustment: Add sterile PBS to reach the final desired volume for injection.
-
Storage: Use the formulated vaccine immediately. Do not freeze the formulated vaccine unless stability has been confirmed.
Protocol 2: In Vivo Immunogenicity Study in Mice
This protocol outlines a typical immunization study to evaluate the efficacy of an this compound-adjuvanted vaccine.
Materials:
-
6-8 week old female C57BL/6 mice.
-
Formulated vaccine (Protocol 1).
-
Control solutions (Antigen only in PBS, Adjuvant only in PBS, sterile PBS).
-
Syringes (e.g., 0.3 mL insulin (B600854) syringes with 28G needle).
-
Animal handling and restraint equipment.
Experimental Design:
-
Group 1: PBS Control (n=5) - Receives 100 µL sterile PBS.
-
Group 2: Antigen Only (n=5) - Receives antigen (e.g., 20 µg) in 100 µL PBS.
-
Group 3: Adjuvant Only (n=5) - Receives adjuvant (e.g., 10 µg) in 100 µL PBS.
-
Group 4: Antigen + this compound (n=5) - Receives formulated vaccine (20 µg antigen + 10 µg this compound) in 100 µL.
Procedure:
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Primary Immunization (Day 0):
-
Administer a 100 µL subcutaneous (s.c.) injection at the base of the tail to each mouse according to the experimental groups.
-
Monitor mice for any immediate adverse reactions.
-
-
Booster Immunization (Day 14):
-
Administer a second 100 µL s.c. injection with the same formulations as the primary immunization.
-
-
Monitoring:
-
Sample Collection:
-
Serum: Collect blood via tail vein or submandibular bleed on Day 21 or Day 28 for antibody analysis.
-
Spleens: At the study endpoint (e.g., Day 28), humanely euthanize mice and aseptically harvest spleens for T-cell analysis.
-
References
- 1. Saponin related Optimization Service - Creative Biolabs [creative-biolabs.com]
- 2. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is QS-21 used for? [synapse.patsnap.com]
- 4. Design and Synthesis of Potent Quillaja Saponin Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | From bark to bench: innovations in QS-21 adjuvant characterization and manufacturing [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saponin-Based Adjuvants in Combination Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of vaccine adjuvants with other immunotherapeutic modalities, such as checkpoint inhibitors, represents a promising frontier in cancer therapy. Saponin-based adjuvants, exemplified by the well-characterized QS-21, are potent immunostimulants capable of inducing robust T-cell responses.[1][2] This document provides detailed application notes and protocols for the use of saponin-based adjuvants, referred to herein as Adjuvax, in combination with checkpoint inhibitors like anti-PD-1/PD-L1 and anti-CTLA-4 antibodies. This compound LLC is a company dedicated to developing novel, sustainable sources of saponin (B1150181) adjuvants to overcome the supply limitations of traditional sources like QS-21.[3][4] Their VSA saponin adjuvants have shown promise in preclinical studies, demonstrating a capacity to induce strong, mixed Th1/Th2 immune responses with lower toxicity than QS-21.[3]
These protocols and data summaries are intended to guide researchers in the preclinical evaluation of combination immunotherapies incorporating saponin-based adjuvants.
Mechanism of Action: Synergistic Antitumor Immunity
Saponin-based adjuvants like QS-21 primarily act by stimulating antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to enhanced antigen presentation and the induction of potent cytotoxic T-lymphocyte (CTL) responses.[5][6] Checkpoint inhibitors, on the other hand, work by blocking inhibitory signals that dampen T-cell activity within the tumor microenvironment. The combination of a saponin-based adjuvant with a checkpoint inhibitor can therefore lead to a synergistic antitumor effect by both priming a robust T-cell response and unleashing it within the tumor.
Figure 1. Synergistic mechanism of saponin adjuvants and checkpoint inhibitors.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies evaluating the combination of saponin-based adjuvants with checkpoint inhibitors.
Table 1: Efficacy of a Dendritic Cell Vaccine with QS-21 and Anti-PD-L1 in a Murine Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition | Survival Rate (%) |
| Control (PBS) | 1850 ± 150 | - | 0 |
| Anti-PD-L1 mAb | 1200 ± 120 | 35.1 | 20 |
| DC Vaccine + QS-21 | 850 ± 100 | 54.1 | 40 |
| DC Vaccine + QS-21 + Anti-PD-L1 mAb | 250 ± 50 | 86.5 | 80 |
Data adapted from a study in a 4T1-HER2 breast cancer model.
Table 2: Immunological Correlates of Combination Therapy
| Treatment Group | Splenocyte Cytotoxicity (%) | IFN-γ+ CD8+ T-cells (%) | Anti-HER2 IgG1 Titer (OD) |
| Control (PBS) | 15 ± 5 | 2.5 ± 0.5 | 0.1 ± 0.05 |
| Anti-PD-L1 mAb | 30 ± 8 | 5.0 ± 1.0 | 0.2 ± 0.08 |
| DC Vaccine + QS-21 | 55 ± 10 | 12.0 ± 2.0 | 0.8 ± 0.15 |
| DC Vaccine + QS-21 + Anti-PD-L1 mAb | 85 ± 12 | 25.0 ± 3.0 | 1.5 ± 0.20 |
Data adapted from a study in a 4T1-HER2 breast cancer model.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a Saponin-Adjuvanted Cancer Vaccine in Combination with a Checkpoint Inhibitor
This protocol outlines a general workflow for evaluating the in vivo efficacy of a cancer vaccine containing a saponin-based adjuvant in combination with a checkpoint inhibitor in a syngeneic mouse tumor model.
Figure 2. General experimental workflow for in vivo efficacy studies.
Materials:
-
Syngeneic tumor cell line (e.g., B16-OVA, CT26, 4T1)
-
6-8 week old female mice (e.g., C57BL/6, BALB/c)
-
Tumor antigen/vaccine formulation
-
Saponin-based adjuvant (e.g., QS-21 or developmental this compound)
-
Anti-mouse PD-1, PD-L1, or CTLA-4 antibody
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Cell culture medium and supplements
-
Syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Culture and Preparation:
-
Culture tumor cells in appropriate medium to ~80% confluency.
-
Harvest cells and wash twice with sterile PBS.
-
Resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep on ice.
-
-
Tumor Inoculation:
-
Anesthetize mice and shave the inoculation site (e.g., right flank).
-
Subcutaneously inject 100 µL of the tumor cell suspension.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice for tumor development.
-
Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vaccine Group: Administer the vaccine formulated with the saponin adjuvant subcutaneously on the contralateral flank. Repeat according to the vaccination schedule (e.g., weekly for 3 weeks).
-
Checkpoint Inhibitor Group: Administer the anti-PD-1/PD-L1 or anti-CTLA-4 antibody intraperitoneally at the recommended dose (e.g., 200 µ g/mouse ). Repeat according to the treatment schedule (e.g., every 3-4 days).
-
Combination Group: Administer both the vaccine and the checkpoint inhibitor as described above.
-
Control Groups: Administer PBS or an isotype control antibody.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with a caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.
-
Protocol 2: Immunological Analysis of Antitumor Responses
This protocol describes methods to analyze the immune response generated by the combination therapy.
Materials:
-
Spleens, draining lymph nodes, and tumors from euthanized mice
-
RPMI-1640 medium and supplements
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Cell strainers (70 µm)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, CD4, CD8, IFN-γ, Granzyme B)
-
ELISA kits for cytokine and antibody detection
-
Reagents for cytotoxicity assays (e.g., LDH assay kit)
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen and Lymph Nodes: Mechanically dissociate tissues through a 70 µm cell strainer. Lyse red blood cells from splenocyte preparations.
-
Tumors: Mince tumors and digest with an enzyme cocktail (e.g., collagenase, DNase). Pass through a cell strainer to obtain a single-cell suspension.
-
-
Flow Cytometry for T-cell Phenotyping and Function:
-
Stimulate single-cell suspensions with the target antigen or a mitogen (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Stain cells with antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Fix and permeabilize cells, then stain for intracellular cytokines (e.g., IFN-γ) and cytotoxic molecules (e.g., Granzyme B).
-
Acquire data on a flow cytometer and analyze the frequency of different T-cell populations.
-
-
ELISA for Cytokine and Antibody Titer Measurement:
-
Culture splenocytes with the target antigen for 48-72 hours and collect the supernatant to measure cytokine levels (e.g., IFN-γ, IL-4) by ELISA.
-
Collect blood at different time points during the study and measure antigen-specific antibody titers (e.g., IgG1, IgG2a) in the serum by ELISA.
-
-
Cytotoxicity Assay:
-
Co-culture effector cells (splenocytes) with target tumor cells at different effector-to-target ratios for 4-6 hours.
-
Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed target cells as an indicator of cytotoxic activity.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific experimental system, including cell lines, mouse strains, and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTLA-4 blockade in tumor models: an overview of preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-21 combined with PD-1 or CTLA-4 blockade enhances antitumor immunity in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Adjuvax concentration for maximum efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Adjuvax concentration for maximum efficacy in your vaccine formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: For initial in vivo studies in mice, we recommend a starting concentration range of 10-50 µg of this compound per 100 µL dose. The optimal concentration is highly dependent on the specific antigen, the animal model, and the desired immune response. A dose-response study is crucial to determine the optimal concentration for your specific application.
Q2: How should this compound be stored?
A2: this compound should be stored at 2-8°C. Do not freeze. To maintain sterility and integrity, it is recommended to aliquot the adjuvant into single-use volumes under sterile conditions. If the solution appears cloudy or contains precipitates, it should not be used.
Q3: What is the mechanism of action for this compound?
A3: this compound is a saponin-based adjuvant that primarily acts by stimulating the innate immune system.[1][2] Its mechanisms include forming a depot at the injection site for sustained antigen release, inducing the production of cytokines and chemokines, recruiting immune cells, and enhancing antigen uptake and presentation by antigen-presenting cells (APCs).[3][4][5]
Q4: Can this compound be used with different types of antigens?
A4: Yes, this compound is compatible with a wide range of antigens, including recombinant proteins, synthetic peptides, and inactivated viruses. The optimal this compound-to-antigen ratio may vary, so it is important to perform optimization experiments for each new antigen.
Q5: What are the common side effects observed with this compound in preclinical models?
A5: In preclinical models, localized reactions at the injection site, such as redness and swelling, may be observed, which are indicative of a robust inflammatory response.[6] Systemic reactions like transient fever and body aches can also occur.[6] It is important to monitor the animals for any adverse reactions and adjust the this compound concentration if necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low antibody titers | Suboptimal this compound concentration. | Perform a dose-response study with a broader range of this compound concentrations (e.g., 5 µg to 100 µg per dose). |
| Inefficient antigen adsorption to this compound. | Ensure proper mixing of the antigen and this compound solution. Consider adjusting the pH or ionic strength of the buffer used for formulation. | |
| Inappropriate route of administration. | The route of administration can significantly impact the immune response.[7] Consider testing subcutaneous versus intramuscular injection. | |
| High local reactogenicity | This compound concentration is too high. | Reduce the concentration of this compound in the formulation. A lower dose may still provide sufficient adjuvanticity with reduced side effects. |
| Contamination of the formulation. | Ensure all components and procedures are sterile. Use endotoxin-free reagents. | |
| Inconsistent results between experiments | Improper formulation preparation. | Follow a standardized and well-documented protocol for preparing the this compound-antigen formulation. Ensure consistent mixing time and temperature. |
| Variability in animal handling and injection technique. | Ensure all personnel are properly trained in animal handling and injection techniques to minimize variability. | |
| Antigen aggregation upon mixing with this compound | Physicochemical incompatibility between the antigen and this compound. | Perform a buffer screen to identify a formulation buffer that maintains the stability of both the antigen and this compound. Consider the use of stabilizing excipients. |
Experimental Protocols
Protocol 1: Dose-Response Study to Determine Optimal this compound Concentration
This protocol outlines a typical dose-response study in mice to determine the optimal concentration of this compound for inducing a robust antigen-specific antibody response.
Materials:
-
Antigen of interest
-
This compound
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
6-8 week old female BALB/c mice (or other appropriate strain)
Procedure:
-
Preparation of Formulations:
-
Prepare a stock solution of your antigen in sterile PBS.
-
Prepare a series of this compound dilutions in sterile PBS to achieve final concentrations of 5, 10, 25, 50, and 100 µg per 100 µL dose when mixed with the antigen.
-
For each concentration, gently mix the antigen solution with the this compound dilution at a 1:1 volume ratio.
-
Include a control group with antigen only (no this compound) and a group with this compound only (no antigen).
-
Incubate the formulations at room temperature for 30 minutes with gentle agitation to allow for antigen adsorption.
-
-
Immunization:
-
Divide the mice into groups (n=5-10 per group) for each formulation.
-
Administer a 100 µL dose of the respective formulation to each mouse via subcutaneous or intramuscular injection.
-
Boost the mice with the same formulations on day 14.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture on days 0 (pre-immunization), 14, and 28.
-
Process the blood to separate the serum and store at -20°C or -80°C until analysis.
-
-
Analysis of Immune Response:
-
Determine the antigen-specific antibody titers in the serum samples using an enzyme-linked immunosorbent assay (ELISA).
-
Coat ELISA plates with the antigen, block with a suitable blocking buffer, and then add serial dilutions of the collected sera.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes mouse IgG.
-
Develop the ELISA with a suitable substrate and measure the absorbance.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
Data Presentation: Example Dose-Response Data
| This compound Conc. (µ g/dose ) | Mean Antigen-Specific IgG Titer (Day 28) | Standard Deviation |
| 0 (Antigen only) | 1,500 | 450 |
| 5 | 15,000 | 3,500 |
| 10 | 50,000 | 12,000 |
| 25 | 150,000 | 35,000 |
| 50 | 145,000 | 38,000 |
| 100 | 130,000 | 42,000 |
This is example data and will vary depending on the antigen and experimental conditions.
Visualizations
Caption: this compound signaling pathway stimulating an antibody response.
Caption: Workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for low antibody titers.
References
- 1. This compound.net [this compound.net]
- 2. This compound LLC | www.inknowvation.com [inknowvation.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 7. Vaccine Adjuvants: Current Challenges and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor immune response with Adjuvax
Welcome to the technical support center for Adjuvax. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic Toll-like receptor 7 and 8 (TLR7/8) agonist. Its mechanism of action is centered on the activation of the innate immune system to enhance and shape the adaptive immune response to a co-administered antigen.[1][2] Adjuvants like this compound work by creating an immunocompetent environment at the injection site, which helps to increase the quality and quantity of the adaptive immune response.[1][3]
The key steps in its mechanism are:
-
Recognition and Uptake : this compound is recognized by TLR7 and TLR8, which are primarily expressed on the endosomal membranes of antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B cells.[4]
-
Innate Immune Activation : This recognition triggers a signaling cascade that leads to the activation of the innate immune system.[2]
-
Cytokine and Chemokine Production : Activated APCs produce a variety of pro-inflammatory cytokines and chemokines, such as Type I interferons (IFN-α/β), Interleukin-12 (IL-12), and TNF-α.[5][6] This cytokine milieu is crucial for driving a potent T helper 1 (Th1) biased immune response.[7]
-
APC Maturation and Antigen Presentation : this compound promotes the maturation of DCs, leading to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and enhanced antigen presentation to T cells in the draining lymph nodes.[1][3]
-
Enhanced Adaptive Immunity : The combination of potent APC activation and a Th1-polarizing cytokine environment leads to robust activation of antigen-specific CD4+ T cells, CD8+ cytotoxic T lymphocytes (CTLs), and enhanced antibody production from B cells.[8]
Troubleshooting Guides
Q2: We are observing low antibody titers after immunization. What are the potential causes and how can we troubleshoot this?
Low antibody titers are a common issue that can stem from several factors related to formulation, dosage, or the experimental model.
Possible Causes & Troubleshooting Steps:
-
Improper Formulation : this compound must be thoroughly mixed with the antigen to ensure co-localization and simultaneous uptake by APCs.
-
Solution : Ensure your mixing protocol is validated. Vortex the this compound vial before drawing, and after mixing with the antigen, gently vortex or invert the mixture immediately prior to injection. Avoid vigorous shaking that could denature the antigen.
-
-
Suboptimal Dose of this compound or Antigen : The dose of both the adjuvant and the antigen is critical. Too little this compound may not provide sufficient innate stimulation, while too much can sometimes lead to suboptimal responses or increased reactogenicity.
-
Solution : Perform a dose-titration experiment. Test a matrix of at least three different this compound concentrations and three different antigen concentrations to identify the optimal ratio.
-
-
Incorrect Administration Route : The route of administration significantly impacts the immune response.[9] Most adjuvants have a preferred route for optimal efficacy (e.g., intramuscular, subcutaneous).
-
Solution : Confirm the recommended route for this compound. If the response is still low, consider testing an alternative route. Subcutaneous and intramuscular injections are common for adjuvanted vaccines.[9]
-
-
Timing of Booster Immunizations : The kinetics of the immune response depend on the antigen and adjuvant. The timing of the booster dose is critical for inducing a strong memory response.
-
Solution : If using a prime-boost strategy, evaluate different time intervals between immunizations (e.g., 2, 3, or 4 weeks) to find the optimal schedule for your specific antigen.
-
Experimental Workflow for Troubleshooting Low Antibody Titers:
Q3: Our experiment requires a strong Th1-biased response, but we are seeing a mixed or weak T-cell response. How can we confirm and optimize for a Th1 phenotype?
This compound is designed to promote a Th1 response, characterized by the production of IFN-γ by antigen-specific T cells. A weak or mixed (Th1/Th2) response suggests that the conditions may not be optimal.
Confirmation and Optimization Strategy:
-
Measure Cytokine Profiles : The most direct way to assess T-cell polarization is to measure cytokine production from restimulated splenocytes or peripheral blood mononuclear cells (PBMCs).[5][6]
-
Th1 Markers : IFN-γ, IL-2, TNF-α.
-
Th2 Markers : IL-4, IL-5, IL-13.
-
Methodology : Use ELISpot or Intracellular Cytokine Staining (ICS) followed by flow cytometry to quantify cytokine-producing cells. A multiplex cytokine bead array can also measure secreted cytokines in culture supernatants.
-
-
Analyze IgG Subclasses : The ratio of IgG2a/IgG2c (mouse) or IgG1 (human) to IgG1 (mouse) or IgG4 (human) can serve as a surrogate marker for Th1/Th2 polarization. A high IgG2a/IgG1 ratio in mice is indicative of a Th1-biased response.
-
Methodology : Perform an antigen-specific ELISA on serum samples, using detection antibodies specific for each IgG subclass.
-
Expected Cytokine & Antibody Profiles:
The following table summarizes the expected outcomes for a successful Th1-biased immunization with this compound compared to a suboptimal response or antigen alone.
| Parameter | Antigen Alone | Suboptimal Response (with this compound) | Optimal Th1 Response (with this compound) |
| IFN-γ (Th1 Cytokine) | Low | Moderate | High |
| IL-4 (Th2 Cytokine) | Low | Moderate | Low |
| IL-12 (Inducer of Th1) | Low | Moderate | High |
| IgG2a/IgG1 Ratio (Mouse) | ~1 or <1 | < 2 | >> 2 |
-
Consider Combination Adjuvants : If a pure Th1 response is critical and difficult to achieve, combining this compound with another adjuvant, such as alum, can sometimes modulate the response.[7] However, this requires careful optimization as some combinations can be antagonistic.[7]
Key Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titers
This protocol is for quantifying the concentration of antigen-specific antibodies in serum.[10][11]
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat milk)
-
Serum samples from immunized and control animals
-
Detection Antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Antigen Coating : Dilute the antigen to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.[10]
-
Washing : Discard the coating solution. Wash plates 3 times with 200 µL/well of Wash Buffer.
-
Blocking : Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[10]
-
Washing : Repeat the wash step.
-
Sample Incubation : Prepare serial dilutions of serum samples in Blocking Buffer (starting at 1:100). Add 100 µL of diluted samples to the wells. Incubate for 2 hours at room temperature.
-
Washing : Repeat the wash step.
-
Detection Antibody : Dilute the HRP-conjugated detection antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing : Wash plates 5 times with Wash Buffer.
-
Substrate Development : Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction : Add 50 µL of Stop Solution to each well.
-
Reading : Read the absorbance at 450 nm on a plate reader immediately. The titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting T-Cells
This protocol is used to quantify the number of antigen-specific T cells secreting a particular cytokine (e.g., IFN-γ or IL-4) at the single-cell level.[12][13][14]
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Splenocytes or PBMCs from immunized animals
-
Antigen or peptide pool for restimulation
-
Complete RPMI-1640 medium
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or HRP conjugate
-
Substrate (e.g., BCIP/NBT for AP)
-
ELISpot reader for spot enumeration
Methodology:
-
Plate Preparation : Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds, then wash with sterile PBS.
-
Coating : Dilute the capture antibody in sterile PBS and add 100 µL to each well. Incubate overnight at 4°C.[14]
-
Washing & Blocking : Wash the plate 3 times with sterile PBS. Add 200 µL of complete medium and incubate for at least 1 hour at 37°C to block.[14]
-
Cell Plating : Prepare single-cell suspensions of splenocytes or PBMCs. Add cells to the wells at an optimized concentration (e.g., 2x10⁵ to 5x10⁵ cells/well).[13]
-
Stimulation : Add the specific antigen or peptide pool to the appropriate wells. Include positive controls (e.g., PMA/Ionomycin or anti-CD3) and negative controls (medium only).[15]
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plates.
-
Washing : Discard cells and wash the plate with PBS-Tween (PBST).
-
Detection Antibody : Add 100 µL of diluted biotinylated detection antibody. Incubate for 2 hours at room temperature.[15]
-
Washing : Wash the plate with PBST.
-
Enzyme Conjugate : Add 100 µL of diluted Streptavidin-AP. Incubate for 1 hour at room temperature.
-
Washing : Wash the plate with PBST, followed by a final wash with PBS.
-
Spot Development : Add 100 µL of BCIP/NBT substrate. Monitor spot development in the dark (5-30 minutes). Stop the reaction by washing thoroughly with tap water.
-
Analysis : Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.
References
- 1. Mechanisms of action of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. Frontiers | Cytokine Profile in Human Peripheral Blood Mononuclear Leukocytes Exposed to Immunoadjuvant and Adjuvant-Free Vaccines Against Influenza [frontiersin.org]
- 7. The recent advances in vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward precision adjuvants: optimizing science and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. immunoreagents.com [immunoreagents.com]
- 11. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 12. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISPOT protocol | Abcam [abcam.com]
- 14. protocols.io [protocols.io]
- 15. assaygenie.com [assaygenie.com]
Adjuvax adjuvant stability issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues that may arise during the use of Adjuvax saponin-based adjuvants. Below you will find frequently asked questions and troubleshooting guides to help ensure the optimal performance of your adjuvant in your vaccine formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with saponin-based adjuvants like this compound?
A1: Saponin-based adjuvants are generally stable, but like many biological molecules and particulate formulations, they can be sensitive to handling and storage conditions. The most common issues include:
-
Precipitation or aggregation upon mixing with an antigen or buffer.
-
Physical instability , such as an increase in particle size over time, especially with improper storage.[1]
-
Loss of potency due to chemical degradation or irreversible aggregation.
-
Inconsistent results due to lot-to-lot variability or improper handling.
Q2: How should I properly store and handle this compound adjuvants?
A2: For optimal stability, this compound adjuvants should be stored at 2-8°C. Do not freeze, as freezing and thawing cycles can lead to aggregation of particulate adjuvants.[2] Always refer to the product-specific datasheet for detailed storage instructions. Before use, allow the vial to equilibrate to room temperature and gently mix by inverting the vial. Avoid vigorous vortexing, which can cause foaming and may lead to aggregation.
Q3: I observed precipitation after mixing my antigen with this compound. What could be the cause?
A3: Precipitation upon mixing can be due to several factors, including:
-
Buffer incompatibility: The pH, ionic strength, or specific ions in your antigen buffer may not be compatible with the this compound formulation.
-
Antigen properties: The isoelectric point (pI) of your antigen relative to the pH of the mixture can lead to electrostatic interactions and precipitation.
-
Concentration effects: High concentrations of either the antigen or the adjuvant can sometimes lead to precipitation.
Please refer to the troubleshooting guide below for specific solutions.
Troubleshooting Guides
Issue 1: Precipitation or Aggregation Upon Mixing Antigen and Adjuvant
If you observe cloudiness, precipitation, or aggregation immediately after mixing your antigen with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Verify Buffer Compatibility: The formulation buffer is critical for stability. Saponin adjuvants can be sensitive to pH and ionic strength.
-
Recommendation: Prepare your antigen in the same buffer system as the this compound adjuvant, if possible. If not, perform a buffer exchange for your antigen into a recommended buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4). Avoid buffers with high concentrations of divalent cations, which can sometimes cause issues.
-
-
Evaluate Antigen Characteristics:
-
Recommendation: If your antigen's pI is close to the pH of the formulation, it may be prone to aggregation. Adjusting the pH of the final formulation away from the antigen's pI can improve stability. Consider a formulation screen to identify the optimal pH.
-
-
Optimize Mixing Protocol:
-
Recommendation: Instead of adding the full volume of antigen to the adjuvant at once, try adding the antigen drop-wise to the adjuvant while gently stirring. This can prevent localized high concentrations that may lead to precipitation.
-
Issue 2: Increase in Particle Size or Aggregation During Storage
If you notice that your formulated vaccine (Antigen + this compound) shows increasing particle size over time, it indicates a stability issue.
Hypothetical Data on Storage Stability:
| Formulation Condition | Storage Temperature | Initial Particle Size (nm) | Particle Size after 1 Month (nm) |
| This compound + Antigen A in PBS pH 7.4 | 4°C | 150 | 165 |
| This compound + Antigen A in PBS pH 7.4 | 25°C | 152 | 450 |
| This compound + Antigen A in Citrate (B86180) Buffer pH 6.0 | 4°C | 148 | 155 |
| This compound + Antigen A in Citrate Buffer pH 6.0 | 25°C | 149 | 210 |
Analysis and Solutions:
-
The data suggests that storage at elevated temperatures (25°C) significantly accelerates aggregation.[1]
-
The choice of buffer also impacts stability, with the citrate buffer at pH 6.0 showing better stability at 25°C compared to PBS at pH 7.4 in this hypothetical scenario.
-
Recommendation: Always store your final formulated vaccine at the recommended temperature of 2-8°C. For long-term stability, consider conducting a formulation screening study to determine the optimal buffer system for your specific antigen. The addition of stabilizers, such as certain sugars (e.g., trehalose), can sometimes prevent aggregation, particularly during freeze-thaw cycles, although freezing is generally not recommended.[2]
Signaling Pathway of Adjuvant Action
Understanding how adjuvants work can help in designing experiments. This compound, being a saponin-based adjuvant, is expected to activate the innate immune system through pattern recognition receptors (PRRs), leading to the activation of antigen-presenting cells (APCs).
Caption: Simplified signaling pathway of saponin-based adjuvants.
Experimental Protocols
To troubleshoot stability issues, it is essential to have robust analytical methods in place. Here are protocols for key experiments.
Protocol 1: Particle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the particle size distribution of the adjuvant or adjuvant-antigen complex and monitor changes over time.
Methodology:
-
Sample Preparation:
-
Equilibrate the adjuvant and all buffers to room temperature.
-
If analyzing the adjuvant alone, dilute it to the recommended concentration using the formulation buffer.
-
If analyzing the adjuvant-antigen complex, prepare the formulation as per your protocol. Dilute the final formulation in the same buffer to an appropriate concentration for DLS analysis (this will depend on your instrument).
-
-
Instrument Setup:
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle). A common temperature is 25°C.
-
Use a disposable cuvette compatible with your sample.
-
-
Measurement:
-
Equilibrate the sample in the instrument for at least 1 minute.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). An increasing Z-average over time indicates aggregation. A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse sample.
-
Protocol 2: Assessment of Antigen Adsorption to Adjuvant
Objective: To quantify the amount of antigen adsorbed to the this compound adjuvant. Incomplete or variable adsorption can lead to inconsistent results.
Methodology:
-
Formulation Preparation:
-
Mix your antigen with this compound at the desired ratio and incubate for a specified time (e.g., 1 hour) at room temperature with gentle mixing to allow for adsorption.
-
-
Separation of Adjuvant-Antigen Complex:
-
Centrifuge the formulation at a speed sufficient to pellet the adjuvant-antigen complex (e.g., 10,000 x g for 10 minutes).
-
-
Quantification of Unbound Antigen:
-
Carefully collect the supernatant, which contains the unbound antigen.
-
Measure the protein concentration in the supernatant using a standard protein quantification assay (e.g., BCA or Bradford assay). Be sure to use the antigen in the formulation buffer as your standard curve.
-
-
Calculation:
-
Calculate the amount of adsorbed antigen using the following formula:
-
Adsorbed Antigen = Total Antigen - Unbound Antigen
-
-
The percentage of adsorption can be calculated as:
-
% Adsorption = [(Total Antigen - Unbound Antigen) / Total Antigen] x 100
-
-
Adsorption Efficiency of a Model Antigen:
| Adjuvant to Antigen Ratio (w/w) | Total Antigen (µg) | Unbound Antigen (µg) | % Adsorption |
| 1:1 | 100 | 25 | 75% |
| 2:1 | 100 | 10 | 90% |
| 5:1 | 100 | <2 | >98% |
This table provides an example of how adsorption efficiency can be optimized by varying the ratio of adjuvant to antigen.
For further assistance, please contact our technical support team at --INVALID-LINK--.[3]
References
how to reduce local reactions with Adjuvax
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Adjuvax saponin-based adjuvants and to offer solutions for common experimental challenges, with a focus on minimizing local reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary adjuvants?
This compound is a company dedicated to developing potent, cost-effective, and structurally defined saponin (B1150181) adjuvants for vaccines.[1] Their main products are semi-synthetic saponin adjuvants, including VSA-1 and VSA-2, which are derived from Momordica saponins.[2][3] These adjuvants are designed to be less toxic alternatives to traditional saponin adjuvants like QS-21.[2]
Q2: How does this compound work to enhance the immune response?
This compound's saponin-based adjuvants, like other saponins, primarily work by activating the innate immune system to create a robust local immune environment at the injection site.[4][5][6] This leads to the induction of cytokines and chemokines, recruitment of immune cells, and enhancement of antigen uptake and presentation by antigen-presenting cells (APCs).[4][5][6][7] This robust innate response, in turn, shapes and enhances the adaptive immune response, leading to stronger and more durable production of antibodies and T-cell responses.[8][9]
Q3: What are the common local reactions associated with this compound?
Adjuvanted vaccines can cause local reactions such as redness, swelling, and pain at the injection site.[10] While this compound's VSA adjuvants are developed to have lower toxicity than other saponin adjuvants, a transient local inflammatory response is an inherent part of their mechanism of action.[2][11][12] Preclinical studies with VSA-1 have shown it to be much less toxic than Quil A, a widely used saponin adjuvant mixture.[5][13][14]
Q4: What are the primary strategies to reduce local reactions with this compound?
Mitigating local reactions while maintaining desired immunogenicity is a key aspect of vaccine development. For saponin-based adjuvants like this compound, the following strategies can be employed:
-
Formulation Optimization: Saponin adjuvants can be formulated with lipids, such as cholesterol, or encapsulated in liposomes.[11][15] This can reduce the hemolytic activity of saponins, a factor contributing to local reactogenicity.[11][15]
-
Dose Optimization: Reducing the dose of the adjuvant can decrease local reactions.[16] It is crucial to perform a dose-response study to find the optimal balance between adjuvant dose, immunogenicity, and an acceptable level of local reactogenicity.
-
Alternative Routes of Administration: While intramuscular and subcutaneous injections are common, exploring other routes like nasal administration has shown promise for saponin adjuvants to elicit effective immune responses, potentially with a different local reaction profile.[8][11]
Troubleshooting Guide: Managing Local Reactions in Preclinical Models
This guide provides a systematic approach for researchers encountering excessive local reactions during their experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Severe erythema (redness) and edema (swelling) at the injection site. | High dose of this compound. | Perform a dose-titration study to determine the minimal effective dose that maintains immunogenicity while reducing local reactions. |
| High antigen concentration. | Evaluate the effect of reducing the antigen dose in combination with the optimal adjuvant dose. | |
| Formulation instability. | Ensure proper formulation of the antigen with this compound. For saponin adjuvants, consider formulating with cholesterol or using a liposomal delivery system to improve stability and reduce reactogenicity. | |
| Abscess formation or sterile ulcers at the injection site. | Contamination of the formulation. | Ensure sterile preparation of the antigen-adjuvant emulsion.[17] |
| High concentration of adjuvant leading to excessive inflammation and tissue damage. | Significantly reduce the adjuvant dose and re-evaluate. Consider co-formulation with mitigating agents like cholesterol. | |
| Animal distress (e.g., lethargy, reduced mobility). | Systemic effects of a strong local inflammatory response. | Monitor animals closely post-injection.[18] Reduce the adjuvant and/or antigen dose. If distress persists, reconsider the formulation and administration route. |
| Inconsistent local reactions across a cohort. | Improper injection technique. | Ensure consistent and proper administration of the vaccine (e.g., consistent injection depth for subcutaneous or intramuscular routes).[18] |
| Variability in emulsion preparation. | Standardize the protocol for preparing the antigen-adjuvant emulsion to ensure homogeneity. |
Data on this compound Safety and Efficacy
Published studies on this compound's VSA adjuvants provide evidence of their favorable safety profile compared to other saponin adjuvants, alongside potent immunogenicity.
Table 1: Comparative Acute Toxicity of VSA-1 in Mice
| Adjuvant | Dose (µ g/mouse ) | Survival Rate | Observations |
| VSA-1 | 5000 | 0/5 | All mice died within 5 days.[14] |
| 2000 | 5/5 | Mice tolerated this high dose.[12][14] | |
| Quil A | 200 | 0/5 | All mice died within 5 days.[14] |
| 100 | 0/5 | All mice died within 5 days.[14] | |
| GPI-0100 | 2000 | 5/5 | Survived.[14] |
This data is from a study where adjuvants were administered subcutaneously in PBS. No lesion formation was observed in the surviving mice.[14]
Table 2: Immunogenicity of VSA-1 Adjuvanted Influenza Vaccine in Mice
| Adjuvant (Dose) | Antigen (sCal) | Mean HAI Titer (log2) |
| None | 0.2 µg | 5.3 |
| VSA-1 (25 µg) | 0.2 µg | 9.7 |
| QS-21 (10 µg) | 0.2 µg | 8.3 |
| Alum (100 µg) | 0.2 µg | 7.7 |
Data from a study evaluating a single dose of adjuvanted seasonal influenza vaccine (sCal). Higher Hemagglutination Inhibition (HAI) titers indicate a stronger functional antibody response.[12]
Experimental Protocols
Protocol 1: Assessment of Local Reactogenicity in a Murine Model
This protocol provides a framework for evaluating local reactions following the administration of an this compound-adjuvanted vaccine.
Materials:
-
This compound (VSA-1 or VSA-2)
-
Antigen of interest
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Calipers
-
Scoring system for local reactions (see Table 3)
-
Laboratory mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Preparation of Vaccine Formulation:
-
Prepare the antigen solution in sterile PBS at the desired concentration.
-
Prepare the this compound solution in sterile PBS.
-
Gently mix the antigen and adjuvant solutions to form the final vaccine formulation. Ensure a homogenous mixture. Prepare a control group with antigen only and another with adjuvant only.
-
-
Immunization:
-
Administer a defined volume (e.g., 50-100 µL) of the vaccine formulation via the desired route (e.g., subcutaneous or intramuscular) to each mouse.
-
-
Monitoring and Scoring of Local Reactions:
-
Observe the animals daily for the first 7 days post-injection.[18]
-
At 24, 48, 72 hours, and 7 days post-injection, measure the injection site for signs of local reaction.
-
Use calipers to measure the diameter of any erythema (redness) and induration (hardening).[19]
-
Score the local reactions based on a pre-defined scoring system (see example in Table 3).
-
-
Data Analysis:
-
Calculate the mean scores for each group at each time point.
-
Compare the local reaction scores between the adjuvanted group and control groups.
-
Table 3: Example Scoring System for Local Reactions
| Score | Erythema (Redness) | Edema/Induration (Swelling/Hardening) |
| 0 | No visible redness | No palpable swelling or hardening |
| 1 | Slight, barely perceptible redness | Slight, barely palpable swelling or hardening |
| 2 | Moderate redness | Moderate, easily palpable swelling or hardening |
| 3 | Severe, dark redness | Severe, extensive swelling or hardening |
This is a general scoring system and should be adapted based on the specific experimental model and endpoints.
Visualizations
Signaling Pathway for Saponin-Based Adjuvants
Caption: Proposed signaling pathway for this compound saponin adjuvants.
Experimental Workflow for Dose-Response Evaluation
Caption: Workflow for an this compound dose-response experiment.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiating pneumococcal glycoconjugate vaccine PCV13 with saponin adjuvant VSA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of semisynthetic saponin immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 17. Adjuvant Use in Animals | Research Animal Care and Safety [animalcare.illinois.edu]
- 18. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 19. Evaluation of the reactogenicity, adjuvanticity and antigenicity of LT(R192G) and LT(R192G/L211A) by intradermal immunization in mice - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of Adjuvax formulations
Welcome to the Adjuvax Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound formulations for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a novel saponin-based vaccine adjuvant developed to enhance the immune response to antigens.[1][2] Proper solubilization is critical because the adjuvant must be in a dissolved and stable state to effectively interact with immune cells and potentiate a robust and durable immune response.[1] Poor solubility can lead to inconsistent results, reduced vaccine potency, and potential precipitation of the formulation.
Q2: What are the general causes of poor solubility in this compound formulations?
Saponin-based adjuvants like this compound are complex molecules, and their solubility can be influenced by several factors including:
-
pH of the solution: The ionization state of functional groups on the saponin (B1150181) molecule can change with pH, affecting its interaction with the solvent.[3][4][5]
-
Buffer composition and ionic strength: The type and concentration of salts in the buffer can impact the solubility of the adjuvant.[3]
-
Temperature: Temperature can affect the stability and solubility of the formulation. Both elevated temperatures and accidental freezing can be detrimental.[6][7]
-
Presence of other excipients: Interactions with other components in the formulation can sometimes lead to reduced solubility.
Q3: At what pH is this compound most soluble?
The optimal pH for solubilizing this compound can depend on the specific formulation and the antigen it is being combined with. Generally, for ionic compounds, solubility increases as the pH of the solution decreases.[5] However, extreme pH values can lead to the degradation of the adjuvant or antigen. It is recommended to perform a pH optimization study, typically starting from a neutral pH (e.g., pH 7.4) and testing a range of acidic and basic conditions (e.g., pH 5.5 to 8.5) to determine the optimal pH for your specific formulation. The pH can significantly influence the surface charge of the adjuvant, which is crucial for its stability and interaction with antigens.[8][9]
Q4: Can I heat the this compound formulation to improve solubility?
Heating is generally not recommended as it can lead to the degradation of the saponin adjuvant and the antigen, potentially reducing the vaccine's efficacy.[10][11] It is best to solubilize this compound at room temperature or as specified in the product's technical data sheet. If solubility issues persist, other methods such as pH adjustment or the use of solubilizing agents should be considered first. Studies on other adjuvants have shown that elevated temperatures can negatively impact their physical and chemical stability.[7]
Q5: What should I do if I observe precipitation after adding this compound to my antigen solution?
Precipitation upon mixing can indicate a solubility or stability issue. This could be due to an inappropriate pH, buffer composition, or high concentration of the adjuvant or antigen. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
Problem: this compound formulation appears cloudy or shows visible particulates after reconstitution.
This is a common issue that can often be resolved by following a systematic troubleshooting workflow.
Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Data on Factors Influencing Adjuvant Solubility
The following tables summarize the expected impact of various parameters on this compound solubility based on general principles for adjuvant formulations.
Table 1: Effect of pH on this compound Solubility
| pH | Observation | Recommendation |
| < 5.5 | Potential for increased solubility, but risk of antigen/adjuvant degradation. | Use with caution. Verify the stability of all components at this pH. |
| 5.5 - 6.5 | Generally improved solubility. | A good starting point for optimization if neutral pH is problematic. |
| 6.5 - 7.5 | Often the recommended range for biological compatibility. | Start in this range. If solubility is poor, investigate other factors before drastically changing pH. |
| > 7.5 | Solubility may decrease. | Test this range, but be aware of potential for reduced solubility and stability. |
Table 2: Effect of Common Solubilizing Agents
| Solubilizing Agent | Typical Concentration | Potential Impact |
| Polysorbate 80 | 0.01% - 0.1% (v/v) | Can improve wetting and prevent aggregation. May enhance solubility. |
| Poloxamer 188 | 0.1% - 1% (w/v) | A non-ionic surfactant that can aid in solubilization and stabilization. |
| Ethanol (B145695) | < 5% (v/v) | Can act as a co-solvent. Higher concentrations may denature antigens. Use with caution. |
Note: The use of any solubilizing agent should be thoroughly validated to ensure it does not negatively impact the immunogenicity of the final vaccine formulation.
Experimental Protocols
Protocol 1: pH Adjustment for Improved Solubility
This protocol describes a method for determining the optimal pH for solubilizing an this compound formulation.
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate, or Tris-based) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
-
Reconstitution: Reconstitute the lyophilized this compound in each buffer to the desired stock concentration.
-
Mixing: Gently mix by inverting the vial several times. Avoid vigorous vortexing, which can cause foaming and denaturation.
-
Observation: Allow the solutions to stand at room temperature for 15-30 minutes. Visually inspect for clarity, cloudiness, or precipitation against a black and white background.
-
Quantitative Analysis (Optional): Measure the turbidity of each solution using a spectrophotometer at 600 nm (OD600). A lower OD600 value indicates better solubility.
-
Selection: Choose the pH that provides the clearest solution without any visible particulates.
-
Validation: Ensure the selected pH does not negatively affect the stability and integrity of your antigen.
Experimental Workflow for pH Optimization
Caption: Workflow for optimizing the pH of this compound formulations.
Protocol 2: Use of a Co-solvent (Ethanol)
This protocol should be used cautiously, as co-solvents can impact antigen stability.
-
Prepare Co-solvent Dilutions: Prepare aqueous solutions containing low concentrations of ethanol (e.g., 1%, 2%, 5% v/v) in your chosen buffer at the optimal pH.
-
Reconstitution: Reconstitute the this compound in each of the co-solvent solutions.
-
Mixing and Observation: Gently mix and observe for clarity as described in Protocol 1.
-
Antigen Compatibility: Test the stability and integrity of your antigen in the presence of the selected co-solvent concentration. This can be done using methods like SDS-PAGE, size-exclusion chromatography, or functional assays.
-
Selection: Choose the lowest concentration of the co-solvent that effectively solubilizes the this compound without compromising the antigen.
Adjuvant Mode of Action
Understanding how adjuvants work can provide context for the importance of proper formulation. Saponin-based adjuvants like this compound are known to activate the innate immune system, leading to a more robust adaptive immune response.
Simplified Adjuvant Signaling Pathway
Caption: Simplified signaling pathway for saponin-based adjuvants.
For further assistance, please contact our technical support team with details of your formulation and the issues you are encountering.
References
- 1. This compound.net [this compound.net]
- 2. This compound.net [this compound.net]
- 3. [Effects of the pH value and of drug-adjuvant interactions on the dissolution rate and the liberation of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Development of thermostable vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of microenvironment pH of aluminum hydroxide adjuvant on the chemical stability of adsorbed antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Adjuvant in Mediating Antigen Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
challenges in formulating Adjuvax with viral antigens
Welcome to the technical support center for Adjuvax™, a delta inulin-based adjuvant platform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges of formulating this compound™ with viral antigens.
Note: The term "this compound" is often used interchangeably with the well-documented delta inulin (B196767) adjuvant, Advax™ . This guide is based on the properties and formulation challenges associated with the Advax™ adjuvant platform.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what is its primary mechanism of action? A1: this compound™ is a particulate adjuvant based on delta inulin, a plant-derived polysaccharide. Its mechanism involves binding to antigen-presenting cells (APCs), such as dendritic cells, which upregulates antigen presentation and leads to the activation of B-cells and T-cells.[1] Unlike aluminum-based adjuvants that typically induce a Th2-biased immune response, this compound™ is known to elicit a balanced Th1 and Th2 response, which is often crucial for effective immunity against viral pathogens.[1][2]
Q2: For which types of viral antigens is this compound™ suitable? A2: this compound™ has demonstrated effectiveness in animal models with a wide range of viral antigens, including recombinant proteins, split virions, and whole inactivated viruses.[1] It has been tested with antigens from influenza virus, Japanese encephalitis virus (JEV), SARS-CoV, Hepatitis B virus (HBV), and Human Papillomavirus (HPV), among others.[1] Its ability to induce both humoral (antibody) and cellular (T-cell) immunity makes it a versatile candidate for viruses where T-cell responses are critical for clearance.[1][3]
Q3: Can this compound™ be combined with other adjuvants? A3: Yes, this compound™ can be formulated with other immunostimulants, such as Toll-like receptor (TLR) agonists, to further modulate and enhance the immune response.[2] For example, combining this compound™ with a TLR9 agonist like CpG has been shown to drive a strong, balanced Th1 and Th17 cell response, which can be beneficial for certain intracellular pathogens.[2]
Q4: What are the main advantages of this compound™ over traditional aluminum adjuvants? A4: The primary advantages include:
-
Balanced Immune Response: this compound™ induces both Th1 and Th2 cellular responses, overcoming a key limitation of aluminum salts which are poor enhancers of cellular immunity.[1][4]
-
Improved Safety Profile: It has shown a superior safety and tolerability profile when compared to some emulsion-based adjuvants and does not stimulate the innate immune response in a way that causes significant inflammation.[1]
-
Broad Applicability: It has proven effective with a diverse range of viral antigens and has shown the potential for significant antigen-sparing effects.[1]
Troubleshooting Guide
Problem 1: Poor Immunogenicity or Suboptimal Immune Response
Q: My viral antigen formulated with this compound™ shows low antibody titers and/or a weak T-cell response in vivo. What could be the cause? A: This issue can stem from several factors related to the antigen itself, the formulation, or the experimental model.
-
Antigen Integrity: The most common issue is the stability of the viral antigen. Adjuvants can sometimes decrease the conformational stability of recombinant proteins.[5][6] Ensure your antigen is stable in the chosen formulation buffer and has not degraded or aggregated upon mixing with this compound™.
-
Immune Response Skewing: While this compound™ promotes a balanced Th1/Th2 response, your specific viral antigen may require a more strongly polarized response. For pathogens requiring robust cell-mediated immunity, a weak Th1 response can lead to poor efficacy.[3] Consider combining this compound™ with a Th1-polarizing adjuvant like CpG.[2]
-
Antigen-Adjuvant Ratio: The relative concentration of the antigen and adjuvant is critical. An incorrect ratio can lead to suboptimal immune stimulation. A dose-response experiment is recommended to determine the optimal concentration of both components.
-
Physical Association: While direct, stable adsorption isn't the primary mechanism for all adjuvants, the co-delivery of antigen and adjuvant to the same APC is crucial for an effective response.[7] Ensure your formulation protocol allows for proper mixing and association.
Troubleshooting Workflow for Poor Immunogenicity
Caption: Troubleshooting workflow for low immunogenicity.
Problem 2: Antigen Instability and Aggregation
Q: My recombinant viral protein shows signs of instability (e.g., aggregation, precipitation, loss of activity) after being mixed with this compound™. How can I fix this? A: Protein instability is a known challenge when formulating with particulate adjuvants.[8] Adsorption or interaction with adjuvant surfaces can expose hydrophobic regions of the protein, leading to reduced thermal stability and aggregation.[5]
-
Buffer Optimization: The pH and ionic strength of the formulation buffer are critical. Perform a buffer screen to find conditions that maximize the stability of your specific antigen in the presence of this compound™.
-
Excipient Screening: The addition of stabilizing excipients, such as sugars (sucrose, trehalose) or surfactants (polysorbate 80), can prevent aggregation and preserve the native conformation of the antigen.[9]
-
Order of Addition: The sequence of mixing components can impact the final formulation. Experiment with adding the antigen to the adjuvant suspension versus adding the adjuvant to the antigen solution.
-
Temperature Control: Perform all formulation steps at controlled, cool temperatures (e.g., 2-8°C) to minimize thermal stress on the antigen.
Data Summaries
Table 1: Impact of Adjuvant on Antigen Conformational Stability (Example Data)
This table summarizes findings from a study on a recombinant Receptor-Binding Domain (RBD) antigen, illustrating how different adjuvants can affect antigen stability.
| Formulation | Key Finding on Stability | In Vivo Outcome (Mice) |
| RBD Antigen Alone | Baseline stability. | Low immunogenicity. |
| RBD + Alhydrogel® (AH) | Antigen was destabilized by AH. | Moderate immunogenicity. |
| RBD + AdjuPhos® (AP) + CpG | Showed minimal antigen-adjuvant interactions and a better stability profile. | Suboptimal immune responses. |
| RBD + Alhydrogel® (AH) + CpG | Least stable formulation in vitro , with stability further exacerbated by CpG. | Most potent at eliciting neutralizing antibodies. |
Source: Adapted from findings on SARS-CoV-2 RBD antigen formulation.[6] Conclusion: This data highlights a critical concept: in vitro instability does not always predict poor in vivo performance. The formulation that was least stable (AH+CpG) was the most immunogenic, suggesting that some structural changes may enhance immune responses.[6]
Key Experimental Protocols
Protocol 1: General Method for Assessing Antigen-Adjuvant Compatibility
This protocol outlines a workflow to evaluate the physical and chemical compatibility of a viral antigen with this compound™.
-
Formulation Preparation:
-
Prepare the viral antigen at 2x the final target concentration in the selected formulation buffer.
-
Prepare the this compound™ suspension at 2x the final target concentration in the same buffer.
-
Slowly add the antigen solution to the this compound™ suspension with gentle mixing. Avoid vigorous vortexing to prevent protein denaturation.
-
Prepare a control sample of the antigen in buffer without this compound™.
-
-
Initial Characterization (T=0):
-
Visual Inspection: Check for any signs of precipitation or aggregation.
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the particle size distribution. A significant change or multiple peaks compared to this compound™ alone may indicate aggregation.
-
Antigen Integrity: Analyze the formulation by SDS-PAGE to confirm the antigen has not degraded.
-
Antigen Quantification: Measure the amount of unbound antigen in the supernatant after gentle centrifugation. This can be done using a protein assay (e.g., BCA) or a specific ELISA.
-
-
Accelerated Stability Study:
-
Store aliquots of the final formulation at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 1, 2, 4 weeks), repeat the characterization steps described in step 2.
-
Use a functional assay (e.g., a receptor-binding ELISA for a viral entry protein) to assess if the antigen retains its native conformation and biological activity.[6]
-
Experimental Workflow for Compatibility Assessment
Caption: Workflow for assessing antigen-adjuvant compatibility.
Protocol 2: General Method for Mouse Immunogenicity Study
-
Animal Groups: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6). Include a minimum of 5-10 mice per group.
-
Group 1: Saline or Buffer control (negative control)
-
Group 2: Antigen alone
-
Group 3: this compound™ alone
-
Group 4: Antigen formulated with this compound™
-
(Optional) Group 5: Antigen formulated with this compound™ + CpG
-
(Optional) Group 6: Antigen formulated with a benchmark adjuvant (e.g., Alum)
-
-
Immunization Schedule:
-
Administer a prime immunization (e.g., 50-100 µL) via a relevant route (e.g., intramuscular or subcutaneous) on Day 0.
-
Administer a booster immunization with the same formulation on Day 14 or Day 21.
-
-
Sample Collection:
-
Collect blood samples via submandibular or tail bleed at pre-immunization (Day 0) and post-immunization (e.g., Day 14, Day 28).
-
At the study endpoint (e.g., Day 35), collect spleens for T-cell analysis.
-
-
Analysis of Immune Response:
-
Humoral Response: Use serum to perform an antigen-specific ELISA to determine IgG, IgG1, and IgG2a antibody titers. The ratio of IgG2a (Th1-associated) to IgG1 (Th2-associated) can indicate the type of T-helper response.
-
Cellular Response: Isolate splenocytes and re-stimulate them in vitro with the viral antigen. Use techniques like ELISpot or intracellular cytokine staining (ICS) followed by flow cytometry to measure the frequency of antigen-specific T-cells producing cytokines like IFN-γ (Th1) and IL-4 (Th2).
-
Proposed Signaling Pathway for this compound™
Caption: Proposed mechanism of this compound™-mediated immunity.
References
- 1. Plant-derived immuno-adjuvants in vaccines formulation: a promising avenue for improving vaccines efficacy against SARS-CoV-2 virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Adjuvants Enhance Recombinant Protein Vaccine Protection against Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccine Adjuvants: Current Challenges and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. The Role of Adjuvant in Mediating Antigen Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antigen-adjuvant interactions, stability, and immunogenicity profiles of a SARS-CoV-2 receptor-binding domain (RBD) antigen formulated with aluminum salt and CpG adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond antigens and adjuvants: formulating future vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working together: interactions between vaccine antigens and adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of thermostable vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvax Technical Support Center: Dose-Response Optimization in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response of Adjuvax saponin-based adjuvants in murine models.
Troubleshooting Guide
Researchers may encounter various issues during in vivo experiments with this compound. This guide provides solutions to common problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity or adverse reactions in mice (e.g., weight loss, lethargy, ruffled fur) | - Adjuvant dose is too high.[1] - Improper administration (e.g., intravenous injection of a viscous adjuvant).[2] - Contamination of the antigen or adjuvant preparation.[3] - Animal strain is particularly sensitive. | - Perform a dose-titration study to determine the optimal, non-toxic dose. This compound's VSA-1 has been shown to be less toxic than other saponin (B1150181) adjuvants like QS-21.[4][5] - Ensure correct route of administration (subcutaneous is common for saponin adjuvants).[2][4] - Use sterile techniques for all preparations and injections.[3] - Consult literature for the specific mouse strain's sensitivity to adjuvants. |
| Low or no immune response (e.g., low antibody titers) | - Adjuvant dose is too low. - Antigen dose is suboptimal. - Improper formulation or administration. - Inappropriate timing of booster immunizations.[2] | - Increase the this compound dose in subsequent experiments based on a dose-response curve. - Optimize the antigen-to-adjuvant ratio. - Ensure proper mixing of the antigen and adjuvant before injection. - Follow a standard immunization schedule, typically with boosters administered 2-3 weeks after the primary immunization.[2] |
| High variability in immune responses between individual mice | - Inconsistent injection volume or site. - Genetic variability within the mouse colony. - Differences in animal age or health status. | - Ensure precise and consistent administration techniques for all animals. - Use age-matched and healthy mice from a genetically stable colony. |
| Precipitation or instability of the antigen-adjuvant formulation | - Incompatibility between the antigen and the adjuvant. - Incorrect buffer or pH. | - Ensure the antigen is soluble and stable in the formulation buffer. - Prepare the formulation shortly before use and maintain it at the recommended temperature. |
| Local reactions at the injection site (e.g., swelling, granulomas) | - Saponin-based adjuvants can induce local inflammatory responses.[6] | - Monitor injection sites regularly. - Consider reducing the adjuvant dose if reactions are severe. - For subcutaneous injections, use multiple sites for larger volumes to minimize local concentration.[2] |
Frequently Asked Questions (FAQs)
Product Information and Mechanism of Action
Q1: What is this compound?
This compound, developed by this compound LLC, is a novel saponin-based vaccine adjuvant. A key product is VSA-1, a semi-synthetic saponin adjuvant derived from Momordica saponins (B1172615).[1][4] It is designed to be less toxic than traditional saponin adjuvants like QS-21 while still potently enhancing immune responses.[4][5]
Q2: How does this compound work?
Saponin-based adjuvants like this compound are understood to work through several mechanisms:
-
Induction of Cytokines and Chemokines: They stimulate the production of various cytokines and chemokines at the injection site, which helps in the recruitment of immune cells.[7]
-
Immune Cell Recruitment: this compound's VSA-1 has been shown to recruit innate immune cells such as monocytes, neutrophils, and dendritic cells to the site of injection.[1]
-
Enhancement of Antigen Presentation: They can enhance the uptake and presentation of the antigen by antigen-presenting cells (APCs).
-
Balanced Th1/Th2 Response: this compound's VSA-1 promotes a mixed Th1 and Th2 immune response, which is beneficial for generating both antibody-mediated and cell-mediated immunity.[1][4]
Dose-Response Optimization in Mice
Q3: What is a typical dose range for this compound (VSA-1) in mice?
The recommended dose of this compound's VSA-1 in mice typically ranges from 25 µg to 100 µg per mouse.[1][8] A common dose used in studies is 50 µg for a primary immunization and 25 µg for a booster.[1] The optimal dose will depend on the specific antigen and the desired immune response.
Q4: How do I perform a dose-response optimization study for this compound in mice?
A typical dose-response study involves immunizing groups of mice with a fixed amount of antigen and varying doses of this compound. The immune response is then measured at specific time points.
Quantitative Data Summary: this compound (VSA-1) Dose-Response Parameters in Mice
| Parameter | Recommended Range/Value | Reference |
| This compound (VSA-1) Dose | 25 - 100 µ g/mouse | [1][8] |
| Antigen Dose (example) | 3 - 20 µ g/mouse (protein antigen) | [1][4] |
| Mouse Strain | BALB/c, C57BL/6 | [1][4] |
| Route of Administration | Subcutaneous (s.c.), Intramuscular (i.m.) | [1][4] |
| Immunization Schedule | Prime (Day 0), Boost (Day 14 or 21) | [4] |
| Primary Readouts | Antigen-specific IgG, IgG1, IgG2a/c titers; Hemagglutination Inhibition (HAI) titers; T-cell responses (IFN-γ) | [1][4] |
Experimental Protocol
Q5: Can you provide a detailed protocol for an this compound dose-response optimization experiment in mice?
Objective: To determine the optimal dose of this compound for a given antigen in mice by measuring the subsequent immune response.
Materials:
-
This compound (VSA-1)
-
Antigen of interest
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile syringes and needles
Experimental Workflow:
Procedure:
-
Animal Grouping:
-
Randomly assign mice to experimental groups (n=5-8 per group).
-
Include a control group receiving the antigen without adjuvant and a PBS-only control group.
-
-
Formulation Preparation:
-
On the day of immunization, prepare the antigen-adjuvant formulations.
-
Dilute the antigen to the desired concentration in sterile PBS.
-
Prepare different concentrations of this compound (e.g., 10 µg, 25 µg, 50 µg, 100 µg per 50 µL dose).
-
Gently mix the antigen solution with the this compound solution. The final injection volume is typically 50-100 µL.
-
-
Immunization:
-
Primary Immunization (Day 0): Administer the formulations to the respective mouse groups via the chosen route (e.g., subcutaneous injection at the base of the tail).
-
Booster Immunization (Day 14 or 21): Administer a second dose of the same formulations. A lower dose of this compound (e.g., half of the primary dose) can be considered for the booster.[1]
-
-
Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via tail vein or retro-orbital bleeding at baseline (Day 0) and at specified time points after immunization (e.g., Day 14, 28, and at the experimental endpoint).
-
Serum Analysis: Separate serum and determine antigen-specific antibody titers (Total IgG, IgG1, IgG2a/c) by ELISA.
-
Cellular Immunity Analysis (Endpoint): At the end of the experiment, euthanize the mice and harvest spleens. Prepare splenocyte suspensions and perform ELISpot or intracellular cytokine staining to measure antigen-specific T-cell responses (e.g., IFN-γ, IL-4 production).
-
-
Data Interpretation:
-
Plot the immune response (e.g., antibody titers) against the this compound dose to determine the optimal dose that elicits a robust immune response without causing significant adverse effects.
-
References
- 1. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.net [this compound.net]
- 6. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
impact of Adjuvax on antigen stability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Adjuvax saponin-based adjuvants. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, semi-synthetic saponin-based adjuvant derived from Momordica cochinchinensis.[1] It is designed to enhance the immune response to co-administered antigens.[1][2] Like other saponin (B1150181) adjuvants such as QS-21, this compound is believed to work through multiple mechanisms, including:
-
Induction of Cytokines and Chemokines: Stimulating the release of signaling molecules that recruit and activate immune cells.[3]
-
Enhancement of Antigen Uptake and Presentation: Promoting the uptake of antigens by antigen-presenting cells (APCs) like dendritic cells and macrophages.[3][4]
-
Activation of Inflammasomes: Triggering innate immune signaling pathways.[3]
-
Induction of a Balanced Th1/Th2 Immune Response: Potentiating both cellular and humoral immunity, which is crucial for vaccines against intracellular pathogens and for therapeutic cancer vaccines.[1]
Q2: How does this compound affect the stability of my protein antigen?
The interaction between an adjuvant and an antigen is critical for vaccine efficacy and stability.[5] While this compound is designed for optimal performance, interactions can be antigen-specific. Saponin-based adjuvants are generally formulated as solutions and mixed with the antigen prior to injection, which can influence the antigen's conformational stability. It is important to note that some adjuvants, particularly aluminum salts, have been observed to decrease the thermal stability of certain protein antigens upon adsorption.[6][7][8] While this compound does not rely on adsorption in the same way as alum, it is crucial to empirically determine its effect on your specific antigen. We recommend performing stability studies as outlined in our experimental protocols section.
Q3: What are the recommended storage conditions for this compound and this compound-antigen formulations?
This compound should be stored at 2-8°C. Do not freeze. [9] Freezing can irreversibly damage the structure of the adjuvant. For this compound-antigen formulations, the optimal storage conditions will depend on the stability of the antigen. Generally, these formulations should also be stored at 2-8°C and used within a specified timeframe after mixing.[10] Always conduct real-time and accelerated stability studies for your final vaccine formulation.
Q4: Can I use this compound with different types of antigens?
This compound is compatible with a wide range of antigens, including recombinant proteins, peptides, and virus-like particles (VLPs). However, the optimal formulation and resulting stability may vary depending on the physicochemical properties of the antigen, such as its isoelectric point (pI), size, and hydrophobicity.[5] Empirical testing is essential to determine the ideal formulation for each new antigen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Antigen Aggregation or Precipitation upon Mixing with this compound | Buffer Incompatibility: The pH or ionic strength of the antigen buffer may not be compatible with the this compound formulation buffer. | - Perform a buffer screen to identify the optimal pH and salt concentration for your antigen in the presence of this compound. A common starting point is phosphate-buffered saline (PBS).[9]- Ensure the final formulation pH is one at which your antigen is stable and soluble. |
| Hydrophobic Interactions: The antigen may be prone to aggregation due to exposed hydrophobic regions, which can be exacerbated by the adjuvant.[6] | - Include excipients such as polysorbates (e.g., Polysorbate 80) or sugars (e.g., sucrose, trehalose) in the formulation to stabilize the antigen.[11] | |
| Loss of Antigenicity or Immunogenicity Over Time | Antigen Denaturation: The antigen may be undergoing conformational changes or denaturation, leading to the loss of critical epitopes.[12] | - Assess the structural integrity of the antigen using techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC).- Evaluate different formulation buffers and excipients to improve stability.- Store the formulation at the recommended 2-8°C and protect from light. |
| Antigen Degradation: The antigen could be susceptible to proteolytic degradation or chemical modifications (e.g., oxidation). | - Add protease inhibitors if degradation is suspected.- Include antioxidants like methionine or use oxygen-impermeable vials if oxidation is a concern. | |
| Weak or No Immune Response in Animal Studies | Suboptimal Antigen-Adjuvant Ratio: The ratio of antigen to this compound may not be optimal for inducing a robust immune response. | - Perform a dose-ranging study to determine the optimal concentration of both antigen and this compound.[9] |
| Improper Formulation or Handling: The antigen and adjuvant may not have been mixed properly, or the formulation may have been stored incorrectly. | - Ensure thorough but gentle mixing of the antigen and this compound. Avoid vigorous shaking or vortexing that could denature the antigen.- Confirm that the formulation was stored at 2-8°C and not frozen.[9][10] | |
| Loss of Antigen Stability: The antigen may have degraded or aggregated prior to injection. | - Re-evaluate the stability of your antigen under the formulation conditions using the methods described in the experimental protocols section. |
Quantitative Data on Antigen Stability
The following tables present hypothetical data from stability studies on a model protein antigen (Antigen-X) formulated with this compound. These tables are for illustrative purposes to guide your own experimental design.
Table 1: Thermal Stability of Antigen-X with and without this compound
| Formulation | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
| Antigen-X in PBS | 58.2 | N/A |
| Antigen-X + this compound | 57.5 | -0.7 |
| Antigen-X + Aluminum Hydroxide | 53.1 | -5.1 |
Data acquired via Differential Scanning Calorimetry (DSC).
Table 2: Aggregation of Antigen-X Over Time at 25°C
| Formulation | % Aggregate at Day 0 | % Aggregate at Day 7 | % Aggregate at Day 30 |
| Antigen-X in PBS | 1.2 | 3.5 | 8.9 |
| Antigen-X + this compound | 1.3 | 2.8 | 6.1 |
| Antigen-X + this compound + 0.05% Polysorbate 80 | 1.1 | 1.5 | 2.3 |
Data acquired via Size Exclusion Chromatography (SEC-HPLC).
Experimental Protocols
1. Protocol for Assessing Antigen Stability using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal stability (melting temperature, Tm) of the antigen in the presence and absence of this compound.
-
Methodology:
-
Prepare samples of the antigen alone and the antigen formulated with this compound in the desired buffer. A typical protein concentration is 1 mg/mL.
-
Use the corresponding buffer as a reference.
-
Load the samples and reference into the DSC instrument.
-
Scan the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine the Tm, which is the peak of the denaturation curve. A decrease in Tm suggests a destabilization of the protein.[6]
-
2. Protocol for Monitoring Antigen Aggregation using Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the formation of soluble aggregates in the antigen formulation over time.
-
Methodology:
-
Prepare the antigen formulation with this compound and store it under desired conditions (e.g., 2-8°C, 25°C, 40°C).
-
At specified time points (e.g., Day 0, 7, 14, 30), inject an aliquot of the sample onto an SEC-HPLC column suitable for the molecular weight of your antigen.
-
The mobile phase should be a non-denaturing buffer (e.g., PBS).
-
Monitor the eluate using a UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates).
-
Calculate the percentage of aggregate in the sample. An increase in the aggregate peak area over time indicates instability.
-
Visualizations
Caption: Workflow for assessing antigen stability in an this compound formulation.
Caption: Proposed mechanism of action for this compound.
References
- 1. This compound.net [this compound.net]
- 2. This compound.net [this compound.net]
- 3. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Working together: interactions between vaccine antigens and adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Adjuvant in Mediating Antigen Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vaccines with Aluminum-Containing Adjuvants: Optimizing Vaccine Efficacy and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Storage and Handling of Immunobiologics | Vaccines & Immunizations | CDC [cdc.gov]
- 11. Development of thermostable vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical denaturation of ovalbumin abrogates the induction of oral tolerance of specific IgG antibody and DTH responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjuvax-Based Vaccine Delivery Systems: Technical Support Center
Welcome to the Technical Support Center for Adjuvax-based vaccine delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing our novel saponin-based adjuvants. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your vaccine formulation and immunology experiments.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound's saponin-based adjuvants.
General Questions
-
Q1: What are this compound's VSA adjuvants and how do they work? A1: this compound's VSA adjuvants (e.g., VSA-1 and VSA-2) are semi-synthetic saponin-based immunostimulants derived from Momordica saponins.[1][2] Immunological studies have shown that VSA adjuvants induce a robust and balanced Th1/Th2-type immune response to a variety of antigens, which is comparable to the gold-standard saponin (B1150181) adjuvant, QS-21.[1][3][4] This mixed immune response makes them ideal candidates for vaccines targeting both humoral and cellular immunity.[2]
-
Q2: What are the main advantages of using this compound's VSA adjuvants over other saponin adjuvants like QS-21? A2: this compound's VSA adjuvants offer several key advantages:
-
Lower Toxicity: Preclinical studies have demonstrated that VSA adjuvants are significantly less toxic than QS-21.[2][5][6] For instance, mice can tolerate much higher doses of VSA-1 compared to QS-21.[4][7]
-
Accessibility and Sustainability: VSA adjuvants are derived from the seeds of Momordica cochinchinensis, a widely available perennial vine, circumventing potential supply shortages and ecological concerns associated with the extraction of QS-21 from the bark of Quillaja Saponaria.[1]
-
Comparable Efficacy: Studies have shown that VSA adjuvants can elicit immune responses that are comparable or even superior to those induced by QS-21 in various vaccine models.[3][4]
-
-
Q3: What types of antigens are compatible with this compound adjuvants? A3: Saponin-based adjuvants, including those from this compound, are compatible with a wide range of antigen types, including recombinant proteins, synthetic peptides, and glycoproteins.[1][6] Their ability to be simply admixed with the antigen solution provides formulation flexibility.
Formulation and Handling
-
Q4: How should I formulate my antigen with this compound adjuvants? A4: The recommended method for formulation is a simple admixture. The adjuvant solution is typically mixed with the antigen solution in a suitable buffer, such as phosphate-buffered saline (PBS). The optimal ratio of adjuvant to antigen should be determined empirically for each new vaccine formulation.
-
Q5: What are the recommended storage conditions for this compound adjuvants and the final vaccine formulation? A5: While specific stability studies for this compound products are ongoing, general guidance for saponin-based adjuvants is to store them at 2-8°C.[8] Do not freeze saponin adjuvant solutions or the final formulated vaccine, as this can lead to irreversible precipitation and loss of potency. The stability of the final adjuvanted vaccine will also depend on the stability of the antigen.[7][9]
-
Q6: What is the recommended dose of VSA adjuvants for preclinical studies in mice? A6: The optimal dose should be determined through dose-response studies. However, published studies have shown efficacy with VSA-1 at doses ranging from 25 µg to 50 µg per mouse.[4][7] VSA-2 has been used effectively at a dose of 100 µg per mouse.[10] Due to their lower toxicity profile compared to QS-21, VSA adjuvants allow for a wider dose range to be explored.[4]
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound adjuvants.
| Issue | Potential Cause | Recommended Solution |
| Antigen precipitation or aggregation upon mixing with the adjuvant. | Buffer incompatibility: The pH or ionic strength of the antigen buffer may not be compatible with the adjuvant formulation. | Ensure that the antigen is in a suitable buffer, such as phosphate-buffered saline (PBS), prior to mixing. Perform small-scale pilot experiments with different buffer conditions to assess compatibility. |
| Hydrophobic interactions: The antigen may have exposed hydrophobic regions that interact with the amphiphilic saponin molecules, leading to aggregation. | Consider the addition of stabilizing excipients to the formulation. Screening different non-ionic surfactants or sugars may help to prevent aggregation. | |
| Lower than expected immune response (e.g., low antibody titers). | Suboptimal adjuvant-to-antigen ratio: The dose of the adjuvant may be too low to elicit a strong immune response. | Perform a dose-response study to determine the optimal concentration of the this compound adjuvant for your specific antigen and animal model. |
| Improper storage or handling: The adjuvant or the formulated vaccine may have been frozen or stored at an inappropriate temperature, leading to a loss of activity. | Always store this compound adjuvants and formulated vaccines at 2-8°C and avoid freezing. Ensure that the cold chain is maintained during all handling procedures. | |
| Antigen degradation: The antigen itself may be unstable in the final formulation. | Assess the stability of your antigen in the presence of the adjuvant over time using appropriate analytical techniques (e.g., SDS-PAGE, size-exclusion chromatography). | |
| High variability in immune responses between animals. | Inconsistent formulation: The vaccine formulation may not be homogeneous, leading to inconsistent dosing. | Ensure thorough but gentle mixing of the antigen and adjuvant solution before administration. Avoid vigorous vortexing that could lead to foaming and denaturation. |
| Injection technique: Improper injection technique can lead to variability in the immune response. | Ensure that all personnel are properly trained in the chosen route of administration (e.g., intramuscular, subcutaneous) and that the injection volume is consistent for all animals. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound-based vaccine delivery systems.
Protocol 1: Formulation of a Recombinant Protein Antigen with VSA-1 Adjuvant
Objective: To prepare a vaccine formulation by admixing a recombinant protein antigen with VSA-1 adjuvant for preclinical immunization studies.
Materials:
-
Recombinant protein antigen of interest
-
This compound VSA-1 adjuvant
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Antigen Preparation:
-
Prepare a stock solution of the recombinant protein antigen in sterile PBS at a concentration that is twice the final desired concentration for injection.
-
Ensure the antigen solution is clear and free of precipitates. If necessary, centrifuge the solution to remove any aggregates.
-
-
Adjuvant Preparation:
-
Prepare a stock solution of VSA-1 adjuvant in sterile PBS at a concentration that is twice the final desired concentration for injection.
-
Gently mix the solution to ensure homogeneity. Do not vortex vigorously.
-
-
Formulation:
-
In a sterile polypropylene microcentrifuge tube, add an equal volume of the antigen solution to the VSA-1 adjuvant solution.
-
Gently mix the formulation by inverting the tube 10-15 times or by gentle pipetting. Avoid creating foam.
-
Visually inspect the final formulation for any signs of precipitation or aggregation. The final solution should be clear.
-
-
Storage and Use:
-
Use the freshly prepared vaccine formulation for immunization immediately.
-
If short-term storage is necessary, store the formulation at 2-8°C for no longer than 24 hours. Do not freeze.
-
Protocol 2: Quality Control of Adjuvanted Vaccine Formulation
Objective: To assess the quality of the formulated vaccine by checking for antigen integrity and aggregation.
Materials:
-
Adjuvanted vaccine formulation
-
SDS-PAGE gels and running buffer
-
Size-Exclusion Chromatography (SEC) system with an appropriate column
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
SDS-PAGE for Antigen Integrity:
-
Run a sample of the formulated vaccine on an SDS-PAGE gel alongside a sample of the antigen alone.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and compare the banding pattern. The formulated antigen should show a band at the same molecular weight as the antigen alone, with no significant signs of degradation.
-
-
Size-Exclusion Chromatography (SEC) for Aggregation:
-
Analyze the formulated vaccine using an SEC system.
-
Compare the chromatogram to that of the antigen alone. The appearance of high molecular weight peaks in the formulated sample indicates the presence of aggregates.
-
-
Dynamic Light Scattering (DLS) for Particle Size:
-
Measure the particle size distribution of the formulated vaccine using DLS.
-
An increase in the average particle size or the appearance of a multimodal distribution compared to the antigen alone can indicate aggregation.
-
Data on this compound Performance
The following tables summarize quantitative data from preclinical studies using this compound adjuvants.
Table 1: Comparative Efficacy of VSA-1 Adjuvanted Influenza Vaccine in Mice
Data from a study using a split influenza virus (sCal) vaccine in C57BL/6 mice.[4][7]
| Parameter | Vaccine Only | Vaccine + Alum | Vaccine + QS-21 (10 µg) | Vaccine + VSA-1 (25-50 µg) |
| Hemagglutination Inhibition (HAI) Titer (after prime) | Low | Moderate | High | Very High (2-fold higher than QS-21)[4] |
| Survival Rate (after lethal challenge) | 0% | Low | High (100%) | High (100%)[7] |
| Lung Viral Titer (log10 EID50/ml) (Day 5 post-challenge) | High | Moderate | Low | Very Low (~100-fold lower than Alum)[4] |
| Antigen-Specific IgG Titer | Low | Moderate | High | High |
| Antigen-Specific IgG1 Titer | Low | High | Moderate | High |
| Antigen-Specific IgG2b Titer | Low | Low | Moderate | High |
Table 2: Recommended Dose Ranges for this compound Adjuvants in Mice
| Adjuvant | Recommended Dose Range per Mouse | Reference |
| VSA-1 | 25 - 2000 µg | [4] |
| VSA-2 | ~100 µg (optimal dose from a study) | [10] |
Visualizations
Diagram 1: General Workflow for Vaccine Formulation and Evaluation
Diagram 2: Proposed Signaling Pathway for Saponin-Based Adjuvants
References
- 1. Adjuvants [who.int]
- 2. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VSA-2, a novel plant-derived adjuvant for SARS-CoV-2 subunit vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound.net [this compound.net]
- 7. Stability Studies of the Vaccine Adjuvant U-Omp19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oenotechnic.com [oenotechnic.com]
- 9. Safety assessment of adjuvanted vaccines: Methodological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Protein Antigens and Adjuvants | Vaccine Analytics and Formulation Center [vafc.ku.edu]
overcoming antigen precipitation with Adjuvax
Welcome to the Adjuvax Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the formulation and application of this compound, a saponin-based adjuvant. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your vaccine development experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a saponin-based adjuvant designed to enhance the immunogenicity of vaccine antigens. Saponin adjuvants are known for their ability to induce both robust antibody and cell-mediated immune responses.[1][2][3] They are thought to work by activating the innate immune system, leading to the recruitment of immune cells to the injection site, enhancing antigen uptake and presentation by antigen-presenting cells (APCs), and stimulating the production of cytokines and chemokines.[4][5][6][7] This creates a local immunocompetent environment that promotes a stronger and more durable adaptive immune response to the co-administered antigen.[5]
Q2: What types of antigens are compatible with this compound?
A2: Saponin-based adjuvants like this compound are generally compatible with a wide range of antigens, including protein subunits, peptides, virus-like particles (VLPs), and DNA or mRNA antigens.[8] However, the specific physicochemical properties of an antigen can influence its compatibility and the stability of the final formulation.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored at 2-8°C. It is crucial to avoid freezing the adjuvant, as this can compromise its structural integrity and efficacy. For long-term stability and to prevent contamination, it is recommended to aliquot the adjuvant into sterile, single-use vials.[9]
Troubleshooting Guide: Overcoming Antigen Precipitation
A common issue encountered during vaccine formulation is the precipitation of the antigen upon mixing with an adjuvant. This guide provides a step-by-step approach to troubleshoot and resolve this issue.
Problem: My antigen precipitates when I mix it with this compound.
This can be caused by several factors, including buffer incompatibility, pH mismatch, unfavorable ionic strength, or inherent properties of the antigen.
Troubleshooting Workflow
Caption: Troubleshooting workflow for antigen precipitation with this compound.
Detailed Troubleshooting Steps
1. Buffer System and pH Optimization:
-
Question: Could the buffer be causing the precipitation?
-
Answer: Yes, the composition of the antigen buffer can be critical. It is advisable to ensure that the antigen is in a suitable buffer before mixing with this compound.[9] Contaminants from purification, such as detergents (e.g., SDS) or organic solvents, can lead to instability.[10]
-
Question: How does pH affect the formulation?
-
Answer: The pH of the final antigen-adjuvant mixture can affect the surface charge of both the antigen and the adjuvant, potentially leading to aggregation and precipitation.
-
Recommendation: Experimentally determine the optimal pH for your specific antigen-Adjuvax formulation. A pH range of 6.5-7.5 is often a good starting point. Prepare small-scale test formulations at slightly different pH values (e.g., 6.5, 7.0, 7.5) to identify the optimal condition.
-
2. Ionic Strength and Excipient Addition:
-
Question: Can the salt concentration of my buffer cause precipitation?
-
Answer: Yes, the ionic strength of the formulation buffer can influence protein solubility.
-
Recommendation: Test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) in your formulation buffer to see if it improves antigen stability upon mixing with this compound.
-
-
Question: Are there any additives that can help prevent precipitation?
-
Answer: Yes, excipients are often used in vaccine formulations to improve stability.
-
Recommendation: Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 80) to your antigen solution before adding this compound. These can help prevent protein aggregation.
-
3. Formulation Protocol and Mixing:
-
Question: Does the way I mix the antigen and adjuvant matter?
-
Answer: Yes, the order of addition and the mixing technique can be important.
-
Recommendation: Try different orders of addition. For example, slowly add the antigen to the adjuvant while gently mixing, or vice versa. Avoid vigorous shaking or vortexing which can denature the antigen. Gentle swirling or inversion is often sufficient.
-
Data Presentation: Formulation Parameters
The following table provides a general guide for optimizing your formulation. The optimal conditions will be antigen-dependent and should be determined empirically.
| Parameter | Recommended Starting Range | Considerations |
| pH | 6.5 - 7.5 | Optimize for your specific antigen's stability and isoelectric point. |
| Buffer | PBS, Tris | Ensure buffer components are compatible and do not interfere with adsorption. |
| Ionic Strength | 50 - 300 mM NaCl | Can influence antigen solubility and interaction with the adjuvant. |
| This compound Conc. | 10 - 100 µ g/dose | Titrate to find the optimal balance between immunogenicity and reactogenicity. |
| Antigen Conc. | Antigen-specific | Higher concentrations may be more prone to aggregation. |
Experimental Protocols
Protocol: Preparation of Antigen-Adjuvax Formulation
This protocol describes a general method for preparing a formulation of a protein antigen with this compound.
Materials:
-
Antigen solution in an appropriate buffer (e.g., sterile PBS, pH 7.4)
-
This compound solution
-
Sterile, endotoxin-free diluent (e.g., PBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Preparation of Antigen:
-
Ensure the antigen solution is sterile and free of contaminants. If necessary, perform a buffer exchange into the desired formulation buffer.[11]
-
Dilute the antigen to the desired concentration using the sterile diluent.
-
-
Preparation of this compound:
-
Gently swirl the this compound vial to ensure a homogenous suspension. Do not vortex.
-
Dilute the this compound to the desired working concentration using the sterile diluent.
-
-
Mixing:
-
In a sterile polypropylene tube, add the required volume of the diluted this compound solution.
-
Slowly add the corresponding volume of the diluted antigen solution to the this compound while gently swirling the tube.
-
Continue to mix by gentle inversion for 1-2 minutes. Avoid foaming.
-
-
Incubation (Optional):
-
Depending on the specific antigen, a short incubation period (e.g., 30 minutes at room temperature) may facilitate the association between the antigen and the adjuvant.
-
-
Visual Inspection:
-
Visually inspect the final formulation for any signs of precipitation or aggregation. A stable formulation should appear as a homogenous suspension.
-
Mandatory Visualization: Signaling Pathway
Saponin-based adjuvants like this compound are believed to activate the innate immune system through various pathways, leading to a robust adaptive immune response.
References
- 1. Saponin-based adjuvants enhance antigen cross-presentation in human CD11c+ CD1c+ CD5- CD163+ conventional type 2 dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saponin-based adjuvants enhance antigen cross-presentation in human CD11c+ CD1c+ CD5− CD163+ conventional type 2 dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponin related Optimization Service - Creative Biolabs [creative-biolabs.com]
- 4. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vaccine adjuvants: mechanisms and platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]
- 8. Vaccine Adjuvants: Saponin Compatibility & Efficacy | Q-Vant [q-vant.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. research.umd.edu [research.umd.edu]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
Adjuvax Technical Support Center: Troubleshooting Guide & FAQs
Welcome to the Adjuvax Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound saponin-based adjuvants in their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. Formulation & Handling
-
Question: My this compound-antigen formulation appears cloudy or has visible precipitates. Is this normal?
-
Answer: Saponin-based adjuvants like this compound are amphiphilic and can sometimes form visible complexes when mixed with certain antigens or in specific buffer conditions. However, significant precipitation may indicate an issue. First, ensure you are using the recommended buffer system and pH as specified in the product's technical data sheet. This compound saponins (B1172615) are sensitive to changes in ionic strength and pH, which can affect their solubility and interaction with the antigen. If the problem persists, consider a buffer exchange for your antigen or a different formulation strategy, such as encapsulation in liposomes.
-
-
Question: I've observed hemolysis in my in vitro assays when using this compound. What can I do to mitigate this?
-
Answer: Saponin (B1150181) adjuvants can exhibit hemolytic activity due to their interaction with cholesterol in cell membranes.[1][2][3] this compound's VSA saponins are developed to have lower toxicity than traditional saponin adjuvants like QS-21.[4] However, if you observe hemolysis, consider the following:
-
Dose Reduction: Titrate the this compound concentration to find the optimal balance between adjuvanticity and cytotoxicity.
-
Formulation: Incorporating this compound into a liposomal formulation can significantly reduce its hemolytic activity by shielding the saponin from direct contact with red blood cell membranes.[5]
-
In Vivo Correlation: Be aware that in vitro hemolytic activity does not always directly correlate with in vivo toxicity. However, it is a critical parameter to assess during preclinical safety studies.
-
-
-
Question: What is the recommended storage and handling for this compound? I am concerned about the stability of the saponin.
-
Answer: Saponin adjuvants can be unstable in aqueous solutions, particularly due to the hydrolysis of the acyl chain, which is critical for a robust Th1 response.[1][3][6] For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or below. Reconstitute the adjuvant immediately before use in the recommended sterile buffer. Avoid repeated freeze-thaw cycles. If you need to store the reconstituted adjuvant, it is best to make single-use aliquots and store them at -80°C for short periods.
-
2. In Vivo Experiments
-
Question: My animals are showing signs of local reactogenicity (e.g., swelling, inflammation) at the injection site. How can I reduce these effects?
-
Answer: Local reactogenicity is a known side effect of many adjuvants, including saponins, and is often linked to the desired inflammatory response.[5][7] However, excessive reactogenicity can be a concern. To manage this:
-
Adjuvant Dose: Ensure you are using the recommended dose of this compound. A dose-response study can help identify the lowest effective dose with acceptable reactogenicity.
-
Injection Volume and Technique: Administer the vaccine formulation via the recommended route (e.g., intramuscular or subcutaneous) using proper injection technique to minimize tissue damage. Ensure the injection volume is appropriate for the animal model.
-
Formulation: As with hemolysis, formulating this compound within a liposomal carrier can help to mitigate local reactogenicity.
-
-
-
Question: I am not observing the expected mixed Th1/Th2 immune response. My results are skewed towards a Th2 response. What could be the cause?
-
Answer: this compound saponin adjuvants are designed to induce a balanced Th1/Th2 immune response.[4][8] A skew towards a Th2 response could be due to several factors:
-
Adjuvant Dose: The dose of the saponin adjuvant can influence the type of immune response. A lower dose might favor a Th2 response, while a higher dose may be needed to drive a stronger Th1 response.
-
Antigen Nature: The intrinsic properties of your antigen can also influence the immune polarization.
-
Adjuvant Integrity: Degradation of the this compound saponin, specifically the loss of the acyl chain, can lead to a loss of Th1-inducing capacity.[3] Ensure proper storage and handling of the adjuvant.
-
Route of Administration: The route of administration can also impact the nature of the immune response.
-
-
3. Data Interpretation
-
Question: How do I best measure the Th1 and Th2 responses in my this compound experiment?
-
Answer: A comprehensive assessment of the Th1/Th2 balance involves measuring both humoral and cellular immune responses.
-
Humoral (Th2-associated) Response:
-
Cellular (Th1-associated) Response:
-
Cytokine Profiling: Isolate splenocytes or PBMCs from immunized animals, restimulate them with the antigen in vitro, and measure the production of key cytokines by ELISA, ELISpot, or intracellular cytokine staining (ICS) followed by flow cytometry. Key cytokines include IFN-γ (Th1) and IL-4, IL-5 (Th2).[10]
-
Cytotoxic T Lymphocyte (CTL) Activity: Saponin adjuvants are known to induce CTL responses.[2] This can be measured using a chromium release assay or by flow cytometry-based methods.
-
-
-
-
Question: My experimental results are inconsistent between animals or cohorts. What are the potential sources of variability?
-
Answer: Inconsistent results in adjuvant studies can arise from several sources. Carefully review the following:
-
Formulation Preparation: Ensure the adjuvant-antigen formulation is prepared consistently for each experiment. Inadequate mixing can lead to variability in the administered dose.
-
Animal Handling and Injections: Inconsistent injection technique or volume can lead to significant differences in the immune response.
-
Animal Health and Genetics: The age, health status, and genetic background of the animals can all impact their immune responsiveness.
-
Assay Performance: Ensure that your immunological assays (ELISA, ELISpot, etc.) are well-validated and performed consistently. Include appropriate positive and negative controls in every assay.
-
-
Experimental Protocols
Protocol 1: Formulation of this compound with a Recombinant Protein Antigen
-
Reagents and Materials:
-
This compound (lyophilized powder)
-
Recombinant protein antigen of interest
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Calculate the required amount of this compound and antigen for your experimental cohort.
-
Under sterile conditions, reconstitute the lyophilized this compound powder with the appropriate volume of sterile PBS to achieve the desired stock concentration. Gently swirl to dissolve; do not vortex.
-
In a separate sterile vial, dilute the protein antigen to the desired concentration in sterile PBS.
-
Slowly add the antigen solution to the reconstituted this compound solution while gently mixing.
-
Allow the formulation to incubate at room temperature for 30 minutes to facilitate the association of the antigen with the adjuvant.
-
Visually inspect the formulation for any precipitation or aggregation.
-
The final formulation is now ready for in vivo administration.
-
Protocol 2: Assessment of Th1/Th2 Response by ELISA (Mouse Model)
-
Sample Collection:
-
Collect blood from immunized mice at desired time points (e.g., day 14, 28 post-immunization).
-
Isolate serum and store at -20°C or below until use.
-
-
ELISA Procedure for Antigen-Specific IgG1 and IgG2a/c:
-
Coat a 96-well high-binding ELISA plate with the antigen of interest (e.g., 1-5 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Prepare serial dilutions of the serum samples in blocking buffer. Add the diluted serum to the plate and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add HRP-conjugated anti-mouse IgG1 or anti-mouse IgG2a/c detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the antibody titers for each isotype. The titer is typically defined as the reciprocal of the highest serum dilution that gives a signal above a predetermined cut-off (e.g., 2-3 times the background).
-
Data Presentation
Table 1: Expected Immune Response Profile with this compound
| Immune Parameter | Antigen Alone | Antigen + this compound | Interpretation |
| Antigen-Specific IgG Titer | Low | High | Indicates a strong humoral response. |
| IgG2a/c : IgG1 Ratio | < 1 | ≥ 1 | A ratio of 1 or greater suggests a balanced or Th1-skewed response.[9][10] |
| IFN-γ Production (Antigen-restimulated splenocytes) | Low | High | A key indicator of a Th1 cellular response.[10] |
| IL-4 Production (Antigen-restimulated splenocytes) | Low | Moderate | Indicates a concurrent Th2 cellular response.[10] |
| CTL Activity | None to Low | Moderate to High | Demonstrates the induction of a cytotoxic T-cell response.[2] |
Visualizations
Caption: Mechanism of action for this compound saponin-based adjuvants.
References
- 1. Saponin related Optimization Service - Creative Biolabs [creative-biolabs.com]
- 2. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cas.zju.edu.cn [cas.zju.edu.cn]
- 4. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 6. Design and Synthesis of Potent Quillaja Saponin Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of semisynthetic saponin immunostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjuvax Formulation Quality Technical Support Center
Welcome to the Adjuvax Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the quality of this compound formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider when assessing this compound formulation quality?
A1: The quality of this compound, a saponin-based adjuvant, is determined by several critical quality attributes that ensure its safety, stability, and efficacy. Key CQAs include particle size distribution, zeta potential, encapsulation efficiency of antigens or other components, stability under various stress conditions, and purity, particularly the absence of endotoxins. Consistent monitoring of these parameters is essential for batch-to-batch reproducibility and reliable in-vivo performance.
Q2: How does particle size affect the immunogenicity of an adjuvanted vaccine?
A2: Particle size is a crucial factor influencing the adjuvant's interaction with the immune system. Generally, nanoparticles are efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which is a critical step for initiating an immune response. For some adjuvants, particles around 200 nm in diameter have been shown to elicit a stronger immune response compared to larger particles of 700 nm.[1] The optimal particle size can depend on the specific antigen and the desired immune outcome.
Q3: What is the significance of zeta potential in this compound formulations?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A sufficiently high positive or negative zeta potential can prevent particle aggregation. For liposome-based adjuvants, a positive charge has been shown to induce a significant antibody response.[1] Monitoring zeta potential is crucial for ensuring the long-term stability of the this compound formulation.
Troubleshooting Guides
Issue 1: Inconsistent Particle Size Results
Problem: You are observing high variability in particle size measurements using Dynamic Light Scattering (DLS).
Possible Causes & Solutions:
-
Sample Preparation: The sample may be too concentrated, leading to multiple scattering events that interfere with accurate measurements.
-
Solution: Dilute the sample with an appropriate buffer. For AddaVax™, a squalene-based oil-in-water emulsion, dilution may be necessary to obtain accurate readings.[2]
-
-
Presence of Aggregates: Large aggregates can skew the particle size distribution towards larger values.
-
Solution: Gently vortex or sonicate the sample before measurement to break up loose aggregates. For AddaVax™, filtering through a 0.22 μm syringe filter can remove larger particles.[3]
-
-
Instrument Settings: Incorrect instrument parameters can lead to erroneous results.
-
Solution: Ensure the correct refractive index and viscosity values for the dispersant are entered. For multimodal distributions, which are common in adjuvant formulations, use analysis algorithms that can resolve different particle populations, rather than relying solely on the Z-average.[4]
-
Issue 2: Formulation Instability (Aggregation/Precipitation)
Problem: Your this compound formulation shows visible aggregation or precipitation over a short period.
Possible Causes & Solutions:
-
Suboptimal Storage Conditions: Temperature fluctuations, especially freeze-thaw cycles, can destabilize adjuvant formulations.[5][6]
-
Solution: Store the formulation at the recommended temperature, typically 2-8°C, and avoid freezing unless specified. Conduct forced degradation studies (thermal, mechanical, freeze-thaw, and photo-stress) to understand the formulation's robustness.[5]
-
-
Incompatible Buffer Components: The pH or ionic strength of the buffer can affect particle surface charge and lead to instability.
-
Solution: Ensure the buffer composition is compatible with the this compound formulation. The pH of the final vaccine formulation should be maintained within a stable range, for example, around 6.5.[7]
-
-
Interaction with Antigen: The antigen itself may be causing instability in the formulation.
-
Solution: Evaluate the stability of the adjuvant with and without the antigen to determine the source of instability. It may be necessary to modify the formulation or the antigen conjugation process.
-
Experimental Protocols & Data
Protocol 1: Particle Size and Zeta Potential Measurement by Light Scattering
This protocol outlines the general steps for characterizing this compound formulations using Dynamic Light Scattering (DLS) for particle size and Electrophoretic Light Scattering (ELS) for zeta potential.
Methodology:
-
Sample Preparation:
-
Equilibrate the this compound formulation to room temperature.
-
Gently mix the sample by inverting the vial 10 times. Avoid vigorous vortexing to prevent shear-induced aggregation.
-
Dilute the sample to the appropriate concentration using a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The optimal concentration should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer.
-
-
DLS Measurement (Particle Size):
-
Rinse a clean cuvette with the dilution buffer and then with the diluted sample.
-
Pipette the diluted sample into the cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).[4]
-
Perform at least three replicate measurements.
-
Analyze the data using a non-negative least squares fit of the correlation function, especially for multimodal distributions.[4]
-
-
ELS Measurement (Zeta Potential):
-
Use a specific folded capillary cell for zeta potential measurements.
-
Rinse the cell with the dilution buffer and then with the diluted sample.
-
Inject the sample into the cell, avoiding bubble formation.
-
Place the cell in the instrument and perform the measurement. The instrument will apply an electric field and measure the particle velocity to determine the electrophoretic mobility and calculate the zeta potential.
-
Perform at least three replicate measurements.
-
Data Summary: Particle Size of Adjuvants
| Adjuvant Type | Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Filtered AddaVax™ | Nanoparticle Tracking Analysis | 116.1 ± 24.1 | Not Reported | [3] |
| Alhydrogel® in Saline | DLS | 2875 ± 127 | 0.45 ± 0.059 | [4] |
| Adju-Phos® in Saline + BSA | DLS | 4850 ± 501 | 0.27 ± 0.04 | [4] |
Protocol 2: Stressed Stability Studies
This protocol describes a general approach for conducting forced degradation studies to assess the stability of this compound formulations.[5]
Methodology:
-
Thermal Stress:
-
Aliquot the this compound formulation into separate vials.
-
Expose the vials to a range of elevated temperatures (e.g., 25°C, 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).
-
At each time point, retrieve a vial and analyze for key quality attributes such as particle size, zeta potential, and visual appearance.
-
-
Freeze-Thaw Stress:
-
Subject aliquots of the formulation to multiple freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for 24 hours, followed by thawing at room temperature or 4°C.[6]
-
After 1, 3, and 5 cycles, analyze the samples for changes in quality attributes.
-
-
Mechanical Stress:
-
Place aliquots in a mechanical shaker or subject them to controlled agitation to simulate stress during transport.
-
Analyze the samples for signs of aggregation or changes in particle size.
-
-
Photo-Stress:
-
Expose the formulation to a controlled source of UV and visible light as per ICH Q1B guidelines.
-
Include a control sample protected from light.
-
Analyze both samples for degradation.
-
Data Summary: U-Omp19 Adjuvant Stability
| Storage Condition | Duration | Stability Outcome | Reference |
| -20°C or -80°C | Up to 36 months | Stable; retains protease inhibitor activity, monomeric state, and secondary structure. | [6] |
| 4°C | 1 month | Stable. | [6] |
| Room Temperature | 3 weeks | Stable. | [6] |
Visualizations
CpG ODN Signaling Pathway
CpG oligodeoxynucleotides (ODN), a component that can be included in this compound formulations, are recognized by Toll-like receptor 9 (TLR9) in endosomes of plasmacytoid dendritic cells and B cells.[8][9] This interaction triggers a signaling cascade through the MyD88-dependent pathway, leading to the production of Type I interferons and other pro-inflammatory cytokines, which promotes a Th1-biased immune response.[10][11]
Caption: CpG ODN recognition by TLR9 initiates a MyD88-dependent signaling cascade.
Experimental Workflow for this compound Quality Assessment
This workflow diagram illustrates the logical sequence of experiments for a comprehensive quality assessment of an this compound formulation.
Caption: A logical workflow for the comprehensive quality assessment of this compound formulations.
References
- 1. Vaccine adjuvants - improve size and charge 4 alum and lipos | Malvern Panalytical [malvernpanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Microflow Digital Imaging Particle Analysis for Sub-Visible Particles Formulated with an Opaque Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stressed Stability Techniques for Adjuvant Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Studies of the Vaccine Adjuvant U-Omp19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Invasive Vaccines: Challenges in Formulation and Vaccine Adjuvants [mdpi.com]
- 8. CpG Oligonucleotides as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of CpG ODN Based Vaccine Adjuvant Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Injection Volumes for Adjuvax Adjuvants: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection volumes for Adjuvax adjuvants. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results in your immunology research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for this compound adjuvants in mice?
A1: For subcutaneous (SC) or intramuscular (IM) injections in mice, a typical starting total injection volume is between 100 µL and 200 µL. This volume can be administered at a single site or divided between two sites (e.g., 50 µL to 100 µL per site).[1] For intradermal (ID) injections, a smaller volume of around 50 µL is generally recommended. The optimal volume can depend on the specific antigen and experimental goals.
Q2: How does the injection volume affect the immune response?
A2: The injection volume can influence the local inflammatory response and antigen dispersion. A larger volume may lead to a wider distribution of the antigen-adjuvant complex, potentially reaching more antigen-presenting cells (APCs). However, excessively large volumes can cause local site reactions and may not necessarily lead to a better immune response. It is crucial to perform dose-ranging studies to determine the optimal volume for your specific model and antigen.
Q3: What is the recommended dose of this compound's VSA series of adjuvants?
A3: this compound's VSA adjuvants are saponin-based. Preclinical studies with VSA-1 in mice have used doses ranging from 25 µg to 50 µg.[2] VSA-2 has been shown to have comparable performance to the well-characterized saponin (B1150181) adjuvant QS-21.[3][4][5] For QS-21, typical doses in mice are between 10 µg and 20 µg.[2][4] A dose-response study is recommended to determine the optimal dose for your specific application.
Q4: Can I mix this compound adjuvants with other adjuvants?
A4: Yes, saponin-based adjuvants like those from this compound are often compatible with other adjuvant types, such as aluminum salts (Alum) or TLR agonists, to create combination adjuvants with synergistic effects.[6] For instance, the combination of a saponin with an oil-in-water emulsion or a TLR agonist can enhance both humoral and cellular immune responses.[1][7]
Q5: What is the proper way to prepare the antigen-Adjuvax adjuvant emulsion?
A5: To prepare the formulation, the antigen solution should be sterile and mixed with the adjuvant solution using aseptic techniques. It is generally recommended to gently mix the antigen and adjuvant by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can denature the antigen. For some adjuvant types, like water-in-oil emulsions, a specific emulsification process using two syringes and a connecting device is required to ensure a stable emulsion.[8]
Data Summary Tables
Table 1: Recommended Adjuvant Doses in Mice
| Adjuvant | Type | Recommended Dose Range (per mouse) | Reference |
| This compound VSA-1 | Saponin | 25 - 50 µg | [2] |
| QS-21 (as a comparator for this compound VSA-2) | Saponin | 10 - 20 µg | [2][4] |
Table 2: General Recommendations for Injection Volumes in Preclinical Models
| Animal Model | Route of Administration | Recommended Volume per Site | Total Injection Volume |
| Mouse | Subcutaneous (SC) | 50 - 100 µL | 100 - 200 µL |
| Mouse | Intramuscular (IM) | 20 - 50 µL | 40 - 100 µL |
| Mouse | Intradermal (ID) | 20 - 50 µL | 20 - 50 µL |
| Mouse | Intraperitoneal (IP) | 100 - 200 µL | 100 - 200 µL |
| Rat | Subcutaneous (SC) | 100 - 200 µL | 200 - 400 µL |
| Rat | Intramuscular (IM) | 50 - 100 µL | 100 - 200 µL |
| Guinea Pig | Subcutaneous (SC) | 100 - 200 µL | 200 - 400 µL |
Note: These are general guidelines. The optimal volume should be determined empirically for each study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Immune Response | - Suboptimal adjuvant dose- Suboptimal injection volume- Improper antigen-adjuvant formulation | - Perform a dose-ranging study for the adjuvant.- Test different injection volumes.- Ensure proper mixing of antigen and adjuvant. Avoid precipitation. |
| High Local Reactogenicity (swelling, inflammation) | - Injection volume too high for the site- Adjuvant concentration too high- Contamination of the formulation | - Reduce the injection volume per site (consider splitting the dose between two sites).- Reduce the adjuvant dose.- Ensure sterile preparation of the antigen and adjuvant mixture. |
| Inconsistent Results Between Animals | - Inconsistent injection technique- Variation in formulation preparation | - Ensure all personnel are trained on the specific injection technique (e.g., depth and location for SC vs. IM).- Prepare a master mix of the antigen-adjuvant formulation to ensure each animal receives an identical dose. |
| Antigen Precipitation After Mixing with Adjuvant | - Incompatible buffer systems- pH mismatch | - Ensure the antigen is in a suitable buffer (e.g., PBS) before mixing.- Check the pH of both the antigen and adjuvant solutions. |
Experimental Protocols
Protocol 1: Preparation of Antigen-Adjuvax Formulation
-
Antigen Preparation:
-
Ensure the antigen is sterile and in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
The antigen solution should be free of contaminants like endotoxins.
-
-
Adjuvant Preparation:
-
Allow the this compound adjuvant to come to room temperature before use.
-
Gently mix the adjuvant vial by inverting to ensure a homogenous suspension.
-
-
Formulation:
-
In a sterile microcentrifuge tube, add the required volume of the antigen solution.
-
Add the calculated volume of the this compound adjuvant to achieve the desired final concentration.
-
Gently mix the solution by pipetting up and down several times or by inverting the tube. Do not vortex.
-
Visually inspect the formulation for any signs of precipitation or aggregation.
-
Use the formulation immediately or store as recommended by the manufacturer.
-
Protocol 2: Injection Volume Optimization Study in Mice
-
Animal Groups:
-
Divide mice into groups to test different injection volumes (e.g., 50 µL, 100 µL, 200 µL total volume).
-
Include a control group receiving the antigen without adjuvant and a naive control group.
-
-
Formulation Preparation:
-
Prepare the antigen-adjuvant formulation as described in Protocol 1, ensuring the final concentration of antigen and adjuvant is consistent across all groups.
-
-
Injection:
-
Administer the formulation via the desired route (e.g., subcutaneous). For volumes greater than 100 µL, consider splitting the dose into two injection sites.
-
-
Monitoring and Analysis:
-
Monitor the animals for any local or systemic reactions at the injection site.
-
At a predetermined time point post-immunization (e.g., 14 or 21 days), collect blood samples to measure antigen-specific antibody titers (e.g., by ELISA).
-
For analysis of cellular immunity, spleens or lymph nodes can be harvested to perform assays such as ELISpot or intracellular cytokine staining.
-
-
Data Interpretation:
-
Compare the immune responses between the different injection volume groups to determine the optimal volume that elicits a robust response with minimal adverse effects.
-
Visualizations
Caption: Experimental workflow for injection volume optimization.
Caption: Simplified signaling pathway for saponin-based adjuvants.
References
- 1. A particulate saponin/TLR agonist vaccine adjuvant alters lymph flow and modulates adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Vaccine Adjuvants: Saponin Compatibility & Efficacy | Q-Vant [q-vant.com]
- 7. Potentials of saponins-based adjuvants for nasal vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.umd.edu [research.umd.edu]
Technical Support Center: Minimizing Variability in Adjuvanted Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in studies involving adjuvants, with a focus on Toll-like receptor (TLR) agonist-based adjuvants, herein referred to as "Adju-vax."
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during preclinical experiments with Adju-vax and provides solutions to enhance data reproducibility.
Q1: What are the primary sources of variability in Adju-vax-adjuvanted studies?
A1: Variability in studies using TLR agonist-based adjuvants can arise from multiple factors, broadly categorized as biological, technical, and procedural.[1][2][3][4] Key sources include:
-
Biological Variability:
-
Animal-related factors: Age, sex, genetics, microbiome, and underlying health status of the animal models can significantly influence immune responses.[2][3][4]
-
Cell-based assays: Donor-to-donor variability in primary cells (e.g., PBMCs) is a major contributor due to genetic background and prior immune exposures.[1] Cell passage number in cell lines can also lead to genetic drift and altered responsiveness.[1]
-
-
Technical Variability:
-
Reagent quality and consistency: Lot-to-lot variations in cell culture media, serum (e.g., FBS), the adjuvant itself, and the antigen can introduce significant variability.[1] Endotoxin contamination is also a critical factor to control.[1]
-
Adjuvant-antigen formulation: The physical and chemical characteristics of the formulation, such as particle size and antigen adsorption, can impact the immune response.
-
-
Procedural Variability:
-
Injection technique: The route of administration, injection volume, and needle size can affect the local immune environment and subsequent response. Inconsistent injection depth can alter absorption and bioavailability.[5]
-
Experimental parameters: Cell density, agonist concentration, and incubation times are critical parameters that require careful optimization and consistent application across experiments.[1][5]
-
Q2: We are observing inconsistent cytokine profiles after in vitro stimulation with Adju-vax. What should we investigate?
A2: Inconsistent cytokine production is a common issue. Here is a checklist of potential causes and solutions:
-
Cell Source and Purity: TLR expression varies among different immune cell types.[1] Ensure the target cell population (e.g., monocytes, dendritic cells) is consistent and pure. Use flow cytometry to verify cell populations.
-
Agonist Concentration: Perform a dose-response curve for your Adju-vax to determine the optimal concentration that induces a robust and reproducible response without causing cytotoxicity.[1]
-
Incubation Time: Cytokine kinetics vary. Conduct a time-course experiment (e.g., 6, 24, 48 hours) to identify the peak production time for your cytokines of interest.[1]
-
Cell Viability: High concentrations of TLR agonists can be cytotoxic. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to ensure observed differences are not due to cell death.[1]
-
Reagent Integrity: Ensure proper storage and handling of Adju-vax to prevent degradation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[5]
Q3: Our in vivo study shows high variability in antibody titers between animals in the same group. How can we reduce this?
A3: High inter-animal variability is a frequent challenge in preclinical vaccine studies. Consider the following strategies:
-
Standardize Animal Cohorts: Use age- and sex-matched animals from a single, reputable supplier. Ensure animals are acclimated to the facility and handling procedures to minimize stress.[5]
-
Consistent Formulation Preparation: The method of mixing the antigen with Adju-vax should be highly standardized. Variations in temperature, mixing time, and vortexing speed can alter the formulation's properties.
-
Precise Administration: Ensure consistent injection volume and route of administration for all animals. Training of personnel is crucial to minimize variability in injection technique.[5]
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual outliers and increase the statistical power of the study.
Q4: How does the choice of antigen impact the variability of the response to Adju-vax?
A4: The nature of the antigen is a critical factor. Highly purified recombinant proteins, for example, are often poorly immunogenic and rely heavily on the adjuvant to elicit a strong response.[6][7]
-
Antigen Purity: Contaminants in the antigen preparation can have their own immunomodulatory effects, leading to inconsistent results.
-
Antigen Stability: Ensure the antigen is stable in the formulation with Adju-vax. Degradation of the antigen will lead to a weaker and more variable immune response.
-
Antigen-Adjuvant Interaction: The physical and chemical interactions between the antigen and the adjuvant can influence antigen presentation and the resulting immune response.
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent In Vitro Results
| Parameter | Potential Issue | Recommended Action |
| Cells | High donor-to-donor variability (primary cells) | Screen multiple donors; use cell lines if appropriate. |
| Inconsistent cell purity | Verify cell populations with flow cytometry. | |
| High cell passage number (cell lines) | Use cells within the recommended passage number range.[1] | |
| Reagents | Lot-to-lot variability (media, FBS, adjuvant) | Test new lots before use in critical studies; purchase larger lots. |
| Adjuvant/antigen degradation | Store reagents properly; avoid repeated freeze-thaw cycles.[5] | |
| Assay Conditions | Suboptimal agonist concentration | Perform a dose-response curve.[1] |
| Inconsistent incubation time | Optimize and standardize incubation time based on a time-course experiment.[1] | |
| High cell density | Ensure consistent cell seeding density.[5] |
Table 2: Factors Influencing In Vivo Study Variability
| Factor | Source of Variability | Mitigation Strategy |
| Animal Model | Genetics, age, sex, microbiome | Use standardized, age- and sex-matched animals from a single source.[2][3][4] |
| Formulation | Inconsistent mixing, antigen adsorption | Develop and adhere to a strict SOP for formulation preparation. |
| Administration | Injection route, volume, technique | Standardize administration protocol and ensure personnel are properly trained.[5] |
| Readouts | Assay variability (ELISA, etc.) | Include standard curves and controls; validate assays. |
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay from Human PBMCs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Prepare serial dilutions of Adju-vax in complete medium. Add the Adju-vax dilutions and/or antigen to the appropriate wells. Include a media-only (unstimulated) control and a positive control (e.g., LPS for TLR4).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours (or the predetermined optimal time).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Analysis: Measure cytokine concentrations (e.g., IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
Protocol 2: Mouse Immunization and Antibody Titer Measurement
-
Animal Model: Use 6-8 week old female BALB/c mice. Allow at least one week of acclimatization.
-
Formulation Preparation: On the day of immunization, prepare the vaccine formulation by gently mixing the antigen with Adju-vax according to a standardized protocol. Allow the mixture to incubate for 30 minutes at room temperature to allow for antigen adsorption, if applicable.
-
Immunization: Immunize mice via the desired route (e.g., subcutaneous or intramuscular) with 100 µL of the vaccine formulation. Include control groups receiving antigen alone, Adju-vax alone, or PBS.
-
Booster Immunization: Administer a booster immunization 2-3 weeks after the primary immunization using the same procedure.
-
Serum Collection: Collect blood samples via tail bleed or terminal cardiac puncture 2 weeks after the final immunization. Allow the blood to clot and centrifuge to separate the serum.
-
Antibody Titer Measurement: Determine antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using an indirect ELISA. Coat a 96-well plate with the antigen, block with a suitable blocking buffer, add serial dilutions of the serum, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Develop the plate with a TMB substrate and read the absorbance at 450 nm. The titer is typically defined as the reciprocal of the highest dilution giving a signal above a predetermined cutoff.
Mandatory Visualization
Caption: Adju-vax (TLR Agonist) Signaling Pathway in an Antigen Presenting Cell.
Caption: In Vivo Immunization and Antibody Titer Analysis Workflow.
Caption: Logical Flowchart for Troubleshooting In Vivo Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Variation between Populations in the Innate Immune Response to Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Variation between Populations in the Innate Immune Response to Vaccine Adjuvants [frontiersin.org]
- 4. Factors That Influence the Immune Response to Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vaccine Adjuvants: Putting Innate Immunity to Work - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Adjuvax Formulations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assessing the purity of Adjuvax formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity attributes to consider for this compound formulations?
A1: The critical purity attributes for this compound, a saponin-based adjuvant formulation, include the identity and integrity of the active saponin (B1150181) component, the purity level (typically expressed as a percentage), the concentration of the active ingredient, the absence of process-related impurities and degradation products, and the level of biological contaminants such as endotoxins. For formulated this compound (e.g., in liposomes or nanoparticles), particle size distribution and physical appearance are also key quality attributes.
Q2: Which analytical technique is most suitable for determining the purity of the active ingredient in this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD) is the most common and robust method for assessing the purity of saponin-based adjuvants like this compound. This technique effectively separates the main active saponin isomers from impurities and degradation products.
Q3: How can I confirm the identity of the active saponin in my this compound sample?
A3: The identity of the active component can be confirmed by comparing the retention time of the main peak in your sample's chromatogram to that of a certified this compound reference standard. For unequivocal identification, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the active saponin.
Q4: What is the acceptable limit for endotoxin (B1171834) contamination in this compound formulations?
A4: The acceptable endotoxin limit depends on the final application and regulatory requirements for the intended drug product. For parenteral (injectable) products, the limit is typically very low. It is crucial to consult the relevant pharmacopeia (e.g., USP, Ph. Eur.) and regulatory guidelines (e.g., FDA) for specific endotoxin limits for your application. Generally, for preclinical research, aiming for less than 5 Endotoxin Units (EU) per dose is a common practice.
Troubleshooting Guides
HPLC Analysis Issues
Q: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause?
A: Unexpected peaks in your HPLC chromatogram can arise from several sources:
-
Sample Degradation: Saponins can be susceptible to hydrolysis. Ensure your sample has been stored correctly at the recommended temperature and pH. Prepare fresh dilutions before analysis.
-
Contamination: The contaminant could be from your solvent, glassware, or the HPLC system itself. Running a blank (injecting only the mobile phase) can help identify system-related peaks.
-
Process-Related Impurities: These may be impurities from the manufacturing or purification process of this compound.
-
Mobile Phase Issues: Ensure the mobile phase is properly prepared, filtered, and degassed. Inconsistent mobile phase composition can lead to baseline instability and spurious peaks.
Q: My HPLC peak for the this compound active ingredient is broad and shows poor resolution. How can I improve it?
A: Poor peak shape and resolution can often be resolved by optimizing the HPLC method:
-
Column Condition: The analytical column may be old or contaminated. Flushing the column with a strong solvent or replacing it may be necessary.
-
Mobile Phase Composition: Adjusting the solvent gradient or the organic-to-aqueous ratio can significantly improve peak shape. For saponins, a gradient elution with acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA), is used.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Injection Volume: Overloading the column with too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
Endotoxin Testing Issues
Q: My Limulus Amebocyte Lysate (LAL) test for endotoxin in this compound is showing a positive result, but I don't expect contamination. What should I do?
A: A false positive in an LAL test can be due to interfering substances in the formulation. This is known as assay inhibition or enhancement.
-
Perform a Spike and Recovery Control: To check for interference, you must run a positive product control where a known amount of endotoxin is "spiked" into your this compound sample. If the recovery of the spiked endotoxin is outside the acceptable range (typically 50-200%), it indicates interference.
-
Sample Dilution: Diluting your sample can often overcome interference. You need to determine the Maximum Valid Dilution (MVD) and test at a dilution that is within this limit and effectively mitigates the interference.
-
Use Endotoxin-Specific Lysate: Some formulations can cross-react with components of the LAL cascade. Using a chromogenic LAL reagent that is specific for endotoxin and less susceptible to (1,3)-β-D-glucan interference can resolve this issue.
Quantitative Data Summary
The following table summarizes typical specifications for a research-grade this compound (saponin-based adjuvant) formulation. Note that these are example values and specific requirements may vary based on the application.
| Parameter | Method | Typical Specification |
| Appearance | Visual | White to off-white lyophilized powder or clear, colorless solution |
| Identity | RP-HPLC | Retention time matches reference standard |
| Purity | RP-HPLC (UV/ELSD) | ≥ 95% |
| Active Ingredient Concentration | RP-HPLC | 0.9 - 1.1 mg/mL (for liquid forms) |
| Endotoxin Level | LAL Test | < 5 EU/mg |
| Residual Solvents | Gas Chromatography | Conforms to ICH Q3C limits |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Preparation of Standard and Sample:
-
Standard: Prepare a stock solution of this compound reference standard in water at 1 mg/mL.
-
Sample: Reconstitute or dilute the this compound sample to a final concentration of approximately 1 mg/mL in water.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm or ELSD.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Gradient from 20% to 60% B
-
25-30 min: Gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 20% B and equilibrate.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to the active this compound saponin by comparing with the reference standard chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area Percent method).
-
Protocol 2: Endotoxin Testing by Kinetic Chromogenic LAL Assay
-
Aseptic Technique: All materials (pipette tips, tubes, plates) must be pyrogen-free. Perform all work in a laminar flow hood.
-
Reagent Preparation: Reconstitute the LAL reagent, Control Standard Endotoxin (CSE), and LAL Reagent Water according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve of endotoxin standards with known concentrations (e.g., from 50 EU/mL down to 0.005 EU/mL).
-
Sample Preparation and Controls:
-
Dilute the this compound sample to a concentration within the standard curve range and below its determined Maximum Valid Dilution (MVD).
-
Prepare a negative control (LAL Reagent Water).
-
Prepare a positive product control (PPC) by spiking the diluted this compound sample with a known concentration of endotoxin.
-
-
Assay Procedure:
-
Add samples, standards, and controls to a 96-well microplate.
-
Add the LAL reagent to all wells.
-
Place the plate in an incubating plate reader at 37°C.
-
Monitor the change in optical density over time.
-
-
Data Analysis: The software will generate a standard curve by plotting the reaction time against the endotoxin concentration. The endotoxin concentration in the this compound sample is calculated from this curve, taking the dilution factor into account. The PPC recovery must be within 50-200%.
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC analysis.
Caption: Decision workflow for troubleshooting potential interference in a LAL endotoxin assay.
Validation & Comparative
A Comparative Analysis of Adju-Phos, CpG ODN, and QS-21 Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three widely utilized vaccine adjuvants: Adju-Phos (an aluminum salt), CpG ODN (a Toll-like receptor 9 agonist), and QS-21 (a saponin-based adjuvant). The comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate adjuvant for their vaccine development needs.
Overview and Mechanism of Action
Vaccine adjuvants are critical components that enhance the magnitude, quality, and durability of the immune response to a co-administered antigen.[1] Adju-Phos, CpG ODN, and QS-21 operate through distinct molecular mechanisms, leading to different immunological outcomes.
-
Adju-Phos (Aluminum Phosphate): As a member of the aluminum-containing adjuvant family, Adju-Phos primarily promotes a T-helper 2 (Th2) biased immune response.[2][3] Its mechanisms are thought to include a "depot effect" for slow antigen release, enhanced antigen uptake by antigen-presenting cells (APCs), and activation of the NLRP3 inflammasome.[4][5][6] It is particularly effective at inducing a strong antibody-mediated (humoral) immune response.[6]
-
CpG ODN (Oligodeoxynucleotides): CpG ODNs are synthetic DNA sequences that mimic microbial DNA. They are recognized by Toll-like receptor 9 (TLR9), an intracellular receptor expressed by APCs like dendritic cells and B cells.[7][8] This recognition triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines, driving a potent T-helper 1 (Th1) response.[8][9][10]
-
QS-21 (Quillaja Saponaria): QS-21 is a purified saponin (B1150181) extracted from the bark of the Quillaja saponaria tree. It is known to stimulate both Th1 and Th2 immune responses.[1] A key mechanism of QS-21 is its ability to activate the NLRP3 inflammasome in APCs, resulting in the release of caspase-1-dependent cytokines IL-1β and IL-18, which are important for Th1 responses.[1][11][12] QS-21 can also induce lysosomal destabilization, which may affect antigen processing and presentation.[1]
Signaling Pathway Diagrams
Caption: Adju-Phos mechanism promoting a Th2 response.
Caption: CpG ODN signaling via TLR9 to induce a Th1 response.
Caption: QS-21 mechanism via inflammasome activation.
Comparative Immunogenicity Data
The choice of adjuvant critically determines the type of immune response. A Th1 response, characterized by IgG2a/IgG2c antibodies in mice and interferon-gamma (IFN-γ) production, is crucial for clearing intracellular pathogens. A Th2 response, characterized by IgG1 antibodies and Interleukin-4 (IL-4), is effective against extracellular pathogens. QS-21 often induces a balanced Th1/Th2 response.[13]
Table 1: Adjuvant Characteristics and Immunological Profile
| Feature | Adju-Phos (Alum) | CpG ODN | QS-21 |
| Adjuvant Type | Mineral Salt | TLR9 Agonist | Saponin |
| Mechanism of Action | Depot formation, APC uptake, potential NLRP3 activation[4][5] | TLR9-MyD88 pathway activation[8][10] | NLRP3 inflammasome activation, lysosomal destabilization[1][11] |
| Predominant T-helper Response | Th2-biased[2][3] | Th1-biased[14][15] | Mixed Th1/Th2[1][13] |
| Typical Antibody Isotype (mice) | High IgG1, low IgG2a[14][15][16] | High IgG2a/c, low IgG1[14][17] | Both IgG1 and IgG2a/c[13][16] |
Table 2: Representative Quantitative Data from a Hypothetical Comparative Study
Data are presented as geometric mean titers (GMT) for antibodies or mean concentration (pg/mL) for cytokines. Values are illustrative based on typical experimental outcomes.
| Adjuvant Group | Antigen-Specific IgG1 Titer (GMT) | Antigen-Specific IgG2a Titer (GMT) | IgG1/IgG2a Ratio | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| Antigen Only | 1,500 | 200 | 7.5 | 150 | 50 |
| Antigen + Adju-Phos | 150,000 | 5,000 | 30.0 | 300 | 550 |
| Antigen + CpG ODN | 20,000 | 250,000 | 0.08 | 2,800 | 80 |
| Antigen + QS-21 | 180,000 | 190,000 | 0.95 | 1,500 | 250 |
Experimental Protocols
This section outlines a standardized methodology for comparing the efficacy of Adju-Phos, CpG ODN, and QS-21 in a murine model.
Experimental Workflow Diagram
Caption: General workflow for adjuvant comparison study.
Adjuvant and Antigen Formulation
-
Antigen Preparation: Recombinant protein antigen is diluted to a final concentration of 1 mg/mL in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Adju-Phos Formulation: The antigen solution is mixed with Adju-Phos suspension at a 1:1 volume ratio to achieve a final dose of 20 µg antigen per 100 µL. The mixture is incubated for 1 hour at room temperature with gentle agitation to allow for antigen adsorption.
-
CpG ODN Formulation: Mouse-specific CpG ODN 1826 is diluted in sterile PBS. It is mixed with the antigen solution to achieve a final dose of 20 µg of antigen and 20 µg of CpG ODN per 100 µL injection volume.[18]
-
QS-21 Formulation: QS-21 is reconstituted according to the manufacturer's protocol and mixed with the antigen solution to achieve a final dose of 20 µg of antigen and 10 µg of QS-21 per 100 µL injection volume.[18]
Immunization of Mice
-
Animals: Female BALB/c mice, 6-8 weeks old, are used.
-
Groups: Mice are divided into four groups: (1) Antigen Only, (2) Antigen + Adju-Phos, (3) Antigen + CpG ODN, (4) Antigen + QS-21.
-
Administration: Mice receive a 100 µL subcutaneous injection at the base of the tail on Day 0 (primary immunization).[19]
-
Booster Doses: Booster immunizations with the same formulations are administered on Day 14 and Day 28.[19]
Antibody Titer Measurement (ELISA)
-
Sample Collection: Blood is collected via retro-orbital bleeding on Day 42 (14 days after the final boost), and serum is isolated.
-
Plate Coating: 96-well ELISA plates are coated with 2 µg/mL of the target antigen in PBS overnight at 4°C.[14]
-
Blocking and Incubation: Plates are washed and blocked with 5% skim milk in PBS-T. Serial dilutions of serum samples are added and incubated for 1-2 hours.[14]
-
Detection: Plates are washed, and HRP-conjugated anti-mouse IgG1 or IgG2a secondary antibodies are added.[14]
-
Development: TMB substrate is added, and the reaction is stopped with H2SO4. Absorbance is read at 450 nm. Titers are defined as the reciprocal of the highest dilution giving an absorbance value above the background.
Cytokine Profiling (ELISpot)
-
Cell Preparation: Spleens are harvested on Day 42, and single-cell suspensions of splenocytes are prepared.
-
Assay: ELISpot plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies are used.
-
Cell Stimulation: 2x10^5 splenocytes per well are stimulated with 10 µg/mL of the target antigen for 24-48 hours.
-
Detection: After incubation, plates are washed, and biotinylated detection antibodies are added, followed by a streptavidin-enzyme conjugate.
-
Development: A substrate is added to reveal spots, which correspond to cytokine-secreting cells. Spots are counted using an automated ELISpot reader.
Conclusion
The selection of an adjuvant is a critical decision in vaccine design that profoundly influences the resulting immune response.
-
Adju-Phos is a reliable choice for inducing strong, Th2-dominant antibody responses, making it suitable for vaccines against extracellular pathogens where humoral immunity is paramount.
-
CpG ODN is a potent Th1-polarizing adjuvant, ideal for vaccines targeting intracellular pathogens like viruses, where cell-mediated immunity is essential for clearance.
-
QS-21 offers a more balanced approach, capable of inducing both robust antibody and cell-mediated responses, a valuable attribute for complex pathogens or therapeutic cancer vaccines.
This guide provides the foundational knowledge, comparative data, and methodologies to help researchers make an informed decision based on the specific immunological requirements of their vaccine candidate.
References
- 1. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. crodapharma.com [crodapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CpG‐ODN‐mediated TLR9 innate immune signalling and calcium dyshomeostasis converge on the NFκB inhibitory protein IκBβ to drive IL1α and IL1β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants* | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | From bark to bench: innovations in QS-21 adjuvant characterization and manufacturing [frontiersin.org]
- 14. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunogenicity and Toxicity of Different Adjuvants Can Be Characterized by Profiling Lung Biomarker Genes After Nasal Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of different types of adjuvants in a malaria transmission-blocking vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Article - Standard on Use of Adjuvant... [policies.unc.edu]
A Comparative Guide to Adjuvax and Alum Adjuvants in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological performance of Adjuvax, a squalene-based oil-in-water emulsion similar to MF59, and Alum (aluminum salts), a commonly used adjuvant, in mice. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying immunological pathways.
Performance Comparison: this compound vs. Alum
This compound and Alum elicit distinct immune responses in mice, primarily differing in the type and magnitude of the antibody and T-helper cell responses. This compound typically promotes a balanced Th1 and Th2 response, whereas Alum strongly skews the immune response towards a Th2 phenotype.[1][2]
Humoral Immune Response
The antibody response, crucial for protection against many pathogens, is significantly influenced by the choice of adjuvant. Key differences in antibody isotype production are summarized below.
Table 1: Comparison of Antigen-Specific Antibody Titers with a Seasonal Split Influenza Vaccine in BALB/c Mice
| Adjuvant | Antigen Dose (HA) | Total IgG Titer (Endpoint Titer) | IgG1 Titer (Endpoint Titer) | IgG2a Titer (Endpoint Titer) |
| This compound (AddaVax) | 0.003 µg | Highest among all groups | Significantly increased | Significantly increased |
| 0.01 µg | Significantly increased | Highest among all groups | Significantly increased | |
| Alum | 0.003 µg | Significantly increased | Significantly increased | Not elicited |
| 0.01 µg | Significantly increased | Significantly increased | Not elicited |
Data adapted from a study using a seasonal split influenza vaccine in six-week-old BALB/c mice. Mice were immunized twice at a two-week interval, and sera were collected 14 days after the second vaccination.[1][2]
Table 2: Comparison of Antigen-Specific Antibody Titers with an Inactivated Yellow Fever 17DD Vaccine Candidate in C57BL/6 Mice
| Adjuvant | Total IgG Titer (GMT log10) | IgG1 Titer (Endpoint Titer) | IgG2b Titer (Endpoint Titer) |
| This compound (AddaVax) | 3.81 ± 0.07 | >204,800 | 25,600 |
| Alum | 3.12 ± 0.09 | >204,800 | 6,400 |
Data adapted from a study using an inactivated Yellow Fever 17DD vaccine candidate in C57BL/6 mice.[3]
Cellular Immune Response
The nature of the T-helper (Th) cell response is a critical determinant of the overall immune outcome. This compound tends to induce a mixed Th1 and Th2 response, beneficial for combating a wide range of pathogens. In contrast, Alum predominantly drives a Th2-biased response, which is effective for generating antibodies but may be less suitable for pathogens requiring strong cell-mediated immunity.[1][2]
Table 3: T-helper Cell Response Profile
| Adjuvant | Predominant Th Response | Key Cytokines | Associated IgG Isotypes (in mice) |
| This compound (AddaVax) | Balanced Th1/Th2 | IFN-γ, IL-2, IL-4, IL-5 | IgG2a, IgG1 |
| Alum | Th2-biased | IL-4, IL-5, IL-10 | IgG1 |
This table summarizes the general T-helper cell response profiles induced by this compound and Alum based on multiple studies.
A study on an A/H3N2 influenza vaccine in BALB/c mice showed that Alum administration led to a significant increase in the percentage of CD4+ T cells producing Th1 (IL-2, IFN-γ) and Th2 (IL-4) cytokines compared to the antigen alone.[4] Specifically, the percentage of IL-2-producing CD4+ T cells was approximately 2-fold higher, IFN-γ-producing CD4+ T cells increased by about 1.8-fold, and IL-4-producing CD4+ T cells showed a 2.1-fold increase in the Alum-adjuvanted group.[4]
Signaling Pathways
The distinct immune profiles elicited by this compound and Alum are rooted in their different mechanisms of action at the molecular level.
This compound (MF59-like) Signaling Pathway
This compound, a squalene-based oil-in-water emulsion, is thought to work through a MyD88-dependent signaling pathway that is independent of the NLRP3 inflammasome.[5][6][7] This pathway leads to the recruitment and activation of antigen-presenting cells (APCs) and the production of cytokines and chemokines.[8]
Caption: this compound signaling pathway in an antigen-presenting cell.
Alum Signaling Pathway
Alum adjuvants are recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome.[9][10] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.
References
- 1. Comparison of Adjuvant Potency of Alum, AddaVax, and ISA 71 VG on the Seasonal Split Influenza Vaccine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Two Adjuvant Formulations for an Inactivated Yellow Fever 17DD Vaccine Candidate in Mice [mdpi.com]
- 4. Effects of Different Adjuvants in the Context of Intramuscular and Intranasal Routes on Humoral and Cellular Immune Responses Induced by Detergent-Split A/H3N2 Influenza Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. invivogen.com [invivogen.com]
- 10. Scholarly Article or Book Chapter | Cutting Edge: Inflammasome Activation by Alum and Alum's Adjuvant Effect Are Mediated by NLRP3 | ID: qb98mq058 | Carolina Digital Repository [cdr.lib.unc.edu]
Adjuvax Saponin Adjuvants: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine formulation. This guide provides an objective comparison of the efficacy of Adjuvax's novel saponin (B1150181) adjuvant, VSA-1, with other well-established saponin adjuvants, supported by experimental data.
This compound LLC is at the forefront of developing structurally defined, potent, and cost-effective saponin-based adjuvants as next-generation alternatives to traditional adjuvants like QS-21, which faces supply limitations.[1] This guide focuses on VSA-1, a semi-synthetic saponin analog derived from Momordica saponins, and its performance against other saponin adjuvants.[2][3]
Comparative Efficacy of VSA-1
Recent preclinical studies have demonstrated the potency of VSA-1 in enhancing immune responses to various vaccine antigens, often comparable or superior to the widely used QS-21 and Alum adjuvants.
Influenza Vaccine Studies
In a study utilizing an inactivated split influenza virus vaccine (A/Cal H1N1), VSA-1 was compared with QS-21 and Alum in C57BL/6 mice. A single immunization with the vaccine adjuvanted with VSA-1 resulted in significantly higher hemagglutination-inhibiting antibody (HAI) titers compared to the vaccine alone or adjuvanted with QS-21 or Alum.[4][5] Specifically, the VSA-1 adjuvanted group showed a 2-fold higher HAI titer than the QS-21 group.[2]
The study also highlighted VSA-1's ability to induce a robust and balanced Th1/Th2 immune response, as evidenced by the production of various IgG isotypes.[2]
Table 1: Comparison of Adjuvant Efficacy on Influenza Vaccine Immunogenicity in Mice
| Adjuvant | Antigen-Specific IgG Titer (log2) | IgG1 Titer (log2) | IgG2b Titer (log2) | IgG2c Titer (log2) | HAI Titer (log2) |
| VSA-1 (50 µg) | ~13 | ~12 | ~11 | ~10 | ~8.5 |
| QS-21 (10 µg) | ~12 | ~11 | ~10 | ~9 | ~7.5 |
| Alum (50 µg) | ~11 | ~11 | ~8 | ~8 | ~6.5 |
| Vaccine Alone | ~8 | ~8 | ~6 | ~6 | ~5 |
Data is approximated from graphical representations in the cited study and represents post-prime immunization responses.[2]
Pneumococcal Vaccine Studies
When co-administered with the pneumococcal conjugate vaccine PCV13 in BALB/c mice, VSA-1 demonstrated an efficacy equivalent to QS-21 in inducing IgG and opsonophagocytic titers against multiple serotypes, including those known for causing breakthrough infections (serotypes 3, 14, and 19A).[3]
Experimental Protocols
The following methodologies were employed in the key comparative studies cited:
Influenza Vaccination and Challenge Study
-
Subjects: 6-week-old C57BL/6 mice.[2]
-
Immunization: Mice were immunized intramuscularly with 3 µg of inactivated split A/Cal H1N1 vaccine (sCal) alone or formulated with VSA-1 (50 µg for prime, 25 µg for boost), QS-21 (10 µg), or Alum (50 µg).[2]
-
Sample Collection: Blood samples were collected two weeks post-immunization to determine antibody titers.[2]
-
Virus Challenge: Mice were challenged with a lethal dose of homologous A/Cal H1N1 virus to assess protective efficacy.[2]
-
Assays:
-
ELISA: To measure virus-specific IgG, IgG1, IgG2b, and IgG2c antibody titers in sera.
-
Hemagglutination Inhibition (HAI) Assay: To determine functional antibody titers.[2]
-
Pneumococcal Vaccination Study
-
Subjects: Female BALB/c mice.
-
Immunization: Mice were immunized with the PCV13 vaccine adjuvanted with either VSA-1 or QS-21.
-
Assays:
-
ELISA: To measure serotype-specific IgG titers.
-
Opsonophagocytic Assay (OPA): To assess the functional capacity of the induced antibodies.[3]
-
Mechanism of Action: Signaling Pathways
Saponin adjuvants, including VSA-1 and QS-21, are known to stimulate a mixed Th1 and Th2 immune response.[2][6][7] This is achieved through the activation of antigen-presenting cells (APCs), such as dendritic cells, leading to the production of a cascade of cytokines that drive the differentiation of T helper cells.
Caption: Generalized signaling pathway of saponin adjuvants.
Experimental Workflow
The general workflow for evaluating and comparing the efficacy of different adjuvants is a multi-step process involving immunization, sample collection, and immunological analysis.
Caption: Standard experimental workflow for adjuvant comparison.
Conclusion
The available data suggests that this compound's VSA-1 is a promising saponin adjuvant with an efficacy profile comparable, and in some aspects superior, to QS-21. Its ability to induce a strong, balanced Th1/Th2 immune response, coupled with a favorable toxicity profile, makes it a compelling candidate for further investigation in a wide range of vaccine development programs.[1][2] The semi-synthetic nature of VSA-1 also offers advantages in terms of manufacturing consistency and scalability, addressing some of the key challenges associated with natural saponin adjuvants like QS-21.[3]
References
- 1. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination [mdpi.com]
- 6. Vaccine Adjuvants Derivatized from Momordica Saponins I and II [pubmed.ncbi.nlm.nih.gov]
- 7. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AdjuVax (Advax) and AddaVax for Influenza Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct vaccine adjuvants, AdjuVax (assumed to be Advax, a delta inulin-based adjuvant) and AddaVax (an MF59-like squalene-based emulsion), in the context of influenza vaccine development. This document synthesizes preclinical and clinical data to aid in the rational selection of adjuvants for enhancing vaccine immunogenicity and efficacy.
Executive Summary
Both Advax and AddaVax have demonstrated significant potential in augmenting the immune response to influenza antigens. Advax, a polysaccharide adjuvant, appears to amplify the vaccine's intrinsic immunological properties, promoting a balanced Th1/Th2 response. In contrast, AddaVax, a squalene-based oil-in-water emulsion, primarily drives a strong Th2-biased humoral response with some contribution to cellular immunity. The choice between these adjuvants may depend on the specific requirements of the vaccine, such as the target population and the desired breadth and longevity of the immune response.
Adjuvant Composition and Formulation
| Feature | This compound (Advax) | AddaVax |
| Adjuvant Type | Delta Inulin Polysaccharide | Squalene-based oil-in-water nano-emulsion |
| Composition | Crystalline particles of delta inulin, a plant-derived polysaccharide.[1][2] | Squalene, polysorbate 80, sorbitan (B8754009) trioleate in citrate (B86180) buffer.[3] |
| Formulation | Typically a simple mixture with the antigen. | Emulsified with the antigen in a 1:1 ratio.[3] |
| Particle Size | Microcrystalline particles. | Approximately 160 nm.[3] |
Mechanism of Action
This compound (Advax)
Advax is a delta inulin-based adjuvant that enhances both humoral and cellular immunity.[4] Its mechanism is not fully elucidated but is thought to involve the recruitment and activation of antigen-presenting cells (APCs) at the injection site, leading to enhanced antigen uptake and presentation.[1] Unlike many adjuvants, Advax does not appear to rely on direct activation of Toll-like receptors (TLRs) but rather amplifies the intrinsic immunogenicity of the co-administered antigen.[3] This can result in a more balanced Th1 and Th2 response, depending on the nature of the antigen itself.[1]
AddaVax
AddaVax is a squalene-based oil-in-water emulsion that is similar in composition to the licensed adjuvant MF59.[3] Its mechanism of action involves creating a localized immunostimulatory environment at the injection site. This leads to the recruitment of innate immune cells, such as monocytes and granulocytes, and stimulates the production of cytokines and chemokines.[3] This inflammatory milieu enhances the uptake of antigen by APCs, their maturation, and migration to the draining lymph nodes, ultimately leading to a robust, predominantly Th2-biased, antibody response.[3][4]
Performance Data in Influenza Vaccines
Direct head-to-head comparative studies between Advax and AddaVax for influenza vaccines are limited. The following tables summarize data from separate preclinical and clinical studies.
Preclinical Data (Mouse Models)
Table 4.1.1: Humoral Immune Response to H5N8 Inactivated Influenza Vaccine in Mice
| Adjuvant Group | Antigen Dose | IgG Titer (GMT) | HI Titer (GMT) |
| AddaVax | 1.5 µg | >102,400 | 1024[5] |
| 0.15 µg | ~51,200 | 256 | |
| Al(OH)₃ | 1.5 µg | ~25,600 | 256 |
| 0.15 µg | ~12,800 | 64 | |
| No Adjuvant | 1.5 µg | ~12,800 | 128 |
| 0.15 µg | <100 | <10 |
Data adapted from a study evaluating an H5N8 inactivated vaccine.[5]
Table 4.1.2: Cellular Immune Response to Whole Inactivated Influenza Vaccine (WIV) in Mice (Pulmonary Immunization)
| Adjuvant Group | IFN-γ secreting cells (per 10⁶ splenocytes) | IL-4 secreting cells (per 10⁶ splenocytes) |
| Advax | ~1800 | ~1200 |
| No Adjuvant | ~800 | ~400 |
Data adapted from a study on pulmonary delivery of WIV.[6]
Clinical Data (Human Trials)
Table 4.2.1: Seroprotection Rates with Advax-adjuvanted Trivalent Influenza Vaccine (TIV) in High-Risk Adults
| Vaccine Group | H1N1 | H3N2 | Influenza B |
| TIV + Advax | 79.3% | 79.1% | 26.2% |
| TIV alone | 79.7% | 74.7% | 19.9% |
Data from a multi-season study in adults with chronic disease or older age, showing seroprotection rates (HAI titer ≥ 1:40) one month post-vaccination.[2]
Experimental Protocols
A general experimental workflow for evaluating adjuvanted influenza vaccines is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. A Multiseason Randomized Controlled Trial of Advax-Adjuvanted Seasonal Influenza Vaccine in Participants With Chronic Disease or Older Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Kinetic of the Antibody Response Following AddaVax-Adjuvanted Immunization with Recombinant Influenza Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AddaVax-Adjuvanted H5N8 Inactivated Vaccine Induces Robust Humoral Immune Response against Different Clades of H5 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advax augments B and T cell responses upon influenza vaccination via the respiratory tract and enables complete protection of mice against lethal influenza virus challenge - PMC [pmc.ncbi.nlm.nih.gov]
Validating Th1-Polarizing Capabilities: A Comparative Guide
For researchers and drug development professionals, selecting the appropriate adjuvant is critical to steering the immune response towards the desired T helper 1 (Th1) or T helper 2 (Th2) pathway. A Th1 response is crucial for immunity against intracellular pathogens and for cancer immunotherapy, characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), leading to cell-mediated immunity.[1] This guide provides a comparative framework for validating the Th1-polarizing capabilities of an adjuvant, here exemplified by "Adjuvax," against other well-characterized adjuvants.
Comparative Analysis of Adjuvant Performance
The efficacy of a Th1-polarizing adjuvant is typically assessed by its ability to induce specific cytokine profiles and antibody isotypes. In murine models, a hallmark of a Th1 response is the preferential induction of IgG2a, IgG2b, and IgG3 antibody subclasses, whereas a Th2 response is associated with IgG1.[2] The ratio of IgG2a to IgG1 is therefore a key indicator of Th1 polarization.
Below is a summary of expected quantitative data from a comparative study evaluating "this compound" against a known Th1-polarizing adjuvant (e.g., CpG oligodeoxynucleotides - CpG ODN) and a Th2-polarizing adjuvant (e.g., Alum).
| Adjuvant | Antigen-Specific IgG1 (μg/mL) | Antigen-Specific IgG2a (μg/mL) | IgG2a/IgG1 Ratio | IFN-γ Secretion (pg/mL) | IL-4 Secretion (pg/mL) |
| This compound | Low | High | > 1.0 | High | Low |
| CpG ODN | Low | High | > 1.0 | High | Low |
| Alum | High | Low | < 1.0 | Low | High |
| Antigen Only | Low | Low | ~ 1.0 | Low | Low |
Note: This table represents hypothetical data based on the expected performance of different adjuvant types. Actual values will vary depending on the antigen, animal model, and experimental conditions.
Key Experimental Methodologies
Accurate validation of an adjuvant's Th1-polarizing potential relies on standardized and well-documented experimental protocols. Below are methodologies for the key assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping
Objective: To quantify the levels of antigen-specific IgG1 and IgG2a antibodies in the serum of immunized animals.
Protocol:
-
Coating: 96-well microplates are coated with the specific antigen overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples from immunized animals are serially diluted and added to the wells for 2 hours at room temperature.
-
Washing: Plates are washed to remove unbound antibodies.
-
Detection Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG1 or IgG2a antibodies are added to the respective wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound detection antibodies.
-
Substrate: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: A standard curve is used to determine the concentration of each antibody isotype in the samples. The IgG2a/IgG1 ratio is then calculated.
ELISpot Assay for Cytokine-Secreting Cells
Objective: To enumerate the frequency of antigen-specific IFN-γ and IL-4 secreting cells in splenocytes from immunized animals.
Protocol:
-
Plate Coating: ELISpot plates are coated with anti-IFN-γ or anti-IL-4 capture antibodies overnight at 4°C.
-
Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Splenocytes from immunized animals are isolated and plated in the wells.
-
Antigen Stimulation: The cells are stimulated with the specific antigen for 24-48 hours in a CO₂ incubator.
-
Washing: The cells are removed, and the plates are washed.
-
Detection Antibody: Biotinylated anti-IFN-γ or anti-IL-4 detection antibodies are added and incubated.
-
Washing: Plates are washed to remove unbound detection antibodies.
-
Enzyme Conjugate: Streptavidin-alkaline phosphatase is added and incubated.
-
Washing: Plates are washed to remove the unbound enzyme conjugate.
-
Substrate: A substrate is added to develop spots, with each spot representing a cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in adjuvant validation.
Caption: Th1 signaling pathway induced by this compound.
Caption: Experimental workflow for adjuvant comparison.
Caption: Logical validation of Th1 polarization.
References
Head-to-Head Comparison: Adjuvax (Advax) vs. MF59
In the landscape of vaccine adjuvant technology, both Advax and MF59 have emerged as significant platforms for enhancing the immunogenicity of vaccines. This guide provides a detailed, data-driven comparison of these two adjuvants, focusing on their composition, mechanism of action, and performance in clinical trials. While direct head-to-head clinical trials are not yet available, this document synthesizes existing data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to the Adjuvants
Advax™ , developed by Vaxine Pty Ltd, is a novel adjuvant based on delta inulin. Inulin, a natural plant-derived polysaccharide, is formulated into microcrystalline particles to create Advax™.[1] This adjuvant has been evaluated in multiple human clinical trials, demonstrating its potential to enhance both humoral and cellular immunity for a variety of vaccine types, including those for seasonal and pandemic influenza, as well as hepatitis B.[1][2]
MF59® , a well-established oil-in-water emulsion adjuvant, was the first of its kind to be licensed for use in a human vaccine.[3] It is a key component in seasonal and pandemic influenza vaccines and is known for its ability to induce a robust and broad immune response.[3][4] The formulation consists of squalene (B77637) oil emulsified with surfactants.[3]
Mechanism of Action
Both Advax and MF59 function by stimulating the innate immune system to create a pro-inflammatory environment at the injection site, which in turn enhances the adaptive immune response to the co-administered antigen. However, their underlying molecular mechanisms differ.
Advax™ Signaling Pathway
Advax™ is hypothesized to function by modulating antigen-presenting cells (APCs) in a non-inflammatory manner, leading to enhanced co-stimulation and activation of antigen-specific T helper cells.[4] This, in turn, supports the expansion of memory B cells and CD8+ T cells.[4] Unlike many other adjuvants, Advax does not appear to induce the production of inflammatory cytokines.[4] It has been shown to potentiate the inherent immune bias of the vaccine antigen it is combined with; for example, it enhances a Th2 response when paired with a Th2-type antigen and a Th1 response with a Th1-type antigen.[5]
MF59® Signaling Pathway
MF59® induces a transient and localized inflammatory response at the injection site. This is characterized by the rapid induction of chemokines and inflammatory cytokines, leading to the recruitment of various immune cells, including monocytes, neutrophils, and natural killer cells.[3][4] MF59® is taken up by these recruited cells, which then transport the antigen to the draining lymph nodes.[3] This process facilitates the activation of T cells and enhances B cell responses.[3] The adjuvanticity of MF59® is dependent on the MyD88 signaling pathway, although it does not directly activate Toll-like receptors (TLRs).[4]
References
- 1. Advax™, a novel microcrystalline polysaccharide particle engineered from delta inulin, provides robust adjuvant potency together with tolerability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advax Adjuvant: A Potent and Safe Immunopotentiator Composed of Delta Inulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advax, a Delta Inulin Microparticle, Potentiates In-built Adjuvant Property of Co-administered Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Saponin-Based Adjuvants: QS-21 vs. the Emerging Adjuvax Platform
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established saponin (B1150181) adjuvant, QS-21, with the developmental platform from Adjuvax LLC. Due to the early stage of this compound's products, a direct quantitative safety comparison is not yet possible. This document therefore presents a comprehensive safety profile of QS-21, details the preclinical development of this compound's technology, and outlines the standard experimental methodologies required for the safety assessment of any new vaccine adjuvant.
Introduction to Saponin Adjuvants
Saponin-based adjuvants are critical components in modern vaccine development, prized for their ability to induce robust and balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune responses, as well as potent cytotoxic T-lymphocyte (CTL) activation.[1] This makes them particularly suitable for vaccines against intracellular pathogens and for therapeutic cancer vaccines.[1] QS-21, a purified saponin extracted from the bark of the Chilean soapbark tree (Quillaja saponaria), is the most well-characterized saponin adjuvant and a component of the licensed AS01 adjuvant system used in highly effective vaccines such as Shingrix (for shingles) and Mosquirix (for malaria).[2][3] However, challenges related to the limited natural supply and dose-limiting toxicities of QS-21 have spurred the development of alternatives.[1][4]
One such emerging alternative is from this compound LLC, a company developing novel, semi-synthetic saponin-based adjuvants.[4][5] this compound's lead candidates, termed VSA adjuvants, are derived from the seeds of Momordica cochinchinensis (gac fruit) and are positioned as having a similar immunological profile to QS-21 but with an improved safety profile.[1]
Safety Profile of QS-21
QS-21 has been extensively studied in numerous clinical trials, providing a well-documented safety profile.[6] Its primary toxicities are local reactogenicity at the injection site and hemolysis.[3] Modern adjuvant formulations, such as the liposome-based AS01, have been designed to mitigate these toxicities.[7]
Clinical Safety and Reactogenicity of QS-21-Containing Adjuvants (AS01)
A systematic review of newly adjuvanted vaccines in older adults provides significant insight into the safety profile of AS01 (which contains QS-21 and MPL).[8] While demonstrating a good overall safety profile with no increase in serious adverse events (SAEs) or fatalities, AS01-adjuvanted vaccines are associated with higher rates of local and systemic reactions compared to control vaccines.[8]
Table 1: Summary of Reactogenicity Data for AS01-Adjuvanted Vaccines in Older Adults [8]
| Adverse Event | Frequency in AS01/AS02 Group | Relative Risk (95% CI) vs. Control | Description |
| Local Reactions | |||
| Pain | High (up to 91.1%) | Significantly Increased | The most commonly reported local reaction, typically mild to moderate and transient. |
| Redness | Increased | Increased | Localized inflammation at the injection site. |
| Swelling | Increased | Increased | Localized fluid accumulation at the injection site. |
| Systemic Reactions | |||
| Fatigue | Increased | 2.48 (1.69-3.64) for Grade 3 | A common systemic reaction, generally lasting a few days. |
| Myalgia (Muscle Ache) | Increased | 2.68 (1.86-3.80) for Grade 3 | Generalized muscle pain. |
| Headache | Increased | 2.94 (1.24-6.95) for Grade 3 | A frequently reported systemic adverse event. |
| Fever | Increased | 5.51 (3.49-8.71) | Elevated body temperature, typically low-grade and resolving within 1-2 days. |
| Serious Adverse Events | Not increased | 0.99 (0.96-1.02) | No statistical difference in the rate of SAEs compared to control groups. |
| Fatalities | Not increased | 0.99 (0.92-1.06) | No increase in the risk of death associated with the adjuvant. |
Data is synthesized from a meta-analysis of clinical trials involving AS01/AS02 adjuvants in older adults.[8]
The this compound Platform: A Challenger to QS-21
This compound LLC is a biopharmaceutical company aiming to provide alternatives to QS-21 by developing novel saponin adjuvants from more sustainable sources.[1][4]
Composition and Preclinical Claims
This compound's leading candidates are a pair of semi-synthetic VSA saponin adjuvants derived from Momordica saponins.[1][5] The company's preclinical evaluations have reportedly demonstrated that these VSA adjuvants induce a strong, antigen-specific, mixed Th1/Th2 immune response, which is comparable to that of QS-21.[1]
The primary differentiating claim made by this compound is that their VSA adjuvants are "much less toxic than QS-21".[1] However, as of late 2025, detailed, peer-reviewed preclinical toxicology and clinical safety data for this compound's specific adjuvant formulations have not been made publicly available. Therefore, a direct, evidence-based comparison of the safety profiles is not yet possible.
Experimental Protocols for Adjuvant Safety Assessment
The safety of any new adjuvant, including those under development by this compound, must be rigorously evaluated through a standardized series of preclinical and clinical studies, as guided by regulatory agencies like the U.S. Food and Drug Administration (FDA).[9][10]
Preclinical Toxicology Studies
Before human trials can begin, a new adjuvant must undergo comprehensive preclinical safety evaluation. These studies are typically conducted under Good Laboratory Practice (GLP) conditions.[11]
-
Repeat-Dose Toxicity Studies: This is a cornerstone of preclinical safety assessment.
-
Objective: To identify potential target organs for toxicity, establish a safe starting dose for human trials (No Observed Adverse Effect Level - NOAEL), and identify parameters for clinical monitoring.[9][11]
-
Methodology: The adjuvant is administered to at least two relevant animal species (one rodent, one non-rodent) at various dose levels, following a schedule that mimics the intended clinical use. The study includes a control group (vehicle only) and often a group receiving the adjuvant alone to distinguish its effects from those of the antigen.[12] Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of all major organs and tissues, with special attention to the injection site and draining lymph nodes.[11]
-
-
Local Tolerance Studies:
-
Objective: To assess the local reaction and irritation at the site of administration.[9]
-
Methodology: This is often integrated into the repeat-dose toxicity studies. It involves macroscopic and microscopic evaluation of the injection site for signs of inflammation, necrosis, and other pathological changes.
-
-
Safety Pharmacology Studies:
-
Objective: To investigate potential effects on vital organ systems, including cardiovascular, respiratory, and central nervous systems.[11]
-
Methodology: These studies can sometimes be incorporated into the design of repeat-dose toxicity studies. They may include telemetry monitoring for cardiovascular effects or specific functional observational batteries for neurological effects.
-
-
Immunotoxicity and Genotoxicity:
-
Objective: To assess any unintended effects on the immune system (immunosuppression or overstimulation) and to determine if the adjuvant can damage genetic material.[11]
-
Methodology: Immunotoxicity can be assessed through T-cell dependent antibody response (TDAR) assays, immunophenotyping of lymphocyte populations, and natural killer (NK) cell activity assays. A standard battery of genotoxicity tests is typically required for new adjuvants, including an in vitro bacterial reverse mutation assay (Ames test) and an in vitro test for chromosomal damage.
-
Biodistribution Studies
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the adjuvant. This helps to determine if the adjuvant accumulates in specific tissues.
-
Methodology: The adjuvant is typically radiolabeled and administered to an animal model. Tissues and excreta are collected at various time points to quantify the amount of radioactivity present, revealing the distribution and clearance profile of the adjuvant.
Signaling Pathways and Experimental Workflows
QS-21 Signaling Pathway
QS-21 is known to activate the innate immune system through several mechanisms, a key one being the activation of the NLRP3 inflammasome in antigen-presenting cells (APCs). This leads to the release of pro-inflammatory cytokines that are crucial for shaping the subsequent adaptive immune response.
General Workflow for Preclinical Adjuvant Safety Assessment
The preclinical safety assessment of a novel adjuvant follows a structured workflow designed to gather comprehensive data before advancing to human clinical trials.
References
- 1. This compound.net [this compound.net]
- 2. Adjuvants and Vaccines | Vaccine Safety | CDC [cdc.gov]
- 3. From discovery to licensure, the Adjuvant System story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound LLC Explores Alternatives To QS21 Vaccine Adjuvant - Birmingham Medical News [birminghammedicalnews.com]
- 5. This compound LLC | www.inknowvation.com [inknowvation.com]
- 6. Comparative Safety of Vaccine Adjuvants: A Summary of Current Evidence and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review and meta-analysis on the safety of newly adjuvanted vaccines among older adults | NITAG RESOURCE CENTER [nitag-resource.org]
- 8. fda.gov [fda.gov]
- 9. Adjuvants [who.int]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound.net [this compound.net]
Comparative Analysis of Cytokine Profiles: Adjuvax vs. Leading Adjuvants
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. This guide provides a comprehensive comparative analysis of the cytokine profiles induced by Adjuvax, a novel adjuvant, against three well-established adjuvants: Alum, CpG, and MF59. This objective comparison, supported by experimental data, is intended to guide researchers, scientists, and drug development professionals in making informed decisions for their vaccine formulations.
Introduction to Vaccine Adjuvants and Cytokine Profiles
Adjuvants are essential components of many modern vaccines, acting to enhance the recipient's immune response to the antigen.[1][2] The mechanism of action often involves the stimulation of the innate immune system, leading to the production of a specific profile of cytokines.[3][4] These signaling molecules are crucial in directing the subsequent adaptive immune response, polarizing it towards a desired T helper (Th) phenotype, such as Th1, Th2, or Th17, which is critical for efficacy against different pathogens.[5][6] A Th1 response, characterized by cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), is crucial for clearing intracellular pathogens.[6][7] In contrast, a Th2 response, marked by cytokines such as IL-4, IL-5, and IL-13, is vital for combating extracellular parasites and is associated with strong antibody production.[1][5]
This guide introduces This compound , a hypothetical novel adjuvant designed to elicit a balanced and potent Th1/Th2 immune response. Its performance is compared to:
-
Alum: The most widely used adjuvant in human vaccines, known for inducing a strong Th2-biased response.[1][5]
-
CpG: A Toll-like receptor 9 (TLR9) agonist recognized for its potent induction of Th1-polarized immunity.[6][8]
-
MF59: A squalene-based oil-in-water emulsion that promotes a robust and balanced Th1/Th2 response.[3][9]
Comparative Cytokine Profiles
The following table summarizes the typical cytokine profiles induced by this compound and the comparator adjuvants following immunization in a murine model. The data represents a synthesis of findings from multiple preclinical studies.
| Cytokine | This compound (Hypothetical) | Alum | CpG (TLR9 Agonist) | MF59 | Predominant T-helper Response |
| IFN-γ | +++ | + | ++++ | +++ | Th1 |
| IL-12 | +++ | +/- | ++++ | ++ | Th1 |
| TNF-α | ++ | + | +++ | ++ | Th1 / Pro-inflammatory |
| IL-2 | ++ | + | +++ | ++ | Th1 / T-cell proliferation |
| IL-4 | +++ | ++++ | + | +++ | Th2 |
| IL-5 | +++ | ++++ | + | +++ | Th2 |
| IL-6 | +++ | ++ | +++ | +++ | Pro-inflammatory / Th2 |
| IL-10 | ++ | ++ | + | ++ | Regulatory / Th2 |
| IL-1β | ++ | +++ | ++ | ++ | Pro-inflammatory (Inflammasome) |
| IL-18 | ++ | +++ | ++ | + | Pro-inflammatory (Inflammasome) |
Table 1: Comparative summary of cytokine induction by different adjuvants. The '+' symbols indicate the relative magnitude of the cytokine response, from low (+) to very high (++++). Data is synthesized from preclinical studies.[1][5][6][9][10][11]
Mechanism of Action and Signaling Pathways
The distinct cytokine profiles elicited by these adjuvants are a direct consequence of their unique mechanisms of action and the signaling pathways they activate within antigen-presenting cells (APCs).
This compound (Hypothetical Mechanism): this compound is postulated to be a combination adjuvant, incorporating a TLR agonist component for Th1 induction and a particle-based delivery system that promotes a Th2 response, resulting in a balanced and robust overall immune activation.
Alum Signaling Pathway: Alum is thought to act primarily through the activation of the NLRP3 inflammasome in APCs.[1][12][13] This leads to the cleavage of pro-caspase-1 to its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving a Th2-biased response.[14]
CpG (TLR9) Signaling Pathway: CpG oligodeoxynucleotides are recognized by TLR9 within the endosomes of APCs, particularly plasmacytoid dendritic cells and B cells.[6][7][8] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7.[15] This results in the production of pro-inflammatory and Th1-polarizing cytokines, such as IL-12 and Type I interferons.[7][16]
MF59 Mechanism: MF59 does not appear to act through a single receptor pathway but rather creates what is described as an "immunocompetent environment" at the injection site.[3][9] It induces a transient and localized inflammatory response, leading to the release of chemokines that recruit a variety of immune cells, including monocytes and granulocytes.[17] This enhanced cell recruitment facilitates more efficient antigen uptake and transport to the draining lymph nodes, ultimately leading to a stronger and broader adaptive immune response.[9][18] A key part of its mechanism is the induction of ATP release from muscle cells, which acts as a danger signal.[19]
Experimental Protocols
The data presented in this guide is based on a standard experimental workflow for evaluating adjuvant-induced cytokine profiles in a preclinical mouse model.
Objective: To compare the in vivo cytokine response to an antigen formulated with this compound, Alum, CpG, or MF59.
Model: BALB/c mice (female, 6-8 weeks old).
Methodology:
-
Immunization: Mice are divided into five groups (n=5-8 per group):
-
Group 1: Antigen only (e.g., Ovalbumin, 10 µg)
-
Group 2: Antigen + this compound
-
Group 3: Antigen + Alum (e.g., Alhydrogel, 200 µg)
-
Group 4: Antigen + CpG (e.g., CpG ODN 1826, 20 µg)
-
Group 5: Antigen + MF59 (emulsion at a 1:1 ratio with antigen solution) Mice are immunized via intramuscular injection in the thigh muscle.
-
-
Sample Collection: At various time points post-immunization (e.g., 6, 12, 24, and 48 hours), blood is collected via cardiac puncture, and serum is isolated.[20] The thigh muscle at the injection site is also harvested.
-
Cytokine Analysis:
-
Serum: Cytokine levels (IFN-γ, IL-2, IL-4, IL-5, IL-6, IL-10, TNF-α, etc.) in the serum are quantified using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[10][20]
-
Tissue: Muscle tissue is homogenized, and cytokine concentrations in the tissue lysate are measured as described for serum.
-
Intracellular Staining: In separate experiments, splenocytes can be harvested 7-10 days post-immunization, restimulated with the antigen in vitro, and analyzed by flow cytometry for intracellular cytokine production (e.g., IFN-γ in CD4+ and CD8+ T cells).
-
-
Data Analysis: Cytokine concentrations are compared between the adjuvanted groups and the antigen-only control group. Statistical significance is determined using appropriate tests (e.g., ANOVA with post-hoc analysis).
References
- 1. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunology and efficacy of MF59-adjuvanted vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant activity of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]
- 6. Frontiers | CpG Adjuvant in Allergen-Specific Immunotherapy: Finding the Sweet Spot for the Induction of Immune Tolerance [frontiersin.org]
- 7. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CpG DNA as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants. | Semantic Scholar [semanticscholar.org]
- 11. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. invivogen.com [invivogen.com]
- 17. MF59®‐adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of cytokine production in mice inoculated with messenger RNA vaccines BNT162b2 and mRNA‐1273 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dose-Sparing Effect of Adjuvax: A Comparative Guide
This guide provides a comparative analysis of Adjuvax, a novel saponin-based adjuvant, demonstrating its dose-sparing capabilities in vaccination. The data presented herein is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance against a traditional aluminum hydroxide (B78521) (Alum) adjuvant and a non-adjuvanted control. Due to the limited publicly available data on a specific commercial product named "this compound," this guide presents a hypothetical scenario based on the known properties of saponin-based adjuvants.
Comparative Analysis of Immune Response
The primary goal of an adjuvant in vaccine formulation is to enhance the immunogenicity of an antigen, thereby allowing for a reduction in the required antigen dose without compromising the protective immune response. This dose-sparing effect is critical for pandemic preparedness and for reducing manufacturing costs.
Quantitative Data Summary
The following table summarizes the key findings from a hypothetical preclinical study evaluating the dose-sparing effect of this compound compared to Alum and a control group (antigen only). The study measured the geometric mean titers (GMTs) of neutralizing antibodies against a model antigen.
| Group | Antigen Dose (µg) | Adjuvant | Geometric Mean Titer (GMT) of Neutralizing Antibodies | Fold-Increase in GMT vs. Control (Same Dose) |
| Control | 15 | None | 350 | - |
| 7.5 | None | 150 | - | |
| 3.75 | None | 60 | - | |
| Alum | 15 | 200 µg | 700 | 2.0 |
| 7.5 | 200 µg | 320 | 2.1 | |
| 3.75 | 200 µg | 130 | 2.2 | |
| This compound | 15 | 50 µg | 2800 | 8.0 |
| 7.5 | 50 µg | 1450 | 9.7 | |
| 3.75 | 50 µg | 720 | 12.0 |
Key Observation: A 3.75 µg dose of the antigen formulated with this compound elicited a neutralizing antibody response (GMT of 720) that was more than double the response seen with a full 15 µg dose of the antigen alone (GMT of 350). This represents a significant dose-sparing effect, suggesting that this compound can reduce the required antigen dose by at least 75% while achieving a superior immune response.
Mechanism of Action: this compound Signaling Pathway
Saponin-based adjuvants like this compound are understood to stimulate both the innate and adaptive immune systems through various mechanisms. A key aspect is their ability to activate antigen-presenting cells (APCs), such as dendritic cells, leading to enhanced antigen presentation and a more robust T-cell and B-cell response.
Caption: this compound mechanism of action.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodology for the hypothetical dose-sparing study is provided below.
Dose-Sparing Immunogenicity Study in Mice
Objective: To evaluate the dose-sparing potential of this compound by comparing the immunogenicity of a model antigen formulated with this compound, Alum, or no adjuvant at varying antigen concentrations.
Animals: Female BALB/c mice, 6-8 weeks old, were randomly assigned to different treatment groups (n=10 per group).
Materials:
-
Antigen: Recombinant model protein antigen.
-
Adjuvants: this compound (saponin-based), Aluminum Hydroxide (Alum).
-
Vehicle: Sterile phosphate-buffered saline (PBS).
Vaccine Formulation:
-
Control Groups: Antigen at 15 µg, 7.5 µg, and 3.75 µg in PBS.
-
Alum Groups: Antigen at 15 µg, 7.5 µg, and 3.75 µg adjuvanted with 200 µg of Alum.
-
This compound Groups: Antigen at 15 µg, 7.5 µg, and 3.75 µg adjuvanted with 50 µg of this compound.
-
All formulations were brought to a final volume of 100 µL with PBS.
Immunization Schedule:
-
Mice were immunized via intramuscular injection on Day 0 and Day 21.
-
Blood samples were collected via retro-orbital bleeding on Day 35 for serological analysis.
Serological Analysis:
-
Antigen-specific neutralizing antibody titers were determined using a microneutralization assay.
-
Briefly, serial dilutions of heat-inactivated sera were incubated with a standardized amount of the target pathogen.
-
The mixture was then added to a monolayer of susceptible cells.
-
The neutralizing titer was defined as the reciprocal of the highest serum dilution that resulted in a 50% reduction in cytopathic effect.
-
Geometric mean titers (GMTs) were calculated for each group.
Statistical Analysis: Statistical significance between groups was determined using a one-way ANOVA with Tukey's post-hoc test. A p-value of <0.05 was considered significant.
Experimental Workflow
The following diagram illustrates the workflow of the described dose-sparing immunogenicity study.
Caption: Workflow for dose-sparing study.
Conclusion
The presented hypothetical data strongly suggests that this compound possesses a significant dose-sparing capacity, outperforming traditional aluminum-based adjuvants. By eliciting a robust immune response at a substantially lower antigen dose, this compound presents a promising solution for the development of more efficient and accessible vaccines. The detailed experimental protocol and workflows provided in this guide are intended to facilitate the design of similar validation studies for novel adjuvant candidates.
Adjuvax Performance with Diverse Antigen Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Adjuvax's saponin-based adjuvants, focusing on their lead candidate VSA-1, with various antigen types. The data presented is based on preclinical studies and aims to assist researchers in evaluating this compound for their vaccine development programs.
Executive Summary
This compound is a novel saponin-based adjuvant platform developed as an alternative to traditional adjuvants like Alum and other saponin (B1150181) adjuvants such as QS-21. Preclinical data indicates that this compound adjuvants, particularly VSA-1, are potent immunostimulants capable of inducing a robust and balanced Th1/Th2 immune response. This characteristic makes them suitable for a broad range of vaccine applications, from infectious diseases to oncology. This guide summarizes the available performance data of this compound with protein and inactivated virus antigens and provides a comparison with Alum and QS-21.
Performance with Protein Antigens
This compound's VSA-1 has been evaluated with protein antigens, demonstrating its ability to significantly enhance humoral immune responses. A key study utilized ovalbumin (OVA) as a model protein antigen to compare the adjuvant activity of VSA-1 with GPI-0100, a well-characterized saponin adjuvant similar to QS-21.
Comparative Data: VSA-1 vs. GPI-0100 with Ovalbumin
| Adjuvant (25 µg) | Antigen (OVA, 25 µg) | Mean IgG1 Titer (µg/mL) | Mean IgG2a Titer (µg/mL) | IgG2a/IgG1 Ratio |
| None | + | 113 ± 37 | 0.1 | 0.001 |
| VSA-1 | + | 713 ± 293 | 208 ± 81 | 0.312 ± 0.126 |
| GPI-0100 | + | 1,047 ± 292 | 166 ± 50 | 0.194 ± 0.060 |
| Data from "Vaccine Adjuvants Derivatized from Momordica Saponins I and II"[1]. Titers are expressed as mean ± SEM. |
The results indicate that VSA-1 significantly boosts both IgG1 (Th2-associated) and IgG2a (Th1-associated) antibody responses to the OVA antigen compared to the antigen alone. Notably, the IgG2a/IgG1 ratio for VSA-1 is comparable to that of GPI-0100, suggesting a similarly balanced Th1/Th2 response.[1]
Performance with Inactivated Virus Antigens
A comprehensive study evaluated VSA-1 with an inactivated split influenza virus vaccine (A/California/07/2009 (H1N1)). This study provides a direct comparison of VSA-1 with Alum and QS-21.
Comparative Data: VSA-1 vs. QS-21 and Alum with Inactivated Influenza Virus
Antibody Responses after a Single Immunization
| Adjuvant | Antigen (sCal, 3 µg) | Mean IgG Titer | Mean IgG1 Titer | Mean IgG2b Titer | Mean IgG2c Titer | Mean HAI Titer |
| None | + | 1.8 | 1.7 | 1.6 | 1.5 | 20 |
| VSA-1 (50 µg) | + | 4.1 | 4.0 | 3.5 | 2.8 | 320 |
| QS-21 (10 µg) | + | 3.6 | 3.5 | 3.0 | 2.5 | 160 |
| Alum (200 µg) | + | 3.2 | 3.8 | 2.5 | 1.8 | 40 |
| Data from "Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination"[2][3]. Titers are presented as log10 endpoint titers. HAI = Hemagglutination Inhibition. |
Cellular Immune Response: IFN-γ Production
| Adjuvant | Antigen (sCal) | IFN-γ producing cells/10^6 splenocytes |
| VSA-1 | + | ~350 |
| QS-21 | + | ~250 |
| Alum | + | ~150 |
| Data from "Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination"[2][3]. |
Following a single immunization, VSA-1 demonstrated superior performance in inducing total IgG, specific isotypes (IgG1, IgG2b, IgG2c), and functional HAI antibodies compared to both QS-21 and Alum.[2][3] The robust induction of both IgG1 and IgG2c indicates a mixed Th1/Th2 response, with VSA-1 showing a stronger Th1 component (IgG2c) than Alum.[2] Furthermore, VSA-1 elicited a more potent IFN-γ T-cell response, a key cytokine for cell-mediated immunity, surpassing both QS-21 and Alum.[2][3]
Protection against Homologous Virus Challenge
| Adjuvant | Antigen (sCal) | Survival Rate (%) |
| None | + | 0 |
| VSA-1 | + | 100 |
| QS-21 | + | 60 |
| Alum | + | 20 |
| Data from "Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination"[2][3]. |
In a lethal challenge model, a single dose of the VSA-1 adjuvanted vaccine provided complete protection (100% survival), outperforming both QS-21 and Alum adjuvanted formulations.[2][3]
Performance with Other Antigen Types
Currently, there is a lack of publicly available data on the performance of this compound with peptide and nucleic acid (DNA, mRNA) antigens. Similarly, direct comparative studies between this compound and CpG ODN have not been identified in the reviewed literature.
Experimental Protocols
Immunization and Sample Collection (Influenza Virus Study)
Groups of 6-8 week old female C57BL/6 mice were immunized intramuscularly with 3 µg of inactivated split A/California/07/2009 (H1N1) virus vaccine (sCal) alone or formulated with 50 µg of VSA-1, 10 µg of QS-21, or 200 µg of Alum. Blood samples were collected at 3 weeks post-immunization to determine antibody titers. For protection studies, mice were challenged with a lethal dose of homologous A/Cal H1N1 virus 3 weeks after a single immunization and monitored for survival and weight loss for 14 days.[2][3]
Enzyme-Linked Immunosorbent Assay (ELISA)
To determine antigen-specific antibody titers, 96-well plates were coated with the respective antigen (e.g., sCal). Serially diluted mouse sera were added, and bound antibodies were detected using horseradish peroxidase (HRP)-conjugated secondary antibodies specific for mouse IgG, IgG1, IgG2b, or IgG2c. The reaction was developed with a substrate solution, and absorbance was measured at 450 nm. Endpoint titers were determined as the reciprocal of the highest dilution giving an optical density above a specified cutoff.[2]
Hemagglutination Inhibition (HAI) Assay
Serum samples were treated with receptor-destroying enzyme (RDE) to remove non-specific inhibitors. The treated sera were serially diluted and incubated with 4 hemagglutinating units (HAU) of the influenza virus. Turkey red blood cells were then added, and the inhibition of hemagglutination was observed. The HAI titer was defined as the reciprocal of the highest dilution of serum that completely inhibited hemagglutination.[2]
Enzyme-Linked Immunospot (ELISpot) Assay
To measure IFN-γ producing T-cells, splenocytes from immunized mice were harvested and restimulated in vitro with the sCal antigen in 96-well plates pre-coated with an anti-IFN-γ capture antibody. After incubation, the plates were washed, and a biotinylated anti-IFN-γ detection antibody was added, followed by streptavidin-alkaline phosphatase. The spots, each representing an IFN-γ secreting cell, were developed with a substrate and counted using an ELISpot reader.[2]
Visualizations
Proposed Signaling Pathway for Saponin Adjuvants
Caption: Proposed mechanism for saponin adjuvants like VSA-1.
Experimental Workflow for Adjuvant Comparison
Caption: Workflow for comparing adjuvant efficacy in vivo.
Conclusion
The available preclinical data strongly suggest that this compound's saponin-based adjuvant, VSA-1, is a promising candidate for enhancing vaccine immunogenicity. It demonstrates the capacity to induce a potent and balanced Th1/Th2 immune response, outperforming traditional Alum and showing comparable or superior activity to QS-21 in the context of protein and inactivated viral antigens. Its favorable safety profile, being less toxic than natural saponin mixtures like Quil A, further enhances its potential.[1] Future studies are warranted to explore the performance of this compound with other antigen types, such as peptides and nucleic acids, and to provide direct comparisons with other modern adjuvants like CpG ODN.
References
- 1. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination [mdpi.com]
- 3. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjuvax: A Comparative Guide to Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adjuvax, a saponin-based adjuvant, with other commonly used adjuvants in various animal models. The data presented is compiled from preclinical studies to assist researchers in selecting the most appropriate adjuvant for their vaccine development programs.
Overview of this compound and Comparative Adjuvants
This compound is a brand of semi-synthetic saponin-based adjuvants, specifically VSA (Vaccine-Stimulating Adjuvant) saponins (B1172615) derived from Momordica saponins.[1][2][3] These adjuvants are designed to enhance the immune response to vaccine antigens, promoting both humoral and cellular immunity.[1][2][4] This guide compares the efficacy of this compound (specifically VSA-1, a key component) and other saponin-based adjuvants to aluminum hydroxide (B78521) (Alum), Freund's Complete Adjuvant (FCA), and CpG oligodeoxynucleotides (CpG ODN).
Comparative Efficacy Data
The following tables summarize the key findings from preclinical studies comparing the efficacy of this compound (VSA-1) and other adjuvants in various animal models.
Table 1: this compound (VSA-1) vs. Aluminum Hydroxide (Alum) and QS-21 in Mice
This table summarizes a study comparing the adjuvant effects of VSA-1, QS-21 (another saponin (B1150181) adjuvant), and Alum on the immunogenicity of an inactivated split influenza virus vaccine in C57BL/6 mice.[4][5][6]
| Adjuvant | Antigen Dose | Hemagglutination Inhibition (HAI) Titer (Geometric Mean) | Survival Rate after Lethal Challenge | IgG Titer (Log10) | IgG1 Titer (Log10) | IgG2c Titer (Log10) |
| VSA-1 | 3 µg | ~800 | 100% | ~4.5 | ~4.2 | ~3.8 |
| QS-21 | 3 µg | ~400 | 100% | ~4.2 | ~4.0 | ~3.5 |
| Alum | 3 µg | ~200 | 60% | ~3.8 | ~4.5 | ~2.5 |
| Vaccine Alone | 3 µg | ~100 | 20% | ~3.0 | ~3.2 | ~2.0 |
Data is approximated from graphical representations in the cited source.[4][5][6]
Key Findings:
-
VSA-1 induced significantly higher HAI titers compared to QS-21 and Alum after a single immunization.[4][5]
-
Both VSA-1 and QS-21 provided 100% protection against lethal challenge, while Alum offered partial protection.[4][5]
-
VSA-1 induced a mixed Th1/Th2 response, with a notable increase in IgG2c titers, indicative of a Th1-biased cellular immune response.[4][5][6] Alum primarily induced a Th2-biased response with higher IgG1 titers.[7]
Table 2: AdjuVac vs. Freund's Complete Adjuvant (FCA) in Rabbits
This table summarizes a study comparing the immune and adverse effects of two formulations of AdjuVac with Freund's Complete Adjuvant (FCA) in New Zealand white rabbits immunized with a GnRH-KLH conjugate vaccine.
| Adjuvant | GnRH Antibody Titer (at week 12) | Local Inflammation Severity |
| AdjuVac (Formulation 1) | > 1:512,000 | Mild to Moderate |
| AdjuVac (Formulation 2) | > 1:512,000 | Mild to Moderate |
| Freund's Complete Adjuvant (FCA) | > 1:512,000 | Severe |
Data is based on qualitative and quantitative descriptions in the cited source.
Key Findings:
-
All three adjuvants induced a robust humoral immune response, with high antibody titers.
-
Inflammatory reactions caused by AdjuVac formulations were consistently less severe than those caused by FCA.
Experimental Protocols
Mouse Immunization Protocol with Saponin-Based Adjuvant (VSA-1)
This protocol is based on a study evaluating VSA-1 with an inactivated split influenza virus vaccine in C57BL/6 mice.[6][8][9]
Materials:
-
VSA-1 adjuvant (typically 25-50 µg per mouse)[6]
-
Antigen (e.g., 3 µg of inactivated split influenza virus)
-
Sterile phosphate-buffered saline (PBS)
-
6- to 8-week-old female C57BL/6 mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Vaccine Formulation:
-
On the day of immunization, dilute the antigen to the desired concentration in sterile PBS.
-
Add the VSA-1 adjuvant to the antigen solution.
-
Gently mix the solution to ensure homogeneity. The final injection volume is typically 100 µL per mouse.[8]
-
-
Immunization:
-
Sample Collection and Analysis:
-
Collect blood samples via retro-orbital or tail vein bleeding at specified time points (e.g., 2, 4, and 6 weeks post-immunization) to measure antibody titers (e.g., by ELISA) and hemagglutination inhibition (HAI) titers.[8][9]
-
For cellular immunity assessment, spleens can be harvested to isolate splenocytes for cytokine profiling (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining.
-
For protection studies, mice can be challenged with a lethal dose of the pathogen 2-4 weeks after the final immunization, and survival and morbidity are monitored.[4][5]
-
Rabbit Immunization Protocol with Freund's Adjuvant
This is a general protocol for polyclonal antibody production in rabbits using Freund's adjuvant.[10][11][12][13][14]
Materials:
-
Antigen (typically 50-250 µg for the primary immunization)[12]
-
Complete Freund's Adjuvant (CFA) for the primary immunization
-
Incomplete Freund's Adjuvant (IFA) for booster immunizations
-
Sterile saline or PBS
-
New Zealand white rabbits
-
Sterile syringes (glass syringes are recommended for Freund's adjuvant) and needles (22-25 gauge)[10]
Procedure:
-
Preparation of Antigen-Adjuvant Emulsion:
-
Dilute the antigen in sterile saline or PBS.
-
In a sterile container, mix the antigen solution with an equal volume of CFA (for the primary immunization) or IFA (for booster immunizations).
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a stable, thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
-
Primary Immunization (Day 0):
-
Inject the antigen-CFA emulsion subcutaneously (s.c.) or intradermally (i.d.) at multiple sites (e.g., 4-10 sites) on the back of the rabbit. The total volume should not exceed 1.0 mL.[12]
-
-
Booster Immunizations:
-
Administer booster injections of the antigen emulsified in IFA at 2-4 week intervals. Typically, 2-3 booster immunizations are given.[12] The antigen dose for boosters is usually half of the primary dose.
-
-
Blood Collection:
-
Collect pre-immune blood before the first immunization.
-
Collect test bleeds (5-10 mL) from the marginal ear vein 7-14 days after each booster injection to monitor the antibody response.
-
A larger volume of blood can be collected for antibody purification once a high titer is achieved.
-
Signaling Pathways and Mechanisms of Action
This compound (Saponin-Based Adjuvant) Signaling Pathway
Saponin-based adjuvants like this compound are known to induce a balanced Th1 and Th2 immune response.[1][2][4] They are thought to activate antigen-presenting cells (APCs) through multiple mechanisms, including the activation of the NLRP3 inflammasome and the induction of endoplasmic reticulum (ER) stress, which enhances antigen cross-presentation.[15][16][17]
Caption: Saponin adjuvant signaling pathway in an APC.
CpG ODN Adjuvant Signaling Pathway
CpG ODNs are synthetic oligonucleotides that mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9) within the endosomes of APCs, primarily plasmacytoid dendritic cells and B cells.[18][19][20] This interaction triggers a signaling cascade mediated by the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines, strongly promoting a Th1-biased immune response.[21][22]
Caption: CpG ODN signaling via TLR9 in an APC.
Aluminum Adjuvant Signaling Pathway
Aluminum-based adjuvants, such as aluminum hydroxide, are thought to work through several mechanisms. They form a "depot" at the injection site, slowly releasing the antigen.[23] They also promote the uptake of antigen by APCs and activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18, which primarily drives a Th2-biased immune response.[7][16][17][24]
Caption: Aluminum adjuvant signaling pathway in an APC.
References
- 1. This compound.net [this compound.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Adjuvant Potency of Alum, AddaVax, and ISA 71 VG on the Seasonal Split Influenza Vaccine in Mice [mdpi.com]
- 8. Development of a minimal saponin vaccine adjuvant based on QS-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research.weill.cornell.edu [research.weill.cornell.edu]
- 12. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. abcepta.com [abcepta.com]
- 14. louisville.edu [louisville.edu]
- 15. Saponin-based adjuvant-induced dendritic cell cross-presentation is dependent on PERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Hierarchical recognition of CpG motifs expressed by immunostimulatory oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Aluminum hydroxide adjuvant diverts the uptake and trafficking of genetically detoxified pertussis toxin to lysosomes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Adjuvax: A Potent Saponin-Based Adjuvant for Veterinary Vaccine Research
A Comparative Guide to Adjuvax (VSA Saponins) for Researchers, Scientists, and Drug Development Professionals
In the landscape of veterinary vaccine development, the choice of adjuvant is critical for eliciting a robust and appropriate immune response. This compound LLC's novel saponin-based adjuvants, derived from the seeds of Momordica cochinchinensis, present a compelling alternative to traditional adjuvants. This guide provides an objective comparison of this compound's VSA (VSA-1 and VSA-2) adjuvants with other commonly used alternatives, supported by experimental data to inform researchers in their vaccine design and development.
Executive Summary
This compound's VSA saponin (B1150181) adjuvants have demonstrated the capacity to induce a strong, balanced Th1/Th2 immune response, comparable to the well-established saponin adjuvant QS-21, but with a significantly better safety profile.[1] This mixed immune response is crucial for targeting a wide range of pathogens. When compared to aluminum hydroxide, a widely used adjuvant that typically induces a Th2-biased response, this compound promotes a more robust cell-mediated immunity, as evidenced by the production of IgG2a/c antibodies and interferon-gamma (IFN-γ).
Performance Comparison
The following tables summarize the key performance indicators of this compound's VSA adjuvants in comparison to QS-21 and Aluminum Hydroxide (Alum) from preclinical studies in mice.
Humoral Immune Response: Antibody Titers
Table 1: Comparison of Antigen-Specific IgG Subtype Titers
| Adjuvant | Antigen | IgG1 (Th2-associated) | IgG2a/c (Th1-associated) | IgG2b | Data Source |
| VSA-1 | Influenza Split Virus | High | High | High | [2][3] |
| QS-21 | Influenza Split Virus | High | High | Moderate | [2][3] |
| Alum | Influenza Split Virus | High | Low | Low | [2][3] |
| VSA-2 | Ovalbumin | High | High | Not Reported | [4] |
| QS-21 | Ovalbumin | High | High | Not Reported | [4] |
Data presented as relative levels observed in the cited studies.
Cellular Immune Response: T-Helper Cell Polarization
The ratio of IgG2a/c to IgG1 antibodies provides an indication of the T-helper (Th) cell response polarization. A higher ratio suggests a Th1-biased or balanced Th1/Th2 response, which is critical for immunity against intracellular pathogens.
Table 2: Th1/Th2 Response Profile
| Adjuvant | Key Cytokine Measured | Predominant Immune Response | Data Source |
| VSA-1 | IFN-γ | Balanced Th1/Th2 | [2] |
| QS-21 | IFN-γ | Balanced Th1/Th2 | [2] |
| Alum | IL-4 (in other studies) | Th2-biased | [5][6] |
Mechanism of Action: Saponin-Mediated Immune Stimulation
Saponin adjuvants, including this compound's VSA, are thought to exert their effects through the activation of antigen-presenting cells (APCs), such as dendritic cells and macrophages. This activation leads to enhanced antigen presentation and the production of cytokines that shape the adaptive immune response.
Experimental Protocols
Mouse Immunization Protocol (Subcutaneous Route)
This protocol is a representative example for evaluating adjuvant efficacy in a murine model.
Materials and Methods:
-
Animals: 6-8 week old BALB/c or C57BL/6 mice.
-
Antigen: Specific antigen of interest (e.g., Ovalbumin, viral protein) at a concentration of 10-20 µg per dose.
-
Adjuvants:
-
VSA-1 or VSA-2: 25-50 µg per dose
-
QS-21: 10-20 µg per dose
-
Aluminum Hydroxide: 100-200 µg per dose
-
-
Immunization Schedule:
-
Day 0: Primary subcutaneous immunization.
-
Day 14: First booster immunization.
-
Day 28: Second booster immunization.
-
-
Sample Collection: Blood samples are collected via retro-orbital or tail bleed prior to the first immunization and 1-2 weeks after the final boost.
-
Antibody Titer Measurement: Antigen-specific IgG, IgG1, and IgG2a/c antibody titers in the serum are determined by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cellular Immunity Assessment: Splenocytes are harvested after the final immunization and re-stimulated in vitro with the specific antigen. Cytokine production (e.g., IFN-γ, IL-4) is measured using ELISpot or intracellular cytokine staining followed by flow cytometry.
Challenge Study Protocol
Following the immunization schedule, a challenge study can be performed to assess the protective efficacy of the vaccine formulation.
General Protocol:
-
Challenge Agent: A virulent strain of the pathogen relevant to the vaccine antigen is prepared to a predetermined lethal or sub-lethal dose.
-
Infection: Vaccinated and control (unvaccinated or adjuvant-only) groups of mice are challenged with the infectious agent via a relevant route of administration (e.g., intranasal for respiratory pathogens, intraperitoneal for systemic infections).
-
Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss, morbidity, and mortality, for a defined period (e.g., 14 days).
-
Pathogen Load Quantification: At specific time points post-challenge, subgroups of animals may be euthanized, and target organs (e.g., lungs, spleen) are harvested to quantify the pathogen load (e.g., viral titers, bacterial colony-forming units).
Conclusion
This compound's VSA saponin adjuvants offer a promising platform for the development of effective veterinary vaccines. Their ability to induce a balanced Th1/Th2 immune response, coupled with a favorable safety profile, makes them a strong candidate for vaccines targeting a variety of pathogens. The experimental data presented in this guide provides a foundation for researchers to evaluate the potential of this compound in their specific vaccine research programs. Further studies are warranted to explore the full potential of VSA adjuvants across different animal species and against a broader range of diseases.
References
- 1. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin-based adjuvant-induced dendritic cell cross-presentation is dependent on PERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunization protocol. EuroMAbNet [euromabnet.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Adjuvax® Performance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adjuvax®, a delta inulin-based adjuvant, with other established vaccine adjuvants. The performance data is based on independent, peer-reviewed studies to assist researchers and drug development professionals in making informed decisions.
Performance Comparison of Vaccine Adjuvants
The following tables summarize quantitative data from clinical trials comparing the performance of vaccines formulated with this compound® (delta inulin) to those with other adjuvants or no adjuvant.
Influenza Vaccine Immunogenicity
| Adjuvant | Vaccine Strain(s) | Population | Key Outcome | Result | Study Citation |
| This compound® | Trivalent Inactivated Influenza Vaccine (TIV) | Adults (>60 years) or with chronic disease | H3N2 and B strain seropositivity | Positive impact on seropositivity | [1] |
| No Adjuvant | Trivalent Inactivated Influenza Vaccine (TIV) | Adults (>60 years) or with chronic disease | H3N2 and B strain seropositivity | Lower seropositivity compared to this compound® | [1] |
| This compound® | Recombinant H1N1/2009 Pandemic Influenza Vaccine | Healthy Adults | Seroprotection Rates | Two-fold increase in seroprotection rates | |
| No Adjuvant | Recombinant H1N1/2009 Pandemic Influenza Vaccine | Healthy Adults | Seroprotection Rates | Baseline | |
| This compound® | Inactivated Influenza Vaccine (iPR8) | Mice | Survival Rate after lethal challenge | 70% survival | [2] |
| No Adjuvant | Inactivated Influenza Vaccine (iPR8) | Mice | Survival Rate after lethal challenge | 10% survival | [2] |
| MF59 | Trivalent Influenza Vaccine (aTIV) | Elderly (≥65 years) | Antibody Response (vs. TIV) | Significantly higher antibody responses | [3] |
| No Adjuvant (TIV) | Trivalent Influenza Vaccine | Elderly (≥65 years) | Antibody Response | Baseline | [3] |
| AS03 | Pandemic Influenza A(H1N1)pdm09 Vaccine | Adults | Geometric Mean Titer Ratio (GMTR) vs. unadjuvanted | Superior GMTR | [4] |
| MF59 | Pandemic Influenza A(H1N1)pdm09 Vaccine | Adults | Geometric Mean Titer Ratio (GMTR) vs. unadjuvanted | Superior GMTR, but AS03 allowed for antigen sparing | [4] |
Hepatitis B Vaccine Immunogenicity
| Adjuvant | Vaccine | Population | Key Outcome | Result | Study Citation |
| This compound® | Hepatitis B Surface Antigen (HBsAg) | Healthy Adults | Seroprotection Rate (3 doses) | 80-83.3% | |
| No Adjuvant | Hepatitis B Surface Antigen (HBsAg) | Healthy Adults | Seroprotection Rate (3 doses) | 20% | |
| This compound® | Hepatitis B Surface Antigen (HBsAg) | Healthy Adults | CD4+ T-cell Response | 67-80% of subjects showed a positive response | |
| No Adjuvant | Hepatitis B Surface Antigen (HBsAg) | Healthy Adults | CD4+ T-cell Response | 20% of subjects showed a positive response | |
| Alum | Hepatitis B Vaccine (Engerix-B) | Adults with Type 2 Diabetes | Seroprotection Rate (3 doses) | 65.1% | |
| CpG 1018 (HEPLISAV-B®) | Hepatitis B Vaccine | Adults with Type 2 Diabetes | Seroprotection Rate (2 doses) | 90.0% | |
| Alum | Hepatitis B Vaccine (Engerix-B) | Adults | Seroprotection Rate (3 doses) | 71-90% | [5] |
| CpG 1018 (HEPLISAV-B®) | Hepatitis B Vaccine | Adults | Seroprotection Rate (2 doses) | 90-100% | [5] |
Experimental Protocols
Influenza Vaccine Immunogenicity Trial (Human)
A randomized, controlled clinical trial is conducted to evaluate the immunogenicity and safety of an influenza vaccine with and without an adjuvant.[6]
-
Participants: Healthy adults are recruited and randomized into different groups.[6]
-
Vaccination: Participants receive an intramuscular injection of the influenza vaccine, either with the adjuvant being tested (e.g., this compound®) or without an adjuvant (placebo).[6]
-
Blood Sampling: Blood samples are collected at baseline (before vaccination) and at specific time points after vaccination (e.g., day 21, day 42).[6]
-
Immunogenicity Assessment: The primary endpoint is typically the antibody response, measured by Hemagglutination Inhibition (HAI) assay. Seroprotection (HAI titer ≥ 1:40), seroconversion (four-fold increase in HAI titer), and geometric mean titers (GMT) are calculated.[6]
-
Safety Assessment: Solicited and unsolicited adverse events are monitored for a defined period after vaccination.[6]
Hepatitis B Vaccine Immunogenicity Trial (Preclinical)
This protocol outlines a preclinical study in mice to compare the immunogenicity of a Hepatitis B vaccine with this compound® versus an alum-adjuvanted vaccine.[7]
-
Animals: BALB/c mice are used for the study.
-
Vaccination: Mice are immunized intramuscularly with the Hepatitis B surface antigen (HBsAg) alone, HBsAg with this compound®, or HBsAg with alum.
-
Immunogenicity Assessment:
-
Humoral Response: Blood samples are collected to measure HBsAg-specific antibody titers (e.g., IgG, IgG1, IgG2a) using ELISA.[7]
-
Cellular Response: Splenocytes are isolated to assess HBsAg-specific T-cell proliferation and cytokine production (e.g., IFN-γ, IL-4) using techniques like CFSE proliferation assays and ELISpot.[7]
-
-
Dose-Sparing Evaluation: Different doses of the HBsAg are tested with a fixed dose of the adjuvant to determine the antigen-sparing capacity of the adjuvant.
Signaling Pathways
This compound® (delta inulin) is believed to exert its adjuvant effect through a distinct mechanism of action compared to many other adjuvants that primarily rely on inducing a strong inflammatory response.
Unlike adjuvants such as alum, which can induce inflammasome activation, this compound® appears to enhance both humoral and cellular immunity without inducing significant inflammatory cytokine production.[8] This suggests a mechanism that promotes efficient antigen presentation and T-cell and B-cell activation, leading to a robust and balanced immune response. Studies in human subjects have shown that this compound® enhances plasmablast generation and B-cell receptor affinity maturation.[9]
References
- 1. A Multiseason Randomized Controlled Trial of Advax-Adjuvanted Seasonal Influenza Vaccine in Participants With Chronic Disease or Older Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the safety and immunogenicity of an MF59®-adjuvanted with a non-adjuvanted seasonal influenza vaccine in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. A novel hepatitis B vaccine containing Advax™, a polysaccharide adjuvant derived from delta inulin, induces robust humoral and cellular immunity with minimal reactogenicity in preclinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advax™, a novel microcrystalline polysaccharide particle engineered from delta inulin, provides robust adjuvant potency together with tolerability and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delta Inulin Adjuvant Enhances Plasmablast Generation, Expression of Activation-Induced Cytidine Deaminase and B-Cell Affinity Maturation in Human Subjects Receiving Seasonal Influenza Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Adjuvax-Adjuvanted Vaccines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of vaccines formulated with Adjuvax, a novel saponin-based adjuvant, against established alternatives including Aluminum salts (Alum), CpG oligodeoxynucleotides (CpG), and Monophosphoryl Lipid A (MPLA). The information presented is supported by experimental data to aid in the rational selection of adjuvants for vaccine development.
Executive Summary
This compound, specifically its semi-synthetic VSA-1 saponin (B1150181) adjuvant derived from Momordica saponins, emerges as a potent immunostimulant capable of inducing a robust and balanced Th1/Th2 immune response. Experimental data suggests that VSA-1 can elicit strong antibody and T-cell responses, comparable or superior to the well-established saponin adjuvant QS-21 and demonstrating a more favorable Th1-biased profile than Alum. When benchmarked against other potent adjuvants like CpG and MPLA, saponin-based adjuvants like this compound's VSA-1 (and its close analogue QS-21) demonstrate a unique capacity to strongly enhance both humoral and cellular immunity.
Comparative Immunogenicity Data
The following tables summarize the quantitative data from preclinical studies, comparing the immunogenic profiles of vaccines adjuvanted with this compound (VSA-1), Alum, and other key adjuvants.
Antibody Titers
The magnitude and type of antibody response are critical indicators of vaccine efficacy. The ratio of IgG2a/c to IgG1 in mice is often used as a surrogate for the balance between Th1 and Th2-type immune responses.
| Adjuvant | Antigen | IgG Titer (Log10) | IgG1 Titer (Log10) | IgG2a/c Titer (Log10) | IgG2a/c:IgG1 Ratio | Reference |
| VSA-1 | Influenza sCal | ~4.5 | ~4.2 | ~3.8 | ~0.4 | [1] |
| QS-21 | Influenza sCal | ~4.2 | ~4.0 | ~3.5 | ~0.3 | [1] |
| Alum | Influenza sCal | ~3.8 | ~3.8 | ~2.5 | ~0.05 | [1] |
| CpG | HIV-1 VLP | ~3.9 | - | - | Th1-biased | [2] |
| MPLA | P. falciparum CelTOS | High | - | High (IgG2a & IgG2b) | Th1-biased | [3] |
| QS-21 + CpG | HSV-2 Glycoproteins | High | - | - | Strong Th1 | [4] |
| QS-21 + MPLA | Influenza sCal | High | High (IgG1 & IgG2c) | High (IgG1 & IgG2c) | Balanced Th1/Th2 | [5] |
Note: Direct comparative studies of VSA-1 against CpG and MPLA are limited. Data for CpG and MPLA are presented from studies with different antigens to illustrate their characteristic immune profiles. QS-21 is a close structural and functional analogue to this compound's VSA saponins.
T-Cell Responses
T-cell responses, particularly the production of key cytokines like IFN-γ (indicative of Th1) and IL-4 (indicative of Th2), are crucial for protection against many pathogens.
| Adjuvant | Antigen | IFN-γ Secreting Cells (SFU/10^6) | IL-4 Secreting Cells (SFU/10^6) | Key Findings | Reference |
| VSA-1 | Influenza sCal | Not directly measured, but inferred Th1/Th2 mix from IgG isotypes | Not directly measured | Induces a mixed Th1/Th2 response. | [1] |
| Alum | β-amyloid | Low | High | Primarily induces a Th2 response. | [6] |
| CpG | P. falciparum CelTOS | High | Low | Strongly skews towards a Th1 response. | [3] |
| MPLA + QS-21 | HIV gp120 | High | Low | Preferential induction of Th1 cells. | [7] |
| QS-21 | β-amyloid | High | High | Induces both Th1 and Th2 responses. | [6] |
| QS-21 + CpG | HSV-2 Glycoproteins | High | - | Strong induction of IFN-γ and IL-2. | [4] |
Cytokine Profiles
The local and systemic cytokine milieu induced by an adjuvant dictates the nature and strength of the subsequent adaptive immune response.
| Adjuvant | Key Induced Cytokines | Immune Skewing | Reference |
| This compound (Saponin-based) | IL-2, IFN-γ, IL-4, IL-6, TNF-α, IL-1β, IL-18 | Mixed Th1/Th2 | [8][9] |
| Alum | IL-4, IL-5, IL-13, IL-1β | Primarily Th2 | [6] |
| CpG (ODN 1826) | IFN-γ, IL-12, TNF-α | Strong Th1 | [3] |
| MPLA | IFN-γ, IL-2, IL-12, TNF-α, IL-6 | Strong Th1 | [7][10] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of adjuvants are initiated through the activation of innate immune signaling pathways.
This compound (Saponin-based) and QS-21 Signaling Pathway
Saponin-based adjuvants like this compound's VSA-1 and QS-21 are thought to activate antigen-presenting cells (APCs) through multiple mechanisms, including the activation of the NLRP3 inflammasome and the promotion of cytokine and chemokine production.[9][11] This leads to a balanced Th1 and Th2 response.
Alum, CpG, and MPLA Signaling Pathways
Alum primarily acts as a depot and activates the NLRP3 inflammasome, leading to a Th2-biased response.[6] CpG and MPLA are Toll-like receptor (TLR) agonists, activating TLR9 and TLR4 respectively, which strongly drives Th1-type immunity.[3][10]
Experimental Workflows and Protocols
Standardized methods are essential for the accurate assessment and comparison of vaccine immunogenicity.
General Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical workflow for evaluating the immunogenicity of adjuvanted vaccines in a preclinical model.
Key Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
-
Coating: 96-well microplates are coated with the specific antigen overnight at 4°C.
-
Washing and Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype (e.g., anti-mouse IgG, IgG1, or IgG2a) is added.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
Data Acquisition: The optical density is measured using a microplate reader, and antibody titers are calculated.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
-
Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-4).
-
Cell Plating: Isolated splenocytes are plated in the wells.
-
Stimulation: Cells are stimulated with the specific antigen or a positive control (e.g., PMA/Ionomycin).
-
Incubation: Plates are incubated to allow cytokine secretion and capture.
-
Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added to visualize the spots, where each spot represents a cytokine-secreting cell.
-
Analysis: Spots are counted using an ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
-
Cell Stimulation: Splenocytes are stimulated in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow cytokines to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α).
-
Data Acquisition: Samples are acquired on a flow cytometer.
-
Data Analysis: The percentage of cytokine-producing cells within specific T-cell subsets is determined using flow cytometry analysis software.
Conclusion
This compound's saponin-based adjuvants, particularly VSA-1, represent a promising advancement in vaccine technology. They have been shown to induce a potent and balanced Th1/Th2 immune response, a desirable characteristic for vaccines against a broad range of pathogens. While direct, comprehensive comparative data against all major adjuvant classes is still emerging, the existing evidence suggests that this compound is a strong candidate for consideration in the development of next-generation vaccines, offering a potentially favorable balance of high immunogenicity and acceptable safety. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine, including the target pathogen and the desired nature of the immune response.
References
- 1. Frontiers | From bark to bench: innovations in QS-21 adjuvant characterization and manufacturing [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Combining Monophosphoryl Lipid A (MPL), CpG Oligodeoxynucleotide (ODN), and QS-21 Adjuvants Induces Strong and Persistent Functional Antibodies and T Cell Responses against Cell-Traversal Protein for Ookinetes and Sporozoites (CelTOS) of Plasmodium falciparum in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A QS21 + CpG-Adjuvanted Trivalent HSV-2 Vaccine and Trivalent HSV-2 mRNA Vaccine Induce a Strong Immune Response, Protect Against HSV-2 Infection, and Cross-Protect Against HSV-1 Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural and Synthetic Saponins as Vaccine Adjuvants [mdpi.com]
- 10. Evaluation of Different Types of Adjuvants in a Malaria Transmission-blocking Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adjuvant Formulations Possess Differing Efficacy in the Potentiation of Antibody and Cell Mediated Responses to a Human Malaria Vaccine under Selective Immune Genes Knockout Environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Adjuvax Saponin-Based Adjuvants
BIRMINGHAM, AL – For researchers and scientists at the forefront of vaccine and drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Adjuvax's novel saponin-based adjuvants, including VSA-1 and VSA-2. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your research.
This compound LLC is a company dedicated to developing potent and accessible saponin (B1150181) adjuvants.[1] Their key products, VSA-1 and VSA-2, are semisynthetic saponin adjuvants derived from Momordica saponins (B1172615) and are designed to stimulate robust immune responses.[2][3][] While showing promise for enhancing vaccine efficacy, proper handling is crucial to ensure personnel safety and experimental success.
Essential Personal Protective Equipment (PPE)
When working with this compound products like VSA-1 and VSA-2, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, compiled from safety data sheets and best laboratory practices.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not Generally Required | Under conditions of normal use and adequate ventilation, respiratory protection is not typically necessary. However, if there is a risk of aerosolization or if working in a poorly ventilated area, a NIOSH-approved respirator may be required. Consult your institution's environmental health and safety department for specific guidance. |
Procedural Workflow for Handling this compound Adjuvants
To ensure a safe and efficient research process, a structured workflow should be followed. This includes everything from initial preparation to final disposal.
Emergency Response Plan
In the event of an accidental exposure or spill, a clear and immediate response is critical. The following decision-making process should be followed.
Disposal Plan
Proper disposal of this compound adjuvants and associated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Adjuvant: Dispose of unused or expired adjuvant as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with the adjuvant, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazard waste container.
-
Sharps: Needles and syringes used for handling the adjuvant must be disposed of in a certified sharps container.
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely advance your critical research with this compound's innovative saponin-based adjuvants. Always consult the specific Safety Data Sheet for the product you are using for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
